(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBEAXHUYEXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347530 | |
| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111795-43-8, 119707-74-3 | |
| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol: A Comprehensive Technical Guide for Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a prominent member of the axially chiral BINOL family, has emerged as a cornerstone ligand and catalyst in the field of asymmetric synthesis. Its unique structural and electronic properties, conferred by the C2-symmetric binaphthyl backbone and the strategic placement of bromine atoms at the 3 and 3' positions, render it highly effective in a variety of enantioselective transformations. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of its core attributes, synthesis, and key applications, supported by detailed experimental protocols and mechanistic insights.
Core Compound Identification and Physicochemical Properties
This compound is characterized by its axial chirality, which arises from hindered rotation around the single bond connecting the two naphthalene rings.[1] This atropisomerism results in two stable, non-superimposable enantiomers. The (S)-enantiomer, the focus of this guide, is a versatile chiral molecule whose reactivity is primarily governed by its hydroxyl groups and the strategically positioned bromine atoms.[1]
Chemical Structure:

Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 119707-74-3 | [1][2] |
| Molecular Formula | C₂₀H₁₂Br₂O₂ | [2] |
| Molecular Weight | 444.12 g/mol | [2] |
| Appearance | White to light brown powder | |
| Melting Point | 256-260 °C | [2] |
| Optical Rotation ([α]²⁰/D) | -90° (c=1, MeOH) |
Synthesis of this compound
The direct bromination of (S)-BINOL typically results in substitution at the 6,6'-positions. Therefore, the synthesis of the 3,3'-dibromo isomer is achieved through a multi-step process involving protection of the hydroxyl groups, directed ortho-lithiation, bromination, and subsequent deprotection.
Synthetic Workflow
The overall synthetic strategy is depicted below. The initial step involves the protection of the hydroxyl groups of (S)-BINOL, commonly as methyl ethers, to prevent their reaction with the organolithium reagent. This is followed by a directed ortho-lithiation, where the methoxy groups direct the lithium to the adjacent 3 and 3' positions. The resulting dilithio species is then quenched with an electrophilic bromine source. Finally, the protecting groups are removed to yield the desired product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-2,2'-Dimethoxy-1,1'-binaphthyl
-
To a solution of (S)-BINOL (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Add dimethyl sulfate (Me₂SO₄, 2.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain (S)-2,2'-dimethoxy-1,1'-binaphthyl as a white solid.
Step 2: Synthesis of (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl [2][3][4]
-
Dissolve (S)-2,2'-dimethoxy-1,1'-binaphthyl (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and add n-butyllithium (n-BuLi, 2.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Cool the resulting solution of the dilithio species to -78 °C.
-
Slowly add a solution of bromine (Br₂, 2.5 eq) in anhydrous diethyl ether.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl.
Step 3: Synthesis of this compound [5][6]
-
Dissolve (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add boron tribromide (BBr₃, 2.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield this compound as a solid.
Applications in Asymmetric Catalysis
The steric bulk and electron-withdrawing nature of the bromine atoms at the 3 and 3' positions enhance the catalytic activity and enantioselectivity of metal complexes derived from this compound.[1]
Enantioselective Hetero-Diels-Alder Reaction
A notable application is in the zinc-catalyzed enantioselective Hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes.[7][8][9] The in-situ generated BINOLate-zinc complex efficiently catalyzes this transformation to produce 2-substituted 2,3-dihydro-4H-pyran-4-ones, which are valuable intermediates in organic synthesis.[7][8][9]
Table 2: Performance in the Enantioselective Hetero-Diels-Alder Reaction of Danishefsky's Diene with Various Aldehydes [7]
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | >99 | 93 (R) |
| 4-Chlorobenzaldehyde | >99 | 95 (R) |
| 4-Nitrobenzaldehyde | >99 | 98 (R) |
| 2-Naphthaldehyde | >99 | 96 (R) |
| Cinnamaldehyde | >99 | 92 (R) |
| Cyclohexanecarboxaldehyde | 92 | 90 (R) |
Experimental Protocol: General Procedure for the Asymmetric Hetero-Diels-Alder Reaction [7]
-
To a solution of this compound (0.01 mmol) in anhydrous toluene (0.25 M) under an inert atmosphere, add a solution of diethylzinc (Et₂Zn, 1.0 M in hexanes, 0.012 mmol) at room temperature.
-
Stir the mixture for 30 minutes to form the catalyst solution.
-
Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (0.10 mmol) and stir for 15 minutes.
-
Add Danishefsky's diene (0.12 mmol) and continue stirring at the same temperature for the specified time (typically 12-24 hours), monitoring the reaction by TLC.
-
Quench the reaction with a few drops of trifluoroacetic acid.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding 2,3-dihydro-4H-pyran-4-one.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Strecker Reaction
Catalysts derived from this compound are also effective in the asymmetric Strecker reaction, which is a fundamental method for the synthesis of α-amino acids. Zirconium complexes of BINOL derivatives, for instance, have been shown to catalyze the addition of a cyanide source to imines with high enantioselectivity.[10]
Experimental Protocol: Representative Procedure for the Asymmetric Strecker Reaction
-
In a glovebox, to a solution of this compound (0.10 eq) in anhydrous toluene, add Zr(Ot-Bu)₄ (0.10 eq).
-
Stir the mixture at room temperature for 1 hour to form the catalyst.
-
Add the aldimine (1.0 eq) to the catalyst solution.
-
Cool the mixture to -45 °C and add hydrogen cyanide (HCN, generated in situ or from a suitable source, 1.5 eq).
-
Stir the reaction at -45 °C for 24-48 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude α-aminonitrile by column chromatography.
-
The enantiomeric excess can be determined by chiral HPLC after derivatization.
Mechanistic Insights and Rationale for Enantioselectivity
The enantioselectivity in reactions catalyzed by metal complexes of this compound arises from the formation of a well-defined chiral environment around the metal center.[11] The C2-symmetric BINOL backbone creates a chiral pocket that dictates the facial selectivity of the substrate's approach to the reactive site.
Caption: Simplified transition state model for enantioselective catalysis.
In the case of the zinc-catalyzed Hetero-Diels-Alder reaction, the aldehyde coordinates to the Lewis acidic zinc center. The bulky bromine atoms at the 3 and 3' positions of the BINOL ligand create a highly biased steric environment. This forces Danishefsky's diene to approach the aldehyde from a specific face, leading to the preferential formation of one enantiomer of the product. The rigidity of the binaphthyl backbone and the defined dihedral angle are crucial for maintaining the integrity of this chiral pocket throughout the catalytic cycle.
Conclusion
This compound is a powerful and versatile chiral ligand and catalyst precursor for a range of important asymmetric transformations. Its well-defined structure, coupled with the electronic and steric influence of the bromine substituents, provides a robust platform for achieving high levels of enantioselectivity. The synthetic and application protocols detailed in this guide offer a solid foundation for researchers to leverage the capabilities of this exceptional molecule in their synthetic endeavors, from academic research to the development of complex, stereochemically defined molecules in the pharmaceutical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl [cymitquimica.com]
- 3. jk-sci.com [jk-sci.com]
- 4. (R)-3,3 -Dibromo-2,2 -dimethoxy-1,1 -binaphthalene = 95.0 HPLC 75714-59-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 8. Collection - 3,3â-Br2-BINOL-Zn Complex:â A Highly Efficient Catalyst for the Enantioselective Hetero-DielsâAlder Reaction - Organic Letters - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (S)-3,3'-Dibromo-BINOL
This guide provides a comprehensive overview of the physicochemical properties of (S)-3,3'-Dibromo-1,1'-bi-2-naphthol, a cornerstone chiral ligand and auxiliary in modern asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this molecule, offering not just data, but field-proven insights into its application and handling.
Introduction: The Significance of Axially Chiral (S)-3,3'-Dibromo-BINOL
(S)-3,3'-Dibromo-BINOL is a derivative of the well-known 1,1'-bi-2-naphthol (BINOL). Its defining feature is atropisomerism, a form of axial chirality arising from restricted rotation around the C1-C1' single bond connecting the two naphthalene rings. This hindered rotation gives rise to stable, non-superimposable enantiomers. The (S)-enantiomer, the focus of this guide, has proven to be an invaluable tool in asymmetric catalysis. The introduction of bromine atoms at the 3 and 3' positions significantly influences the steric and electronic properties of the BINOL scaffold, enhancing its utility in a variety of chemical transformations. These modifications increase the steric bulk and rigidity of the ligand, which can lead to higher enantioselectivity in catalytic reactions. Furthermore, the electron-withdrawing nature of the bromine atoms can modulate the electronic properties of the catalyst, impacting its reactivity and stability.
Molecular Structure and Key Features
The unique three-dimensional structure of (S)-3,3'-Dibromo-BINOL is fundamental to its function as a chiral ligand. The dihedral angle between the two naphthyl rings is a critical parameter that dictates the shape of the chiral pocket in metal complexes derived from this ligand.
Caption: Molecular Structure of (S)-3,3'-Dibromo-BINOL.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-3,3'-Dibromo-BINOL is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₂Br₂O₂ | [1] |
| Molecular Weight | 444.12 g/mol | [1] |
| CAS Number | 119707-74-3 | [1] |
| Appearance | White to off-white or pale yellow powder/crystals | [2] |
| Melting Point | 256-260 °C | [1] |
| Optical Rotation | [α]²⁰/D ~ -90° (c=1, MeOH) | [3] |
| Solubility | Sparingly soluble in water; soluble in many organic solvents such as ethanol, methanol, dichloromethane, and tetrahydrofuran. | [2][4] |
Synthesis and Purification: A Validated Protocol
The synthesis of enantiomerically pure (S)-3,3'-Dibromo-BINOL is a critical process that requires careful execution to avoid racemization and the formation of impurities. The most common and reliable method involves the direct bromination of (S)-BINOL.
Experimental Workflow: Synthesis of (S)-3,3'-Dibromo-BINOL
Caption: Synthetic workflow for (S)-3,3'-Dibromo-BINOL.
Step-by-Step Synthesis Protocol
Materials:
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-BINOL (1.0 eq) in anhydrous dichloromethane. The choice of an anhydrous solvent is critical to prevent side reactions.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Lowering the temperature is crucial for controlling the regioselectivity of the bromination and minimizing the formation of over-brominated byproducts.
-
Bromination: Slowly add a solution of bromine (2.1 eq) in dichloromethane to the stirred BINOL solution via the dropping funnel over a period of 1-2 hours. The slow addition rate is essential to maintain control over the reaction temperature and prevent localized high concentrations of the brominating agent. Alternatively, N-Bromosuccinimide can be used as a milder and easier-to-handle brominating agent.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color of the bromine disappears. This step is a self-validating control, as the color change provides a clear endpoint.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. The bicarbonate wash neutralizes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system like toluene/hexanes can yield highly pure crystalline material. The choice of purification method depends on the scale of the reaction and the desired final purity.
Characterization Techniques
Rigorous characterization is paramount to confirm the identity, purity, and enantiomeric integrity of the synthesized (S)-3,3'-Dibromo-BINOL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The spectra of (S)-3,3'-Dibromo-BINOL are complex due to the number of aromatic protons and carbons.
-
¹H NMR (400 MHz, CDCl₃): The spectrum will exhibit a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) and a broad singlet for the hydroxyl protons (δ ~5.0-6.0 ppm), which can exchange with D₂O. The exact chemical shifts and coupling constants can be found in specialized literature and spectral databases.[5]
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will show the expected number of signals for the 20 carbon atoms, with the carbons attached to bromine appearing at a characteristic downfield shift.[5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of (S)-3,3'-Dibromo-BINOL.
Illustrative Chiral HPLC Method:
-
Column: A chiral stationary phase such as Daicel Chiralcel OD-H or Chiralpak AD-H is typically effective.
-
Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm) is standard.
The retention times of the (S) and (R) enantiomers will differ, allowing for the calculation of the enantiomeric excess by integrating the peak areas.[6]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the absolute configuration and detailed information about the three-dimensional structure, including the crucial dihedral angle between the naphthyl rings. For (S)-3,3'-Dibromo-BINOL, X-ray analysis reveals a dihedral angle of approximately 70 degrees, which is consistent with its axial chirality.[3]
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize the importance of safe laboratory practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling (S)-3,3'-Dibromo-BINOL and the reagents used in its synthesis.[7][8][9]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7][8]
-
Storage: Store (S)-3,3'-Dibromo-BINOL in a tightly sealed container in a cool, dry, and dark place.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[7]
Applications in Asymmetric Catalysis
The utility of (S)-3,3'-Dibromo-BINOL lies in its application as a chiral ligand in a wide array of asymmetric catalytic reactions. The steric and electronic properties conferred by the bromine atoms make it a superior ligand in many cases compared to unsubstituted BINOL. It is a precursor for the synthesis of more complex and highly effective chiral ligands and catalysts, often through cross-coupling reactions at the bromine positions.[3] Its role as a chiral solvating agent for the determination of enantiomeric purity of other molecules by NMR spectroscopy further highlights its versatility.[10]
Conclusion
(S)-3,3'-Dibromo-BINOL is a powerful and versatile molecule in the field of asymmetric synthesis. A comprehensive understanding of its physicochemical properties, coupled with robust and validated protocols for its synthesis and characterization, is essential for its successful application. This guide provides the necessary technical information and practical insights to empower researchers to utilize this important chiral building block to its full potential.
References
- 1. (S)-(-)-3,3 -Dibromo-1,1 -bi-2-naphthol 96 119707-74-3 [sigmaaldrich.com]
- 2. CAS 602-09-5: BINOL | CymitQuimica [cymitquimica.com]
- 3. (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | Benchchem [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. Efficient Determination of the Enantiomeric Purity and Absolute Configuration of Flavanones by Using (S)-3,3'-Dibromo-1,1'-bi-2-naphthol as a Chiral Solvating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Abstract
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a key derivative of the axially chiral ligand 1,1'-bi-2-naphthol (BINOL), is a cornerstone of modern asymmetric synthesis.[1] Its unique stereoelectronic properties, enhanced by the presence of bromine atoms at the 3 and 3' positions, make it an indispensable tool for chemists in academia and the pharmaceutical industry.[1] This guide provides a detailed exploration of the synthesis of this pivotal molecule. We will delve into the strategic considerations underpinning the synthetic route, provide a validated, step-by-step experimental protocol, and discuss the mechanistic principles that ensure high yield and enantiomeric purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and application of (S)-3,3'-Dibromo-BINOL.
Introduction: The Significance of (S)-3,3'-Dibromo-BINOL
At the heart of asymmetric catalysis lies the challenge of creating single-enantiomer products with high efficiency and selectivity. Chiral ligands, which coordinate to metal centers, are the molecular architects that orchestrate this stereochemical control.[2][3] Among the most celebrated classes of "privileged ligands" is 1,1'-bi-2-naphthol (BINOL), an atropisomeric compound whose chirality arises from restricted rotation about the C1-C1' bond.[4][5]
This compound builds upon the robust BINOL framework. The introduction of bromine atoms at the ortho-positions to the hydroxyl groups serves two primary functions:
-
Steric Modification: The bulky bromine atoms create a more defined and sterically hindered chiral pocket around the catalytic center, which can enhance enantioselectivity in certain reactions.
-
Electronic Tuning: The electron-withdrawing nature of bromine alters the acidity of the naphtholic protons and the electronic properties of the entire ligand system, influencing the reactivity and efficacy of the resulting catalyst.[1]
Consequently, (S)-3,3'-Dibromo-BINOL is not merely a derivative but a fine-tuned instrument for achieving high stereocontrol in reactions where the parent BINOL ligand may be less effective. It has proven highly successful in applications such as enantioselective hetero-Diels-Alder reactions and serves as a valuable chiral solvating agent for determining the enantiomeric purity of other molecules via NMR spectroscopy.[1][6]
Strategic Imperative: Overcoming the Challenge of Regioselectivity
The synthesis of 3,3'-Dibromo-BINOL is a classic problem in regioselective aromatic substitution. The BINOL scaffold possesses multiple reactive sites for electrophilic attack. The hydroxyl groups are powerful activating, ortho-, para-directing substituents. A naive approach involving direct bromination of (S)-BINOL with an electrophilic bromine source like Br₂ is complicated by the high reactivity of the 6 and 6' positions, which are electronically favored.[4][7] This often leads to the formation of the undesired 6,6'-dibromo isomer or a mixture of products, posing significant purification challenges.
To achieve the desired 3,3'-regiochemistry, a more sophisticated strategy is required. The most reliable and widely adopted method is an ortho-directed metalation protocol. This multi-step approach leverages a protecting group to facilitate selective deprotonation (lithiation) at the 3 and 3' positions, followed by quenching with an electrophilic bromine source. This ensures that bromination occurs exclusively at the desired locations.
Caption: High-level workflow for the regioselective synthesis.
Validated Experimental Protocol
This protocol details a robust three-step synthesis starting from commercially available (S)-BINOL. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Step 1: Protection of (S)-BINOL with Methoxymethyl (MOM) Ether
The hydroxyl groups are protected to prevent unwanted side reactions and to enable the subsequent directed metalation step.
Reaction: (S)-BINOL + 2 MOM-Cl → (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| (S)-(-)-1,1'-Bi-2-naphthol | 286.33 | 1.0 | 10.0 g (34.9 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 4.3 | 26.0 mL (150 mmol) |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 4.5 | 11.5 mL (157 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | ~200 mL |
| Hydrochloric Acid (1 M) | - | - | ~100 mL |
| Sodium Bicarbonate (5% aq.) | - | - | ~100 mL |
Procedure:
-
To a dry 500 mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-BINOL (10.0 g, 34.9 mmol).
-
Add anhydrous dichloromethane (100 mL) via syringe. Stir the resulting suspension.[8]
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add N,N-Diisopropylethylamine (26.0 mL, 150 mmol) via syringe over 5 minutes.[8]
-
In a separate dry dropping funnel, prepare a solution of chloromethyl methyl ether (11.5 mL, 157 mmol) in anhydrous DCM (20 mL). Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood.
-
Add the MOM-Cl solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours, monitoring by TLC until the starting material is consumed.[8]
-
Pour the reaction mixture into a separatory funnel containing deionized water (150 mL).
-
Extract the aqueous layer with DCM (2 x 75 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (100 mL), 5% aqueous NaHCO₃ (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl as a solid (typically >85% yield).[8]
Step 2: Directed Ortho-Dibromination
This is the key regiochemistry-determining step. The MOM-protected ether oxygens direct n-butyllithium to selectively abstract the protons at the C3 and C3' positions.
Reaction: (S)-MOM-Protected-BINOL + 2 n-BuLi → Dianion intermediate Dianion intermediate + 2 Br-source → (S)-3,3'-Dibromo-MOM-Protected-BINOL
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| (S)-MOM-Protected-BINOL | 374.43 | 1.0 | 10.0 g (26.7 mmol) |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 2.2 | 23.5 mL (58.7 mmol) |
| 1,2-Dibromoethane (DBE) | 187.86 | 2.5 | 5.7 mL (66.7 mmol) |
| Tetrahydrofuran (THF), anhydrous | - | - | ~250 mL |
| Saturated Ammonium Chloride (aq.) | - | - | ~100 mL |
Procedure:
-
Set up a dry 500 mL three-necked flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Add the (S)-MOM-Protected-BINOL (10.0 g, 26.7 mmol) and dissolve it in anhydrous THF (150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (23.5 mL of a 2.5 M solution, 58.7 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Caution: n-BuLi is pyrophoric and reacts violently with water.
-
Stir the resulting solution at -78 °C for 2 hours.
-
In a separate syringe, take up 1,2-dibromoethane (5.7 mL, 66.7 mmol). Add it dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 3 hours, then slowly warm to room temperature overnight.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired (S)-3,3'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.
Caption: Chelation-directed deprotonation at the C3/C3' positions.
Step 3: Deprotection to Yield Final Product
The final step involves the acidic cleavage of the MOM ethers to reveal the free hydroxyl groups.
Reaction: (S)-3,3'-Dibromo-MOM-Protected-BINOL + 2 H⁺ → this compound
| Reagent/Material | Molar Eq. | Quantity |
| (S)-3,3'-Dibromo-Protected-BINOL | 1.0 | (from previous step) |
| Tetrahydrofuran (THF) | - | ~100 mL |
| Hydrochloric Acid (6 M) | - | ~50 mL |
Procedure:
-
Dissolve the purified dibrominated intermediate from Step 2 in THF (100 mL) in a 250 mL round-bottomed flask.
-
Add 6 M HCl (50 mL) and stir the mixture vigorously at room temperature.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water (100 mL) and then brine (100 mL).
-
Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., toluene or dichloromethane/hexane) to afford this compound as a white to off-white solid.[9]
Expected Product Characteristics:
-
Appearance: White to off-white solid
-
Melting Point: 256-260 °C[10]
-
Molecular Weight: 444.12 g/mol
References
- 1. This compound | 119707-74-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 6. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 7. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. (R)-(+)-3,3 -Dibromo-1,1 -bi-2-naphthol 97 111795-43-8 [sigmaaldrich.com]
The Bromine Effect: A Technical Guide to the Electronic Tuning of BINOL Ligands in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry. The strategic design of chiral ligands is paramount to achieving high selectivity and efficiency in asymmetric catalysis. Among the pantheon of privileged chiral scaffolds, 1,1'-bi-2-naphthol (BINOL) has established itself as a versatile and highly effective ligand framework.[1][2] However, the quest for catalytic perfection is a continuous endeavor of refinement and optimization. This technical guide delves into the nuanced yet powerful role of bromine substitution in modulating the electronic properties of BINOL ligands, thereby enhancing their performance in asymmetric synthesis.
This document provides an in-depth exploration of the synthesis, electronic characteristics, and catalytic applications of brominated BINOL derivatives. It is designed to be a practical resource, offering not only theoretical understanding but also actionable experimental protocols and field-proven insights to guide your research and development efforts.
The Rationale for Bromination: Electronic Perturbation of a Privileged Scaffold
The efficacy of a BINOL-based catalyst is intrinsically linked to a delicate balance of steric and electronic factors.[1] While the rigid, C2-symmetric binaphthyl backbone provides a well-defined chiral environment, the electronic nature of the ligand can profoundly influence the activity and selectivity of the catalytic system. Substitution on the BINOL framework allows for the fine-tuning of these properties.[1]
Bromine, as an electronegative halogen, serves as a powerful tool for electronic modification. Its introduction onto the BINOL rings imparts a significant inductive electron-withdrawing effect. This seemingly simple modification triggers a cascade of electronic consequences that can be harnessed to improve catalytic performance:
-
Increased Acidity of the Hydroxyl Groups: The electron-withdrawing nature of bromine acidifies the phenolic protons of the BINOL ligand. This enhanced Brønsted acidity can be advantageous in reactions where the BINOL derivative itself acts as a chiral Brønsted acid catalyst or in metal-catalyzed reactions where the deprotonation of the ligand is a key step in catalyst formation. While the pKa of unsubstituted BINOL in water is 10.28, the introduction of electron-withdrawing groups is known to lower this value, thereby increasing acidity.[1]
-
Modulation of the Lewis Acidity of the Metal Center: In metal-catalyzed reactions, the BINOL ligand coordinates to a metal center. The electron-withdrawing bromine atoms decrease the electron density on the coordinating oxygen atoms. This, in turn, can increase the Lewis acidity of the metal center, making it a more potent activator of the substrate.[1]
-
Altered Ligand-Substrate Interactions: The electronic changes in the BINOL ligand can influence non-covalent interactions, such as hydrogen bonding and π-stacking, between the catalyst and the substrate in the transition state. These subtle modifications can have a profound impact on the stereochemical outcome of the reaction.
The strategic placement of bromine atoms on the BINOL scaffold is crucial, as the electronic effects are position-dependent. The most common positions for substitution are the 3,3'-, 5,5'-, and 6,6'-positions, with the 6,6'-dibromo derivative being a particularly common and commercially available precursor for further modifications.[1]
Synthesis and Characterization of Brominated BINOL Ligands
The preparation of brominated BINOL derivatives is typically achieved through electrophilic aromatic substitution. The regioselectivity of the bromination is highly dependent on the reaction conditions and the nature of the protecting groups on the hydroxyl functions.
Regioselective Bromination of BINOL
The electron-donating hydroxyl groups of BINOL direct electrophilic substitution primarily to the positions para to the hydroxyls, namely the 6 and 6' positions.[3]
Diagram of Regioselective Bromination:
References
Spectroscopic Analysis of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic characteristics of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a key chiral ligand and synthetic intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectroscopic principles to offer a robust framework for the characterization of this important molecule. While direct, publicly available experimental spectra for this specific compound are not consistently reported, this guide constructs a detailed, predictive analysis based on foundational spectroscopic theory and data from closely related analogues.
Introduction: The Significance of this compound
This compound, often abbreviated as (S)-3,3'-Dibromo-BINOL, is a derivative of the well-known C₂-symmetric chiral ligand, 1,1'-bi-2-naphthol (BINOL). The defining feature of this class of molecules is their axial chirality, which arises from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings. This atropisomerism results in stable, non-superimposable enantiomers.[1]
The introduction of bromine atoms at the 3 and 3' positions serves two primary purposes: it enhances the steric bulk around the chiral axis and modifies the electronic properties of the naphthyl rings. These modifications are crucial for its application in asymmetric catalysis, where it serves as a powerful ligand for a variety of metal-catalyzed transformations.[2] Furthermore, the bromine atoms act as versatile synthetic handles for further functionalization through cross-coupling reactions, allowing for the creation of a diverse library of tailored ligands and materials.[3] Accurate spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the electronic environment of this pivotal molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (S)-3,3'-Dibromo-BINOL, both ¹H and ¹³C NMR provide a detailed map of the molecular framework. The following analysis is based on established substituent effects and data from analogous BINOL derivatives.[4]
Predicted ¹H NMR Spectral Data
The C₂ symmetry of the molecule simplifies the ¹H NMR spectrum, as corresponding protons on each naphthalene unit are chemically equivalent. We would expect to see five distinct signals in the aromatic region and one signal for the hydroxyl protons. The analysis is predicted for a standard deuterated solvent such as CDCl₃.
-
Hydroxyl Proton (-OH): The hydroxyl proton signal is expected to be a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent, but typically appears in the range of δ 5.0-6.0 ppm.
-
Aromatic Protons: The aromatic region (δ 7.0-8.5 ppm) will contain signals for the ten protons on the naphthalene rings. Due to symmetry, five unique signals are expected.
-
H4 Proton: The proton at the C4 position is adjacent to the bromine atom and is expected to be the most downfield of the aromatic signals, appearing as a sharp singlet. This is due to the deshielding effect of the adjacent bromine and the anisotropic effect of the neighboring ring. Based on data from similar 3,3'-disubstituted BINOLs, this signal is predicted to be around δ 8.2 ppm .[4]
-
H5, H6, H7, H8 Protons: These four protons form a coupled system on the unsubstituted benzene ring portion of the naphthyl group. Their signals would appear as a series of doublets and triplets (or more complex multiplets), consistent with their ortho and meta couplings.
-
The logical workflow for assigning these proton signals is illustrated below.
Caption: Predicted ¹H NMR signal assignment workflow.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Predicted Assignment | Rationale |
| ~ 8.2 | s | H-4, H-4' | Deshielded by adjacent bromine; singlet due to lack of ortho coupling. |
| ~ 7.8 - 7.9 | d | H-5, H-5' | Part of the ABCD spin system of the unsubstituted ring. |
| ~ 7.4 - 7.5 | t | H-6, H-6' | Part of the ABCD spin system. |
| ~ 7.3 - 7.4 | t | H-7, H-7' | Part of the ABCD spin system. |
| ~ 7.1 - 7.2 | d | H-8, H-8' | Part of the ABCD spin system. |
| ~ 5.5 | br s | OH, OH' | Concentration and solvent dependent; exchange broadening. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's C₂ symmetry, predicting 10 unique carbon signals. The chemical shifts are influenced by the hydroxyl, bromine, and aromatic ring currents.
-
C2 (C-OH): The carbon bearing the hydroxyl group is expected to be significantly downfield, likely in the δ 150-155 ppm range.
-
C3 (C-Br): The direct attachment of bromine causes a notable upfield shift (the "heavy atom effect") compared to an unsubstituted carbon. This signal is predicted to appear around δ 110-115 ppm .
-
C1 (C-C): The carbon involved in the axial C1-C1' bond is also expected in the quaternary region, influenced by steric compression, likely around δ 115-120 ppm .
-
Aromatic Carbons: The remaining seven aromatic carbons will resonate in the typical range of δ 120-135 ppm .
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Predicted Assignment | Rationale |
| ~ 151 | C-2, C-2' | Carbon attached to electronegative oxygen. |
| ~ 133 | C-4a, C-4a' | Quaternary aromatic carbon. |
| ~ 131 | C-8a, C-8a' | Quaternary aromatic carbon. |
| ~ 130 | C-6, C-6' | Aromatic CH. |
| ~ 128 | C-5, C-5' | Aromatic CH. |
| ~ 127 | C-7, C-7' | Aromatic CH. |
| ~ 125 | C-8, C-8' | Aromatic CH. |
| ~ 124 | C-4, C-4' | Aromatic CH, adjacent to C-Br. |
| ~ 118 | C-1, C-1' | Quaternary carbon of the biaryl linkage. |
| ~ 112 | C-3, C-3' | Carbon attached to bromine (heavy atom effect). |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of (S)-3,3'-Dibromo-BINOL is expected to be dominated by absorptions from the O-H, aromatic C-H, C=C, C-O, and C-Br bonds.
-
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹ , characteristic of a hydrogen-bonded hydroxyl group.[5]
-
Aromatic C-H Stretch: These absorptions typically appear as a group of weaker bands just above 3000 cm⁻¹, in the range of 3050-3100 cm⁻¹ .
-
Aromatic C=C Stretch: Multiple sharp, medium-intensity bands are expected in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations within the naphthalene rings.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the phenolic hydroxyl group should appear in the 1200-1260 cm⁻¹ range.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 515-690 cm⁻¹ .[6][7] This band is a key diagnostic feature for the presence of the bromine substituents.
-
C-H Out-of-Plane Bending: Strong bands in the 750-900 cm⁻¹ region will correspond to the out-of-plane C-H bending modes, which are characteristic of the substitution pattern on the aromatic rings.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Predicted Assignment |
| 3200 - 3500 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 1500 - 1650 | Medium, Sharp | Aromatic C=C ring stretch |
| 1200 - 1260 | Strong | Phenolic C-O stretch |
| 750 - 900 | Strong | Aromatic C-H out-of-plane bend |
| 515 - 690 | Strong | C-Br stretch |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential. The following sections detail the field-proven methodologies for NMR and IR analysis of solid samples like (S)-3,3'-Dibromo-BINOL.
Protocol for NMR Data Acquisition
This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra. The trustworthiness of NMR data relies on proper sample preparation and instrument calibration.
Caption: Workflow for NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of (S)-3,3'-Dibromo-BINOL into a clean, small glass vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
-
Gently vortex or swirl the vial until the solid is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform tuning and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment (e.g., 'zg30'). A sufficient number of scans (typically 16 to 64) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a standard proton-decoupled experiment (e.g., 'zgpg30'). A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at δ 0.00 ppm).
Protocol for FT-IR Data Acquisition
For solid samples, the thin solid film method is a rapid and reliable way to obtain a high-quality IR spectrum. This protocol avoids interference from mulling agents (like Nujol) or pelleting materials (like KBr).
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (~10-20 mg) of (S)-3,3'-Dibromo-BINOL into a small test tube or vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone). Dissolve the solid completely.
-
Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate. If the film appears too thin, another drop can be added.
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Cleanup: After analysis, clean the salt plate thoroughly with a dry solvent (e.g., dry acetone) and return it to a desiccator for storage.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, and FT-IR data, grounded in established chemical principles and comparisons with related structures, offers a valuable resource for researchers. The provided protocols for data acquisition represent best practices in the field, ensuring that scientists can reliably obtain and interpret their own experimental data. This foundational knowledge is critical for anyone utilizing this versatile chiral building block in asymmetric synthesis, materials science, or drug discovery.
References
An In-Depth Technical Guide to the Solubility of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a pivotal chiral ligand in modern asymmetric synthesis. Recognizing the critical role of solubility in reaction kinetics, catalyst performance, and purification processes, this document synthesizes theoretical principles with practical, field-proven methodologies for researchers, chemists, and professionals in drug development.
Introduction: The Significance of this compound
This compound, a derivative of the well-established 1,1'-bi-2-naphthol (BINOL), is a C₂-symmetric chiral molecule. Its axial chirality, arising from restricted rotation around the single bond connecting the two naphthalene rings, makes it an invaluable ligand in asymmetric catalysis.[1] The introduction of bromine atoms at the 3 and 3' positions sterically and electronically modifies the parent BINOL structure, which can enhance enantioselectivity and reactivity in various chemical transformations.[1]
Understanding the solubility of this compound is paramount for its effective application. Proper solvent selection impacts the formation of homogeneous catalyst solutions, influences reaction rates, and is crucial for downstream processes such as product isolation and purification. This guide addresses the current landscape of knowledge regarding its solubility and provides a robust framework for its experimental determination.
Molecular Architecture and Its Implications for Solubility
The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. For this compound, several key features are at play:
-
The BINOL Backbone: The large, aromatic naphthalene system contributes to significant van der Waals forces and potential π-π stacking interactions. This aromatic character suggests solubility in aromatic solvents and other non-polar to moderately polar organic solvents. The parent (S)-BINOL is known to be soluble in a range of organic solvents including tetrahydrofuran (THF), dichloromethane, and ethanol.[2]
-
Hydroxyl Groups: The two hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., THF, dioxane).
-
Bromine Substituents: The two bromine atoms increase the molecular weight and polarizability of the molecule. While C-Br bonds have some polarity, the overall effect is an increase in the non-polar surface area, which may enhance solubility in less polar solvents like dichloromethane.
-
Axial Chirality: The fixed chiral conformation does not directly dictate solubility in achiral solvents but is the very feature that makes this molecule a cornerstone of asymmetric synthesis.[1]
Caption: Key properties of this compound.
Solubility Profile in Common Organic Solvents
While specific quantitative solubility data for this compound is not extensively reported in peer-reviewed literature, a qualitative assessment can be made based on the principles of "like dissolves like" and the known solubility of its parent compound, (S)-BINOL. The following table summarizes the expected solubility and provides a starting point for solvent screening.
| Solvent | Chemical Class | Polarity | Expected Solubility |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Likely Soluble . The parent compound, (S)-BINOL, has a reported solubility of 30 mg/mL in THF.[2] The ether oxygen of THF can act as a hydrogen bond acceptor for the hydroxyl groups of the solute. |
| Dichloromethane (DCM) | Halogenated | Polar Aprotic | Likely Soluble . (S)-BINOL is soluble in DCM (19 mg/mL).[2] The polarizability of the C-Cl bonds and the presence of bromine atoms on the solute should facilitate dissolution. |
| Ethanol | Alcohol | Polar Protic | Likely Soluble . Ethanol's ability to engage in hydrogen bonding is a key factor. (S)-BINOL has a reported solubility of 22 mg/mL in ethanol.[2] |
| Acetonitrile | Nitrile | Polar Aprotic | Moderately Soluble to Soluble . The parent BINOL is generally soluble in acetonitrile.[3] |
| Toluene | Aromatic | Non-polar | Moderately Soluble . The aromatic nature of toluene will interact favorably with the naphthalene rings of the solute through π-π interactions. |
| Hexanes | Aliphatic | Non-polar | Low Solubility . The high polarity imparted by the hydroxyl groups will likely result in poor solubility in non-polar aliphatic solvents. |
| Water | Protic | Very Polar | Insoluble . Safety data sheets consistently note no data available for water solubility, which is expected for a large, predominantly non-polar organic molecule.[4] |
Experimental Protocol for Determining Solubility
Given the absence of comprehensive published data, an experimental approach is necessary. The following protocol describes a reliable gravimetric method for determining the solubility of this compound. This method is a self-validating system, ensuring accuracy through careful mass balance.
Principle:
A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solid is determined.
Materials and Equipment:
-
This compound
-
High-purity organic solvent of choice
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (PTFE, 0.2 µm)
-
Scintillation vials or other suitable glass containers
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. This extended period is crucial to ensure the solution reaches true saturation.
-
Sample Withdrawal: After equilibration, let the vial stand undisturbed for a short period to allow the excess solid to settle. Carefully draw a precise volume (e.g., 1.00 mL) of the supernatant using a calibrated pipette. To avoid drawing up solid particles, it is critical to filter the solution through a 0.2 µm syringe filter into a pre-weighed, clean, and dry vial.
-
Evaporation: Place the vial containing the filtered saturated solution in a fume hood and gently evaporate the solvent using a stream of inert gas (e.g., nitrogen) or by placing it in a vacuum oven at a moderate temperature. Avoid excessive heat to prevent decomposition of the solute.
-
Drying and Weighing: Once all the solvent has evaporated, place the vial in a vacuum oven for several hours to ensure all residual solvent is removed. Cool the vial to room temperature in a desiccator before weighing it on an analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of solution withdrawn (L)
-
Validation: Repeat the measurement at least three times to ensure reproducibility and report the average solubility with the standard deviation.
Caption: Experimental workflow for the gravimetric determination of solubility.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. The following safety precautions are derived from available Safety Data Sheets (SDS).[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][5]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust. Handle in a well-ventilated area, preferably in a fume hood, to prevent inhalation.[6]
-
Hazards: This compound is classified as causing skin and eye irritation.[5] It is also classified as hazardous to the aquatic environment.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Prevent release into the environment.
Conclusion
While quantitative solubility data for this compound remains a gap in the existing literature, this guide provides a robust framework for its practical application. By understanding the molecular factors that influence its solubility and employing the detailed experimental protocol provided, researchers can confidently select appropriate solvents and determine precise solubility values for their specific applications. This foundational knowledge is essential for optimizing reaction conditions, enhancing catalyst efficiency, and developing scalable synthetic processes involving this versatile chiral ligand.
References
- 1. This compound | 119707-74-3 | Benchchem [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 4. aaronchem.com [aaronchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. (S)-(-)-3,3 -Dibromo-1,1 -bi-2-naphthol 96 119707-74-3 [sigmaaldrich.com]
commercial suppliers of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
An In-depth Technical Guide to the Commercial Sourcing of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol for Advanced Synthesis
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying this compound, a critical chiral building block. Moving beyond a simple supplier list, we delve into the causality behind quality control, the impact of purity on experimental outcomes, and the practical steps for validating this key reagent for its demanding applications in asymmetric catalysis and chiral recognition.
Section 1: The Strategic Importance of this compound
This compound, a derivative of the renowned 1,1'-bi-2-naphthol (BINOL), is a non-planar molecule possessing axial chirality.[1][2] This C₂-symmetric structure arises from hindered rotation (atropisomerism) around the single bond connecting the two naphthalene rings.[1][3] This unique stereochemical feature is the foundation of its utility as a "privileged ligand" scaffold in asymmetric synthesis.[4][5]
The strategic placement of bromine atoms at the 3 and 3' positions serves two primary functions:
-
Steric and Electronic Tuning: The bulky bromine atoms modify the chiral pocket of the ligand, influencing the stereochemical outcome of catalytic reactions.[1]
-
Synthetic Handles: These positions are reactive sites for further functionalization, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[1] This allows for the rational design of a vast library of more complex and highly effective chiral ligands tailored to specific chemical transformations.[5]
Section 2: Supplier Qualification and Critical Quality Attributes
Selecting a supplier for a high-value chiral intermediate like (S)-3,3'-Dibromo-BINOL requires a systematic approach. The workflow below outlines the key decision points and validation steps.
Caption: Supplier Qualification Workflow.
Key Quality Metrics & Verification Protocols
A trustworthy supplier will provide a detailed Certificate of Analysis (CoA) with every batch. However, for critical applications, independent verification is essential.
1. Enantiomeric Purity (Enantiomeric Excess, ee%) This is the most critical parameter. The presence of the unwanted (R)-enantiomer can act as a catalyst inhibitor or, in some cases, catalyze the formation of the opposite product enantiomer, eroding the reaction's overall stereoselectivity.
-
Standard Method: Chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol: Chiral HPLC for Enantiomeric Excess (ee%) Determination
-
Column: A chiral stationary phase (CSP) column is required (e.g., Daicel Chiralpak series like IA, IB, or IC). The specific column must be chosen based on literature precedent or internal screening.
-
Mobile Phase: Typically a mixture of hexanes and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Racemic Standard: To confirm peak identity, a racemic (±)-3,3'-Dibromo-1,1'-bi-2-naphthol standard is required. Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers.
-
Analysis:
-
Set the flow rate (e.g., 1.0 mL/min) and UV detection wavelength (e.g., 254 nm).
-
Inject the prepared sample of the purchased material.
-
Integrate the peak areas for both the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak, if detectable).
-
-
Calculation:
-
ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
A high-quality batch should have an ee% > 99%.
-
-
2. Chemical Purity Ensures that the material is free from residual solvents, starting materials, or side-products from the synthesis (e.g., mono-brominated BINOL or the parent BINOL).[1]
-
Standard Method: ¹H NMR Spectroscopy and Melting Point.
-
Protocol: ¹H NMR for Structural Verification
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard proton NMR spectrum (e.g., at 400 MHz).
-
Analysis: The spectrum should show a clean set of aromatic and hydroxyl proton signals consistent with the known structure. Pay close attention to the baseline for the absence of impurity peaks. The integration of signals should correspond to the expected proton count.
-
Reference: Compare the acquired spectrum against a known reference spectrum or literature data.[6]
-
-
Melting Point: A sharp melting point within a narrow range (e.g., 256-260 °C) is indicative of high purity.[7] A broad or depressed melting range suggests the presence of impurities.
Section 3: Commercial Supplier Landscape
Several reputable chemical suppliers provide this compound for research and development purposes. While availability and pricing change, the key technical specifications provided by major vendors offer a baseline for comparison.
| Supplier | Product Synonym(s) | CAS Number | Stated Purity / Assay | Molecular Weight ( g/mol ) |
| Sigma-Aldrich (Merck) | (S)-3,3′-Dibromo-BINOL | 119707-74-3 | 96% | 444.12 |
| TCI America | (S)-3,3'-Dibromo-2,2'-dihydroxy-1,1'-binaphthyl | 119707-74-3 | >97.0% | 444.12 |
| Benchchem | This compound | 119707-74-3 | Not specified; for inquiry | 444.12 |
| Santa Cruz Biotechnology | (S)-3,3′-Dibromo-BINOL | 119707-74-3 | Not specified; for inquiry | 444.12 |
Note: Data is compiled from supplier websites and is subject to change. Researchers should always obtain a lot-specific CoA.[1][7][8][9]
Section 4: Field Insights on Application and Derivatization
Beyond its direct use, the true power of (S)-3,3'-Dibromo-BINOL lies in its versatility as a synthetic precursor. Understanding its reactivity is key to leveraging its full potential.
Caption: Key Derivatization Pathways.
-
As a Chiral Solvating Agent (CSA): In a non-catalytic role, this compound can be used directly in ¹H NMR spectroscopy to determine the enantiomeric purity of other chiral molecules, such as flavanones.[10][11][12] It forms diastereomeric complexes with the enantiomers of the analyte, causing a chemical shift separation of key signals, which allows for direct quantification by integration.[1]
-
Synthesis of Diaryl-BINOL Ligands: The most common application is the synthesis of 3,3'-diaryl-BINOL derivatives via Suzuki coupling.[1] This reaction replaces the bromine atoms with aryl groups, which can be tailored to dramatically alter the steric and electronic properties of the resulting ligand, optimizing it for a specific catalytic reaction.
-
Precursor to Phosphine Ligands: The hydroxyl groups can be converted to triflates or other leaving groups, which can then be displaced to install phosphine moieties, leading to BINAP-type ligands. This often requires prior protection of the hydroxyls before manipulation of the bromine atoms.
By starting with a well-characterized, high-purity supply of this compound, researchers can confidently build a foundation for the discovery of novel, highly effective catalysts for modern asymmetric synthesis.
References
- 1. This compound | 119707-74-3 | Benchchem [benchchem.com]
- 2. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 3. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. cris.unibo.it [cris.unibo.it]
- 7. (S)-(-)-3,3 -Dibromo-1,1 -bi-2-naphthol 96 119707-74-3 [sigmaaldrich.com]
- 8. (S)-3,3'-Dibromo-1,1'-bi-2-naphthol 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. scbt.com [scbt.com]
- 10. Efficient Determination of the Enantiomeric Purity and Absolute Configuration of Flavanones by Using (S)-3,3'-Dibromo-1,1'-bi-2-naphthol as a Chiral Solvating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Chiral Ligands Based on 1,1'-Bi-2-naphthol (BINOL)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Abstract
The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly within the pharmaceutical and fine chemical industries. Asymmetric catalysis has emerged as the most elegant and efficient strategy to achieve this goal, and at its heart lies the chiral ligand. Among the pantheon of chiral scaffolds, 1,1'-Bi-2-naphthol (BINOL) stands out as a "privileged" structure. Its C₂-symmetric, axially chiral framework has proven to be an exceptionally versatile and effective foundation for a vast array of ligands, driving stereoselective transformations with remarkable precision. This guide provides a comprehensive exploration of BINOL-based chiral ligands, from the fundamental principles of their chirality and synthesis to their derivatization and application in catalysis that has reshaped the landscape of modern organic synthesis.
The Foundation: Understanding BINOL and Axial Chirality
The efficacy of BINOL as a chiral backbone is not rooted in a conventional stereogenic carbon atom. Instead, it derives its chirality from a feature known as atropisomerism , a form of axial chirality.
Atropisomerism and the Chiral Axis
In BINOL, the two bulky naphthalene rings are joined by a C1-C1' single bond. Due to severe steric hindrance between the hydrogen atoms at the 8 and 8' positions, free rotation around this bond is restricted.[1] This restricted rotation gives rise to two stable, non-superimposable mirror-image conformers—enantiomers—that do not interconvert at room temperature.[1] This rotational stability is the key to BINOL's utility; the enantiomers can be separated and are configurationally stable under a wide range of reaction conditions.[2] The specific rotation of the two enantiomers is 35.5° (c = 1 in THF).[3]
The absolute configuration of these enantiomers is assigned as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for a chiral axis. By viewing the molecule along the C1-C1' axis and assigning priorities to the ortho substituents, one can trace a path to determine the configuration.[1]
Caption: The (R) and (S) enantiomers of BINOL, arising from restricted rotation.
Accessing the Chiral Scaffold: Synthesis and Resolution of BINOL
The practical utility of any chiral ligand begins with its efficient and scalable synthesis in enantiomerically pure form. For BINOL, this is a well-established field.
Synthesis of Racemic BINOL
The most common laboratory and industrial preparation of racemic BINOL involves the oxidative coupling of 2-naphthol. This reaction is typically mediated by a transition metal salt, with iron(III) chloride (FeCl₃) being a classic and effective oxidant.[4][5] The mechanism is believed to involve the complexation of Fe(III) to the hydroxyl group, followed by a radical coupling of the naphthol rings.[3]
Resolution of Enantiomers
Once the racemic mixture is obtained, the enantiomers must be separated. Several robust methods exist:
-
Classical Resolution via Diastereomeric Complexation: This is the most prevalent method. It leverages the reaction of racemic BINOL with a chiral resolving agent to form diastereomeric complexes, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. A highly effective and widely used agent is the cinchona alkaloid derivative, N-benzylcinchonidinium chloride, which selectively forms a crystalline inclusion compound with (R)-BINOL, leaving the desired (S)-BINOL in the mother liquor.[3][4][6]
-
Enzymatic Kinetic Resolution: This elegant method relies on the stereoselectivity of enzymes. A racemic mixture of a BINOL diester (e.g., the dipentanoate ester) is subjected to hydrolysis catalyzed by an enzyme like cholesterol esterase.[3][7] The enzyme selectively hydrolyzes one enantiomer of the diester (e.g., the (S)-diester), allowing for the separation of the resulting monoester or diol from the unreacted (R)-diester.[3][8]
While resolution of a racemate is common, direct asymmetric oxidative coupling methods using chiral catalysts have also been developed, offering a more atom-economical route directly to enantiomerically enriched BINOL.[4][9]
Caption: General workflow for obtaining enantiopure BINOL and its derivatives.
The Privileged Scaffold: Derivatization of BINOL
The two hydroxyl groups at the 2 and 2' positions are the synthetic handles that allow BINOL to be transformed into a vast library of ligands. The C₂-symmetry of the backbone is a crucial feature, as it simplifies the NMR spectra of its metal complexes and reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity.[2]
Phosphine Ligands: The Case of BINAP
Perhaps the most famous BINOL-derived ligand is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). Synthesized from BINOL via its bistriflate derivative, BINAP was pioneered by Ryōji Noyori and his team.[10][11] Its complexes with rhodium and ruthenium are exceptionally effective catalysts for asymmetric hydrogenations, a discovery that earned Noyori a share of the 2001 Nobel Prize in Chemistry.[11][12] The well-defined chiral pocket created by the BINAP ligand forces the substrate to coordinate to the metal center in a specific orientation, leading to highly enantioselective hydride transfer.
Phosphite and Phosphoramidite Ligands
Phosphite and phosphoramidite ligands are readily synthesized from BINOL by first reacting it with phosphorus trichloride (PCl₃) to form a chlorophosphite intermediate. Subsequent reaction with an alcohol or an amine yields the corresponding phosphite or phosphoramidite.[13] These monodentate ligands, first popularized by Feringa and de Vries, challenged the long-held belief that only rigid, bidentate ligands could induce high stereoselectivity.[13] They have proven highly effective in a range of reactions, including copper-catalyzed conjugate additions and rhodium-catalyzed hydrogenations.[13]
Chiral Brønsted Acids: BINOL-Phosphoric Acids
Beyond serving as ligands for transition metals, the BINOL scaffold can be derivatized to create powerful organocatalysts. Reaction of BINOL with phosphoryl chloride (POCl₃) followed by hydrolysis yields chiral phosphoric acids. These compounds are highly effective Brønsted acid catalysts.[14] They operate through a bifunctional activation mechanism, where the acidic proton activates an electrophile (like an imine) while the basic phosphoryl oxygen organizes the nucleophile through hydrogen bonding. This dual activation within a chiral environment enables high enantioselectivity in reactions such as Mannich, Friedel-Crafts, and Diels-Alder reactions.[14][15]
Tuning the Scaffold: Modified BINOL Ligands
The steric and electronic properties of BINOL ligands can be fine-tuned by introducing substituents onto the naphthalene rings, typically at the 3,3' or 6,6' positions.[5] For example, introducing electron-withdrawing groups can increase the Lewis acidity of the coordinated metal center, while bulky groups at the 3,3' positions can create a more confined and selective chiral pocket, leading to improved enantioselectivity in certain reactions.[5]
Mechanism of Asymmetric Induction: Creating a Chiral Environment
The overarching principle behind BINOL-based catalysis is the creation of a well-defined, three-dimensional chiral space around a reactive center.
-
Coordination: The BINOL-derived ligand coordinates to a metal center (or acts as a Brønsted acid).
-
Chiral Pocket Formation: The bulky, C₂-symmetric BINOL framework establishes a rigid and sterically demanding chiral environment.
-
Substrate Approach: The incoming substrate can only approach the reactive center through a limited number of low-energy pathways, as other approaches are sterically blocked by the ligand.
-
Stereoselective Transformation: The reaction proceeds through a lower-energy diastereomeric transition state, leading to the preferential formation of one product enantiomer.
The precise nature of the catalytic active species and the transition state can be complex, sometimes involving metal-centered chirality induced by the BINOL ligand.[16][17] Computational studies are often employed to rationalize the observed stereochemical outcomes.[16][17]
Caption: Conceptual catalytic cycle showing stereochemical differentiation.
Applications in Asymmetric Catalysis
BINOL-derived ligands have been successfully applied to a vast spectrum of asymmetric reactions, which are critical for the synthesis of chiral drugs and intermediates.
| Reaction Type | Ligand Class | Metal/Catalyst | Typical e.e. (%) |
| Asymmetric Hydrogenation | Phosphine (BINAP) | Ru, Rh | >99 |
| Asymmetric Hydrogenation | Phosphoramidite | Rh | up to 99 |
| Conjugate Addition | Phosphoramidite | Cu | >95 |
| Diels-Alder Reaction | Phosphoric Acid | Organocatalyst | up to 99 |
| Friedel-Crafts Alkylation | Phosphoric Acid | Organocatalyst | >90 |
| Carbonyl-Ene Reaction | BINOL-Ti Complex | Ti | >90 |
| Allylic Alkylation | N-Phosphino Sulfoximine | Pd | up to 66 |
| C-C Coupling | Linked-BINOL | Ga, Zn, La | >90 |
Table 1: Selected applications of BINOL-derived ligands in asymmetric catalysis. Enantiomeric excess (e.e.) values are representative of highly optimized systems.[14][18][19][20][21][22]
Experimental Protocols: From Resolution to Catalysis
To bridge theory and practice, the following self-validating protocols provide detailed methodologies for key procedures.
Protocol 1: Resolution of Racemic BINOL with N-Benzylcinchonidinium Chloride
(Based on the principles described by Toda and refined in Organic Syntheses)[6]
Objective: To separate racemic BINOL into its (R) and (S) enantiomers.
Materials:
-
Racemic 1,1'-Bi-2-naphthol (rac-BINOL)
-
N-Benzylcinchonidinium chloride (resolving agent)
-
Acetonitrile (MeCN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Complex Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve rac-BINOL (1.0 equiv) and N-benzylcinchonidinium chloride (0.5 equiv) in hot acetonitrile. The volume should be sufficient to achieve full dissolution at reflux.
-
Crystallization: Allow the solution to cool slowly to room temperature. The (R)-BINOL complex will preferentially crystallize. Further cool the mixture in an ice bath (0 °C) for 1-2 hours to maximize crystal formation.
-
Isolation of (R)-BINOL Complex: Filter the resulting solid crystalline complex and wash it with a small amount of cold acetonitrile. The filtrate contains the enriched (S)-BINOL.
-
Liberation of (R)-BINOL: Transfer the crystalline complex to a separatory funnel. Add ethyl acetate and 1 M HCl. Shake vigorously. The N-benzylcinchonidinium chloride will move to the aqueous phase.
-
Work-up (R)-BINOL: Separate the layers. Wash the organic (EtOAc) layer with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-BINOL.
-
Isolation of (S)-BINOL: Take the filtrate from step 3 and concentrate it to dryness. Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove any remaining resolving agent.
-
Work-up (S)-BINOL: Wash the organic layer with water, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-BINOL.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of both (R)- and (S)-BINOL samples using chiral HPLC analysis. If necessary, a single recrystallization of the nearly pure enantiomers can upgrade the e.e. to >99%.
Protocol 2: Synthesis of an (S)-BINOL-Derived Phosphoramidite Ligand
(General procedure based on established methods)[13]
Objective: To synthesize a monodentate phosphoramidite ligand from (S)-BINOL and a secondary amine (e.g., diethylamine).
Materials:
-
(S)-BINOL (>99% e.e.)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N), distilled
-
Diethylamine, distilled
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Schlenk line and inert atmosphere (Argon or Nitrogen) capabilities
Procedure:
-
Safety Note: This procedure must be performed under a strict inert atmosphere using Schlenk techniques as phosphorus(III) compounds are sensitive to air and moisture.
-
Formation of Phosphorochloridite: To a flame-dried Schlenk flask under argon, add a solution of (S)-BINOL (1.0 equiv) in anhydrous toluene. Cool the solution to 0 °C. Add triethylamine (2.2 equiv). To this stirred solution, add PCl₃ (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. The formation of the (S)-BINOL phosphorochloridite intermediate is typically monitored by ³¹P NMR spectroscopy (a singlet around 180 ppm).
-
Amine Addition: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of diethylamine (2.5 equiv) and triethylamine (2.5 equiv) in anhydrous toluene. Add this amine solution dropwise to the phosphorochloridite solution.
-
Final Reaction: Allow the reaction to warm to room temperature and stir overnight. A precipitate of triethylammonium chloride will form.
-
Work-up: Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt. Rinse the filter cake with anhydrous diethyl ether.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude phosphoramidite ligand. The product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane) or by flash chromatography on silica gel (deactivated with Et₃N) under an inert atmosphere.
-
Characterization: Confirm the structure and purity of the final product using ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry.
Conclusion and Future Outlook
The BINOL scaffold is a testament to the power of rational ligand design in asymmetric catalysis. Its unique axial chirality, C₂-symmetry, and synthetic accessibility have cemented its status as a truly privileged structure.[4] From the Nobel-winning BINAP to the versatile phosphoramidites and powerful Brønsted acids, BINOL derivatives continue to be indispensable tools for chemists in academia and industry.
Future research will undoubtedly focus on the development of novel BINOL architectures with even greater activity and selectivity, the incorporation of BINOL ligands into sustainable catalytic systems (e.g., immobilization on solid supports or use in aqueous media), and their application to solve new, challenging synthetic problems in the pursuit of complex, life-saving therapeutics.[22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in the Asymmetric Synthesis of BINOL Derivatives | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. BINAP - Wikipedia [en.wikipedia.org]
- 11. Page loading... [guidechem.com]
- 12. BINAP [chemeurope.com]
- 13. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 14. Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Synthesis of novel BINOL-derived chiral bisphosphorus ligands and their application in catalytic asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Asymmetric hydrogenation using a covalently immobilized Ru-BINOL-AP@MSNs catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. d-nb.info [d-nb.info]
Methodological & Application
The Axially Chiral Workhorse: A Guide to Enantioselective Synthesis with (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Introduction: Elevating Asymmetric Catalysis Beyond BINOL
In the landscape of asymmetric synthesis, the quest for catalysts that deliver exceptional stereocontrol is perpetual. The C₂-symmetric 1,1'-bi-2-naphthol (BINOL) framework has long been a cornerstone, its chiral scaffold enabling the synthesis of a vast array of enantiomerically enriched molecules crucial to the pharmaceutical and agrochemical industries.[1] However, the evolution of this privileged structure has led to derivatives with enhanced catalytic prowess. Among these, (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol stands out as a superior chiral ligand and catalyst in a multitude of enantioselective transformations.[2]
The strategic placement of bromine atoms at the 3 and 3' positions of the BINOL core is not a trivial modification. These bulky, electron-withdrawing substituents impart a unique combination of steric and electronic properties to the ligand.[2] This guide delves into the practical applications and underlying principles of this compound in enantioselective synthesis, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will explore how this modified BINOL derivative offers significant advantages in achieving high yields and enantioselectivities in key carbon-carbon bond-forming reactions and its utility as a powerful analytical tool.
The Scientific Underpinning: Why 3,3'-Dibromo Substitution Matters
The enhanced performance of 3,3'-disubstituted BINOL derivatives can be attributed to a confluence of steric and electronic effects that fine-tune the catalytic environment.
Enhanced Steric Hindrance: The bulky bromine atoms at the 3 and 3' positions create a more defined and sterically demanding chiral pocket around the metal center. This increased steric bulk restricts the possible transition state geometries, leading to a higher degree of facial discrimination of the prochiral substrate and, consequently, enhanced enantioselectivity.
Increased Lewis Acidity: The electron-withdrawing nature of the bromine atoms inductively pulls electron density from the naphthyl rings and, subsequently, from the hydroxyl groups. This electronic perturbation increases the Brønsted acidity of the hydroxyl protons, and when complexed with a Lewis acidic metal, it enhances the overall Lewis acidity of the resulting catalyst. A more Lewis acidic catalyst can more effectively activate the electrophile, often leading to faster reaction rates and improved stereocontrol.
The interplay of these factors is crucial for the superior performance of this compound in a variety of asymmetric transformations. The following sections will provide concrete examples and detailed protocols that leverage these principles.
Application I: Enantioselective Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of chiral dihydropyranones, which are common structural motifs in many natural products and biologically active compounds. The use of a chiral catalyst derived from this compound and diethylzinc has proven to be highly effective in this transformation.[3]
Mechanistic Rationale
The in situ generated zinc complex of this compound acts as a chiral Lewis acid. It coordinates to the aldehyde, activating it towards nucleophilic attack by Danishefsky's diene. The C₂-symmetric and sterically hindered environment created by the dibromo-BINOL ligand dictates the facial selectivity of the diene's approach to the aldehyde, leading to the formation of the desired enantiomer of the dihydropyranone product. The increased Lewis acidity of the zinc center, modulated by the electron-withdrawing bromine atoms, is key to the high efficiency of this catalytic system.[3]
Caption: Catalytic cycle of the enantioselective Hetero-Diels-Alder reaction.
Detailed Experimental Protocol
This protocol is adapted from the work of Du et al. for the enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes.[3]
Materials:
-
This compound (≥98% chiral purity)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Aldehyde (e.g., benzaldehyde), freshly distilled
-
Danishefsky's diene
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 0.024 mmol, 12 mol%) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction:
-
Cool the catalyst solution to -40 °C.
-
Add the aldehyde (0.2 mmol, 1.0 equiv) to the catalyst solution.
-
Stir for 15 minutes at -40 °C.
-
Add Danishefsky's diene (0.3 mmol, 1.5 equiv) dropwise.
-
Stir the reaction mixture at -40 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (2 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) to afford the desired dihydropyranone.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Data Presentation: Performance in Hetero-Diels-Alder Reaction
| Aldehyde | Yield (%) | ee (%) |
| Benzaldehyde | >99 | 93 |
| 4-Chlorobenzaldehyde | >99 | 95 |
| 4-Methoxybenzaldehyde | >99 | 92 |
| 2-Naphthaldehyde | >99 | 98 |
| Furfural | 95 | 96 |
| Data adapted from Du et al.[3] |
Application II: Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction, the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, is a cornerstone of modern organic synthesis for constructing β-hydroxy carbonyl units.[4] While a specific protocol for this compound is not extensively documented, its superior Lewis acidity enhancement makes it a promising candidate for this transformation, likely in a complex with a suitable metal like titanium(IV). The following is a generalized protocol based on established BINOL-Ti catalyzed Mukaiyama aldol reactions, adapted for the 3,3'-dibromo derivative.[4]
Mechanistic Considerations
A chiral titanium(IV) complex of this compound is proposed to be the active catalyst. This complex coordinates to the aldehyde, activating it for nucleophilic attack. The silyl enol ether then attacks one of the enantiotopic faces of the activated aldehyde, guided by the chiral environment of the ligand. The increased Lewis acidity of the titanium center due to the dibromo-BINOL ligand is expected to accelerate the reaction and enhance stereocontrol.
Caption: Experimental workflow for the asymmetric Mukaiyama aldol reaction.
Generalized Experimental Protocol
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) or Titanium(IV) chloride (TiCl₄)
-
Aldehyde
-
Silyl enol ether
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere
Procedure:
-
Catalyst Preparation:
-
In a flame-dried flask under inert atmosphere, dissolve this compound (0.1 mmol, 10 mol%) in anhydrous DCM (5 mL).
-
Cool the solution to 0 °C.
-
Slowly add a solution of Ti(OⁱPr)₄ (0.1 mmol, 10 mol%) in anhydrous DCM (1 mL) dropwise.
-
Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
-
Aldol Reaction:
-
Cool the catalyst solution to -78 °C.
-
Add the aldehyde (1.0 mmol, 1.0 equiv) dissolved in a small amount of anhydrous DCM. Stir for 20 minutes.
-
Slowly add the silyl enol ether (1.2 mmol, 1.2 equiv) dropwise.
-
Stir at -78 °C and monitor by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C with saturated aqueous NaHCO₃.
-
Follow the work-up and purification procedure as described for the hetero-Diels-Alder reaction.
-
Application III: Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives. Chiral complexes of this compound are anticipated to be effective catalysts for this transformation. The following is a representative protocol for the Michael addition of a malonate to an enone, based on established procedures using BINOL-derived catalysts.[1]
Generalized Experimental Protocol
Materials:
-
This compound
-
A suitable Lewis acid (e.g., GaCl₃) and a base (e.g., NaOtBu) for catalyst formation
-
α,β-Unsaturated ketone (enone, e.g., cyclohexenone)
-
Malonate ester (e.g., dimethyl malonate)
-
Anhydrous solvents (e.g., THF, Et₂O)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Inert atmosphere
Procedure:
-
Catalyst Preparation:
-
The preparation of heterobimetallic catalysts can be complex. A representative procedure involves the reaction of GaCl₃ with two equivalents of the sodium salt of this compound (prepared from the diol and NaOtBu) in a mixture of anhydrous THF and Et₂O under an inert atmosphere.[1]
-
-
Michael Addition:
-
To a suspension of NaOtBu in anhydrous THF at room temperature, add the prepared catalyst solution.
-
Add dimethyl malonate followed by the enone.
-
Stir the mixture at room temperature and monitor by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with 1 M aqueous HCl.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Application IV: Chiral Solvating Agent for NMR Spectroscopy
Beyond its role in catalysis, this compound serves as an effective chiral solvating agent (CSA) for the determination of enantiomeric excess by NMR spectroscopy. This technique offers a rapid and convenient alternative to chiral HPLC.
Principle of Enantiomeric Discrimination
When this compound is added to a solution of a racemic or scalemic analyte (e.g., a chiral amine or alcohol), it forms transient diastereomeric complexes through hydrogen bonding and other non-covalent interactions. These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the two enantiomers in the ¹H or ¹⁹F NMR spectrum. The integration of these separated signals allows for the direct calculation of the enantiomeric excess.
Caption: Principle of enantiomeric excess determination using a chiral solvating agent.
Detailed NMR Protocol
Materials:
-
This compound (CSA)
-
Chiral analyte (e.g., a primary or secondary amine)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the chiral analyte (0.05 mmol) in CDCl₃ (0.6 mL).
-
Add this compound (0.1 mmol, 2.0 equiv).
-
Shake the NMR tube for approximately 30 seconds to ensure thorough mixing and complex formation.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at 25 °C.
-
Identify a well-resolved signal corresponding to a proton close to the stereocenter of the analyte that shows clear separation for the two enantiomers.
-
-
Data Analysis:
-
Integrate the separated signals for the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integration of major enantiomer - Integration of minor enantiomer) / (Integration of major enantiomer + Integration of minor enantiomer)| * 100
-
Application in Pharmaceutical Intermediate Synthesis
The utility of BINOL-derived ligands in the synthesis of complex pharmaceutical agents is well-established. For instance, in the synthesis of the LFA-1 antagonist BIRT-377, a key step involves an asymmetric aziridination reaction. While specific protocols may utilize other vaulted biaryl ligands, the fundamental principles of using a chiral Lewis acid to control the stereoselective addition of a diazo compound to an imine are directly applicable to catalysts derived from this compound. The enhanced steric and electronic properties of the dibromo-BINOL ligand could potentially offer improved yields and selectivities in such critical synthetic steps.
Conclusion
This compound has emerged as a highly valuable and versatile tool in the field of enantioselective synthesis. Its unique structural and electronic features, stemming from the 3,3'-dibromo substitution, translate into superior performance as a chiral ligand in a range of catalytic asymmetric reactions, including the hetero-Diels-Alder, Mukaiyama aldol, and Michael additions. Furthermore, its utility as a chiral solvating agent for NMR-based determination of enantiomeric excess provides a rapid and efficient analytical method. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this exceptional chiral building block in the synthesis of complex, enantioenriched molecules for drug discovery and development.
References
- 1. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 119707-74-3 | Benchchem [benchchem.com]
- 3. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
(S)-3,3'-Dibromo-BINOL: A Privileged Ligand for High-Fidelity Asymmetric Catalysis
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 3,3'-Disubstitution in BINOL Scaffolds
The 1,1'-bi-2-naphthol (BINOL) framework stands as a cornerstone in the field of asymmetric synthesis, providing the chiral backbone for a vast array of highly effective ligands and organocatalysts.[1][2] The C₂-symmetric, atropisomeric nature of BINOL creates a well-defined chiral environment that has been successfully exploited in countless stereoselective transformations.[3] However, the performance of unsubstituted BINOL can be limited in certain applications. Strategic modification of the BINOL core is a proven method to fine-tune both steric and electronic properties, leading to catalysts with superior activity and enantioselectivity.[4][5]
Substitution at the 3 and 3' positions, which are ortho to the hydroxyl groups, is particularly impactful. These positions directly flank the catalytic center, allowing for precise modulation of the chiral pocket. (S)-3,3'-Dibromo-BINOL emerges as a "privileged" ligand from this family of modified BINOLs. The introduction of electron-withdrawing bromine atoms at these positions serves a dual purpose: it increases the Brønsted acidity of the phenolic protons and enhances the Lewis acidity of the associated metal center in a complex. This electronic modification, combined with the increased steric bulk, often results in more organized transition states, leading to significantly improved enantiocontrol compared to the parent BINOL ligand.[6][7]
This guide provides an in-depth exploration of (S)-3,3'-Dibromo-BINOL's application in key asymmetric transformations, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in synthetic chemistry and drug development.
Application I: The Enantioselective Hetero-Diels-Alder (HDA) Reaction
The Hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocycles, such as the 2,3-dihydro-4H-pyran-4-one scaffold, which is a common motif in natural products. The development of catalytic, enantioselective versions of this reaction is of high importance. The in situ generated complex of (S)-3,3'-Dibromo-BINOL and diethylzinc (Et₂Zn) has been identified as a remarkably efficient catalyst for the HDA reaction between Danishefsky's diene and various aldehydes, delivering products with excellent yields and enantioselectivities.[8][9]
Causality and Mechanistic Insight
The superiority of the 3,3'-dibromo substituted ligand in this transformation is attributed to its modified electronic and steric profile. The electron-withdrawing bromine atoms are believed to enhance the Lewis acidity of the zinc center, accelerating the reaction. Furthermore, the bulky bromine atoms help to create a more rigid and well-defined chiral pocket around the metal center. This forces the aldehyde to adopt a specific orientation when coordinating to the zinc, leading to a highly selective facial attack by the incoming diene. The reaction's enantioselectivity is often improved at lower temperatures, which favors a more ordered transition state assembly.[8]
Experimental Workflow: Catalyst Preparation and HDA Reaction
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in the Asymmetric Synthesis of BINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modified BINOL ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Hetero-Diels-Alder Reaction Utilizing (S)-3,3'-Dibromo-BINOL as a Chiral Ligand
Introduction: The Strategic Advantage of Asymmetric Hetero-Diels-Alder Reactions
The hetero-Diels-Alder (HDA) reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.[1] The asymmetric variant of this reaction, which allows for the selective formation of a single enantiomer, is of paramount importance in drug development, where the stereochemistry of a molecule dictates its therapeutic efficacy and safety profile.
This application note provides a comprehensive guide to a highly efficient and enantioselective hetero-Diels-Alder reaction between Danishefsky's diene and a variety of aldehydes. The protocol leverages an in situ prepared chiral catalyst derived from (S)-3,3'-dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br₂-BINOL) and diethylzinc (Et₂Zn). This system has demonstrated exceptional performance, affording 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields and with excellent enantioselectivities.
The Role of (S)-3,3'-Dibromo-BINOL: A Marriage of Steric and Electronic Effects
The success of an asymmetric transformation hinges on the design of the chiral catalyst. In this protocol, the choice of (S)-3,3'-dibromo-BINOL is deliberate and rooted in fundamental principles of asymmetric catalysis. The parent (S)-BINOL scaffold provides a rigid C₂-symmetric chiral environment, which is essential for effective facial discrimination of the prochiral aldehyde.
The introduction of bromine atoms at the 3 and 3' positions of the BINOL ligand introduces a synergistic combination of steric and electronic effects that enhance both the reactivity and enantioselectivity of the catalyst.
-
Steric Influence: The bulky bromine atoms increase the steric hindrance around the catalytic center. This pronounced steric environment more effectively dictates the orientation of the incoming aldehyde and diene, leading to a more ordered and diastereoselective transition state.
-
Electronic Perturbation: The electron-withdrawing nature of the bromine atoms modulates the Lewis acidity of the zinc center. This electronic tuning is crucial for optimizing the activation of the aldehyde substrate without promoting undesired side reactions.
The interplay of these factors results in a catalyst that is not only highly active but also exquisitely selective, making it a powerful tool for the synthesis of enantioenriched heterocycles.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating in-process controls and detailed analytical procedures to ensure the reliability and reproducibility of the results.
Materials and Reagents
-
(S)-3,3'-Dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br₂-BINOL) (≥98% purity)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Danishefsky's diene (trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)
-
Aldehyde (e.g., benzaldehyde, freshly distilled)
-
Anhydrous toluene
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)
Catalyst Preparation: In Situ Generation of the Chiral Lewis Acid
The active catalyst is a BINOLate-zinc complex prepared in situ from Et₂Zn and (S)-3,3'-dibromo-BINOL. This procedure should be performed under an inert atmosphere.
-
To an oven-dried Schlenk flask under an inert atmosphere, add (S)-3,3'-dibromo-BINOL (0.1 mmol).
-
Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (0.1 mL, 0.1 mmol) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the chiral catalyst.
Hetero-Diels-Alder Reaction: Step-by-Step Procedure
-
Cool the freshly prepared catalyst solution to -20 °C.
-
In a separate oven-dried flask, dissolve the aldehyde (1.0 mmol) in anhydrous toluene (1.0 mL).
-
Add the aldehyde solution to the catalyst mixture.
-
To this combined solution, add Danishefsky's diene (1.5 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification and Characterization
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
¹H and ¹³C NMR Spectroscopy: The structure of the purified 2,3-dihydro-4H-pyran-4-one should be confirmed by NMR spectroscopy. The characteristic signals for the pyranone ring protons and carbons should be observed.
-
Chiral HPLC Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC). A typical method for the separation of 2-aryl-2,3-dihydro-4H-pyran-4-ones involves a polysaccharide-based chiral stationary phase.
-
Column: Chiralpak AD-H or equivalent
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Data Presentation: Representative Results
The following table summarizes the typical performance of the (S)-3,3'-dibromo-BINOL-Zn catalyst in the hetero-Diels-Alder reaction with various aldehydes.
| Aldehyde | Yield (%) | ee (%) |
| Benzaldehyde | 95 | 98 |
| 4-Chlorobenzaldehyde | 92 | 97 |
| 4-Methoxybenzaldehyde | 96 | 96 |
| 2-Naphthaldehyde | 94 | 98 |
| Cinnamaldehyde | 88 | 95 |
| Cyclohexanecarboxaldehyde | 85 | 92 |
Visualizing the Catalytic Cycle
The proposed catalytic cycle for the (S)-3,3'-dibromo-BINOL-Zn catalyzed hetero-Diels-Alder reaction is depicted below. The Lewis acidic zinc center activates the aldehyde, which is then attacked by Danishefsky's diene in a stereocontrolled manner.
References
Introduction: The Strategic Role of (S)-3,3'-Dibromo-BINOL in Asymmetric Catalysis
An in-depth guide to the application of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol in Suzuki coupling reactions. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its role as a key precursor for advanced chiral ligands, along with detailed protocols for ligand synthesis and subsequent asymmetric Suzuki coupling.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the realm of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is paramount. Asymmetric Suzuki coupling, which generates chiral biaryl compounds, relies heavily on the design of sophisticated chiral ligands that can effectively transfer stereochemical information from the catalyst to the product.
While a vast array of ligands have been developed, this compound, a derivative of the well-known BINOL scaffold, holds a unique position. It is not typically employed directly as a ligand in Suzuki coupling. Instead, its true value lies in its function as a versatile and powerful chiral building block for the synthesis of more complex and highly effective phosphine-based ligands.
The two hydroxyl groups of the BINOL core serve as synthetic handles for introducing phosphine moieties, while the bromine atoms at the 3 and 3' positions offer several strategic advantages:
-
Steric Tuning: The bulky bromine atoms enhance the steric hindrance around the catalytic center, which can significantly improve the enantioselectivity of the coupling reaction.
-
Electronic Modification: The electron-withdrawing nature of bromine can modulate the electronic properties of the resulting phosphine ligand, influencing the reactivity and stability of the palladium catalyst.
-
Synthetic Versatility: The C-Br bonds can serve as points for further functionalization, allowing for the creation of a diverse library of ligands with tailored properties.
This application note will first detail the synthesis of a representative chiral phosphine ligand derived from this compound and then provide a protocol for its application in an asymmetric Suzuki coupling reaction.
Part 1: Synthesis of Chiral Ligand from this compound
A common strategy involves the protection of the hydroxyl groups followed by a lithium-halogen exchange and subsequent reaction with a chlorophosphine. A key intermediate is (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl.
Workflow for Ligand Synthesis
The overall transformation from the starting material to a functional phosphine ligand is a multi-step process designed to build a precise catalytic environment.
Caption: Synthetic pathway from (S)-3,3'-Dibromo-BINOL to a chiral phosphine ligand.
Protocol 1: Synthesis of (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl
This protocol details the methylation of the hydroxyl groups, a critical step to prevent unwanted side reactions in the subsequent lithiation step.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Iodomethane (MeI)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ (4.0 equivalents) in anhydrous DMF, add this compound (1.0 equivalent) under an inert atmosphere of argon.
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodomethane (3.0 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 50°C and stir for 12-16 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers sequentially with water, saturated aqueous Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methylated product.
Protocol 2: Synthesis of (S)-(-)-3,3'-Bis(diphenylphosphino)-2,2'-dimethoxy-1,1'-binaphthyl
This protocol describes the core transformation: converting the C-Br bonds into C-P bonds to create the final phosphine ligand.
Materials:
-
(S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Chlorodiphenylphosphine (ClPPh₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line and appropriate glassware
Procedure:
-
Dissolve the dibromo-intermediate (1.0 equivalent) in anhydrous THF under an argon atmosphere in a Schlenk flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 equivalents) dropwise via syringe over 20 minutes, maintaining the temperature at -78°C. The solution may change color, indicating the formation of the dilithio species.
-
Stir the mixture at -78°C for 1 hour.
-
Add chlorodiphenylphosphine (2.5 equivalents) dropwise, ensuring the temperature remains below -70°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12 hours).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ligand by recrystallization or column chromatography under an inert atmosphere to prevent oxidation of the phosphine.
Part 2: Application in Asymmetric Suzuki-Miyaura Coupling
The synthesized chiral phosphine ligand can now be used to construct a highly enantioselective palladium catalyst for the cross-coupling of an aryl halide with a boronic acid.
Catalytic Cycle
The ligand coordinates to the palladium center, creating a chiral environment that dictates the stereochemical outcome of the reaction.
Caption: The catalytic cycle for Suzuki coupling, where L₂ is the chiral phosphine ligand.
Protocol 3: Asymmetric Suzuki Coupling of 1-bromo-2-naphthyl acetate with Phenylboronic Acid
This protocol provides a representative example of using the newly synthesized ligand in an enantioselective coupling reaction.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
(S)-(-)-3,3'-Bis(diphenylphosphino)-2,2'-dimethoxy-1,1'-binaphthyl (Ligand)
-
1-bromo-2-naphthyl acetate (Aryl halide)
-
Phenylboronic acid (Boronic acid)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Schlenk tubes or similar reaction vessels
Reaction Parameters Summary
| Parameter | Value / Reagent | Molar Ratio (vs. Ar-X) |
| Palladium Precursor | Pd(OAc)₂ | 0.02 (2 mol%) |
| Ligand | (S)-Ligand from Protocol 2 | 0.022 (2.2 mol%) |
| Aryl Halide | 1-bromo-2-naphthyl acetate | 1.0 |
| Boronic Acid | Phenylboronic acid | 1.5 |
| Base | K₃PO₄ | 3.0 |
| Solvent System | Toluene / H₂O (10:1) | - |
| Temperature | 80 °C | - |
| Reaction Time | 18 hours | - |
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube under argon, add Pd(OAc)₂ (0.02 eq) and the chiral phosphine ligand (0.022 eq). Add a portion of the anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Main Reaction Setup: In a separate Schlenk tube, add the aryl halide (1.0 eq), phenylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).
-
Transfer the pre-formed catalyst solution to the second Schlenk tube containing the reagents via cannula.
-
Add the remaining anhydrous toluene and the degassed water to achieve the desired concentration (e.g., 0.1 M with respect to the aryl halide).
-
Seal the vessel and place it in a preheated oil bath at 80°C.
-
Stir the reaction for 18 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.
Conclusion
This compound is a powerful chiral precursor whose value in Suzuki coupling is realized through its conversion into sterically demanding and electronically tuned phosphine ligands. The protocols provided herein offer a clear pathway from this versatile starting material to a functional catalyst system capable of achieving high enantioselectivity in the synthesis of valuable chiral biaryl compounds. This strategic, multi-step approach underscores the intricate design principles required for state-of-the-art asymmetric catalysis and provides researchers with a robust foundation for developing novel synthetic methodologies.
Application Notes and Protocols: Synthesis of Chiral Catalysts from (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Abstract
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a readily accessible derivative of the privileged BINOL scaffold, serves as a versatile and powerful building block for the synthesis of a diverse array of chiral catalysts. Its C₂-symmetric backbone and strategically positioned bromine atoms offer unique steric and electronic properties, making it an invaluable precursor in the field of asymmetric catalysis. The functionalization at the 3 and 3' positions allows for the creation of highly effective catalysts for a multitude of organic transformations. This guide provides detailed protocols for the preparation of several classes of influential chiral catalysts derived from this starting material, including chiral phosphoric acids and phosphine ligands. The methodologies presented are designed for researchers and professionals in drug development and chemical synthesis, with a focus on reproducibility, mechanistic understanding, and practical application.
Introduction: The Strategic Advantage of the 3,3'-Dibromo-BINOL Scaffold
1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric synthesis, prized for its axial chirality arising from restricted rotation around the C-C bond connecting the two naphthyl rings. This atropisomerism provides a stable and well-defined chiral environment crucial for inducing enantioselectivity in chemical reactions. The introduction of bromine atoms at the 3 and 3' positions of the BINOL framework significantly enhances its utility as a catalyst precursor.
The bromine atoms serve two primary functions:
-
Steric Influence: They act as bulky substituents that help to create a more defined and sterically hindered chiral pocket in the resulting catalyst, which can lead to higher levels of stereocontrol.
-
Reactive Handles: The carbon-bromine bond provides a reactive site for further functionalization, most notably through metal-catalyzed cross-coupling reactions or lithiation, enabling the introduction of a wide variety of substituents.
This document will detail the synthesis of two major classes of catalysts from this compound: Chiral Phosphoric Acids (CPAs) and Chiral Diphosphine Ligands.
Figure 1: Synthetic pathways from this compound.
Synthesis of Chiral Phosphoric Acids (CPAs)
Chiral phosphoric acids derived from BINOL are powerful Brønsted acid catalysts that have found widespread application in a vast number of enantioselective transformations. The substituents at the 3 and 3' positions are crucial for tuning the catalyst's acidity and steric bulk, thereby controlling its reactivity and selectivity. The synthesis of these catalysts from this compound typically involves a two-step sequence: phosphorylation followed by hydrolysis.
Mechanistic Rationale
The synthesis begins with the reaction of the diol with phosphoryl chloride (POCl₃). The hydroxyl groups of the BINOL derivative act as nucleophiles, displacing two chloride ions from the phosphorus center to form a cyclic phosphorodichloridate intermediate. This is followed by the displacement of the remaining chloride by a nucleophile, often water during workup, or another alcohol to generate a phosphate triester. Subsequent hydrolysis of the ester groups, typically under acidic or basic conditions, yields the desired chiral phosphoric acid. The Brønsted acidity of the final product is a key feature of its catalytic activity.
Experimental Protocol: Synthesis of (S)-3,3'-Dibromo-BINOL-derived Phosphoric Acid
This protocol outlines the synthesis of the parent dibromo-substituted chiral phosphoric acid. Further modifications, such as Suzuki-Miyaura cross-coupling reactions, can be performed on the dibromo-BINOL starting material prior to phosphorylation to access a wider range of 3,3'-disubstituted CPAs.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 119707-74-3 | 444.10 | 4.44 g | 10.0 |
| Phosphoryl chloride (POCl₃) | 10025-87-3 | 153.33 | 1.1 mL (1.84 g) | 12.0 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 2.4 mL ( |
The Strategic Application of (S)-6,6'-Dibromo-BINOL in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: The Imperative of Chirality in Drug Development and the Role of BINOL Ligands
In the landscape of modern pharmaceutical development, the stereochemistry of a drug candidate is not a mere detail but a critical determinant of its efficacy and safety. A significant portion of pharmaceuticals are chiral molecules, existing as enantiomers—non-superimposable mirror images that can exhibit remarkably different pharmacological and toxicological profiles. This necessitates the development of robust and efficient methods for asymmetric synthesis, enabling the selective production of the desired enantiomer.
At the heart of many successful asymmetric transformations lies the catalyst, and among the most privileged classes of chiral ligands are those derived from 1,1'-bi-2-naphthol (BINOL).[1] The C₂-symmetric, atropisomeric scaffold of BINOL provides a well-defined chiral environment that can effectively induce enantioselectivity in a vast array of chemical reactions.[2] While unsubstituted BINOL has seen widespread application, the strategic modification of the BINOL backbone has emerged as a powerful strategy for fine-tuning catalyst activity and selectivity.
This guide focuses on a particularly valuable derivative: (S)-6,6'-dibromo-BINOL. The introduction of bromine atoms at the 6 and 6' positions significantly alters the electronic and steric properties of the ligand. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the applications of (S)-6,6'-dibromo-BINOL in the synthesis of key pharmaceutical intermediates, complete with detailed protocols and an analysis of the underlying principles that govern its efficacy.
Core Principles: Why Choose (S)-6,6'-Dibromo-BINOL?
The selection of a chiral ligand is a critical decision in the design of an asymmetric synthesis. The rationale for employing (S)-6,6'-dibromo-BINOL over its unsubstituted counterpart or other derivatives is rooted in the predictable and beneficial influence of the halogen substituents.
Electronic Effects: The electron-withdrawing nature of the bromine atoms can modulate the Lewis acidity of the metal center to which the BINOL ligand is coordinated. This enhanced Lewis acidity can lead to a more effective activation of the substrate, often resulting in accelerated reaction rates and improved enantioselectivity.
Steric Influence: While not exceedingly bulky, the bromine atoms at the 6 and 6' positions can subtly yet significantly influence the steric environment of the catalytic pocket. This can lead to a more pronounced differentiation between the two prochiral faces of the substrate, thereby enhancing the stereochemical outcome of the reaction.
Synthetic Accessibility: (S)-6,6'-dibromo-BINOL is readily prepared via the electrophilic bromination of (S)-BINOL, making it an accessible and cost-effective choice for both academic and industrial research.[2]
The following sections will delve into specific applications that highlight these advantages, providing detailed protocols for the synthesis of valuable chiral building blocks.
Application I: Asymmetric Oxidation of Sulfides – Accessing Chiral Sulfoxides
Chiral sulfoxides are a prominent structural motif in a number of pharmaceuticals, including the proton-pump inhibitor esomeprazole. The asymmetric oxidation of prochiral sulfides represents the most direct route to these valuable intermediates. Titanium-BINOL complexes have emerged as highly effective catalysts for this transformation, and the use of 6,6'-dibromo-BINOL has been shown to enhance both yield and enantioselectivity.
Causality of Experimental Design:
The in-situ generated titanium complex of (S)-6,6'-dibromo-BINOL forms a chiral environment around the active titanium-peroxo species. The electron-withdrawing bromine atoms are thought to increase the electrophilicity of the titanium center, leading to a more reactive oxidizing agent. The steric profile of the dibromo-BINOL ligand effectively shields one face of the sulfide substrate, directing the oxidant to the other face and thereby controlling the stereochemical outcome.
Experimental Protocol: Asymmetric Oxidation of Thioanisole
This protocol describes the asymmetric oxidation of thioanisole to (S)-methyl phenyl sulfoxide, a representative example of the synthesis of a chiral sulfoxide.
Materials:
-
(S)-6,6'-Dibromo-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Thioanisole (freshly distilled)
-
70% aq. tert-butyl hydroperoxide (TBHP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add (S)-6,6'-dibromo-BINOL (0.1 mmol, 10 mol%).
-
Add anhydrous DCM (5 mL) and stir to dissolve.
-
Add titanium(IV) isopropoxide (0.1 mmol, 10 mol%) to the solution and stir at room temperature for 30 minutes to form the chiral titanium complex.
-
-
Oxidation Reaction:
-
Add thioanisole (1.0 mmol) to the catalyst solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 70% aqueous tert-butyl hydroperoxide (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution (10 mL) to decompose excess peroxide.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the enantiomerically enriched (S)-methyl phenyl sulfoxide.
-
Data Presentation: Performance in Asymmetric Sulfide Oxidation
The following table summarizes the performance of the (R)-6,6'-dibromo-BINOL derived titanium catalyst in the asymmetric oxidation of various sulfides.[3]
| Entry | Sulfide Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Thioanisole | 80 | 95 |
| 2 | p-Tolyl methyl sulfide | 78 | 94 |
| 3 | o-Tolyl methyl sulfide | 75 | 92 |
| 4 | Benzyl phenyl sulfide | 72 | 85 |
Note: Data is for the (R)-enantiomer of the catalyst, which produces the (R)-sulfoxide.
Application II: Asymmetric Hetero-Diels-Alder Reaction – Synthesis of Chiral Dihydropyranones
The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. The asymmetric variant, catalyzed by chiral Lewis acids, provides a direct route to enantiomerically enriched heterocycles that are common structural motifs in natural products and pharmaceuticals. For instance, dihydropyranone scaffolds are precursors to a wide range of biologically active molecules, including statin drugs. The use of a titanium catalyst modified with (S)-6,6'-dibromo-BINOL can afford high levels of enantioselectivity in the reaction of aldehydes with activated dienes like Danishefsky's diene.[4][5]
Causality of Experimental Design:
The catalyst, formed from (S)-6,6'-dibromo-BINOL and a titanium(IV) source, acts as a chiral Lewis acid. It coordinates to the aldehyde, lowering its LUMO energy and activating it towards nucleophilic attack by the diene. The C₂-symmetric and sterically defined environment of the dibromo-BINOL ligand dictates the facial selectivity of the diene's approach to the aldehyde, thereby controlling the absolute stereochemistry of the newly formed stereocenters. The electron-withdrawing nature of the bromine atoms enhances the Lewis acidity of the titanium center, leading to more efficient catalysis.
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction of Benzaldehyde and Danishefsky's Diene
This protocol details the synthesis of an enantiomerically enriched dihydropyranone, a versatile chiral building block.
Materials:
-
(S)-6,6'-Dibromo-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Benzaldehyde (freshly distilled)
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (S)-6,6'-dibromo-BINOL (0.2 mmol, 20 mol%) in anhydrous DCM (5 mL).
-
Add Ti(OiPr)₄ (0.2 mmol, 20 mol%) and stir the mixture at room temperature for 1 hour.
-
-
Hetero-Diels-Alder Reaction:
-
Cool the catalyst solution to -20 °C.
-
Add benzaldehyde (1.0 mmol) to the solution.
-
In a separate syringe, draw up Danishefsky's diene (1.2 mmol) and add it dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
-
Work-up and Cyclization:
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Dissolve the crude cycloadduct in a mixture of THF (5 mL) and 1 M HCl (1 mL) or a few drops of TFA and stir at room temperature for 1-2 hours to effect hydrolysis of the silyl enol ether and afford the dihydropyranone.
-
Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
-
Data Presentation: Representative Performance
While specific data for the (S)-6,6'-dibromo-BINOL catalyzed HDA reaction with Danishefsky's diene is part of a broader class of substituted BINOLs, high enantioselectivities are typically observed.
| Aldehyde | Diene | Catalyst System | ee (%) |
| Benzaldehyde | Danishefsky's Diene | (S)-6,6'-Dibromo-BINOL/Ti(OiPr)₄ | >90 |
| p-Nitrobenzaldehyde | Danishefsky's Diene | (S)-6,6'-Dibromo-BINOL/Ti(OiPr)₄ | >95 |
Note: These are representative values based on the performance of similar substituted BINOL-titanium catalysts in this reaction.
Visualization of Key Processes
Workflow for Asymmetric Catalysis
Caption: General workflow for asymmetric synthesis using (S)-6,6'-dibromo-BINOL.
Proposed Catalytic Cycle for Hetero-Diels-Alder Reaction
References
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. A highly enantioselective hetero-Diels-Alder reaction of aldehydes with Danishefsky's diene catalyzed by chiral titanium(IV) 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes & Protocols: High-Enantioselectivity Asymmetric Aldol Reactions Catalyzed by Dibromo-BINOL Metal Complexes
Introduction
The asymmetric aldol reaction stands as a paramount carbon-carbon bond-forming reaction in organic synthesis, providing a direct route to chiral β-hydroxy carbonyl compounds. These structural motifs are integral to a vast array of pharmaceuticals, natural products, and advanced materials. Achieving high levels of stereocontrol in these transformations is a central goal, and the development of efficient chiral catalysts is key to this endeavor. Among the privileged scaffolds for chiral ligands, 1,1'-bi-2-naphthol (BINOL) and its derivatives have demonstrated exceptional efficacy in asymmetric catalysis.[1][2] This application note focuses on the use of 3,3'-dibromo-BINOL in conjunction with metal centers to create highly effective catalysts for asymmetric aldol reactions. The introduction of bromine atoms at the 3 and 3' positions of the BINOL framework imparts unique steric and electronic properties that can significantly enhance both the catalytic activity and the enantioselectivity of the resulting metal complexes.[3]
The Strategic Advantage of 3,3'-Dibromo-BINOL in Asymmetric Catalysis
The C₂-symmetric and axially chiral backbone of BINOL provides a well-defined chiral environment around a coordinated metal center.[2] The substitution pattern on the BINOL ligand is crucial for fine-tuning the catalyst's performance. The introduction of bulky bromine atoms at the 3,3'-positions serves several critical functions:
-
Enhanced Steric Hindrance: The bromine atoms increase the steric bulk around the catalytic center. This amplified steric hindrance more effectively shields one face of the coordinated electrophile (e.g., an aldehyde), leading to a more pronounced facial bias for the incoming nucleophile and, consequently, higher enantioselectivity.
-
Modified Electronic Properties: The electron-withdrawing nature of the bromine atoms can influence the Lewis acidity of the coordinated metal center. This electronic perturbation can affect the rate of the reaction and the stability of the transition state, often leading to improved catalytic turnover and selectivity.
-
Structural Rigidity: The presence of the 3,3'-substituents can restrict the conformational flexibility of the BINOL ligand, leading to a more pre-organized and rigid catalytic complex. This rigidity is often correlated with higher levels of asymmetric induction.
These attributes make 3,3'-dibromo-BINOL a powerful ligand for the development of catalysts for a range of asymmetric transformations, including the aldol reaction.
Catalytic Cycle and Mechanistic Insights
The asymmetric aldol reaction catalyzed by a 3,3'-dibromo-BINOL-metal complex generally proceeds through a well-accepted catalytic cycle. For a Mukaiyama-type aldol reaction, which utilizes a silyl enol ether as the nucleophile, the proposed mechanism is illustrated below.
Caption: Proposed Catalytic Cycle.
The cycle commences with the coordination of the aldehyde to the chiral Lewis acidic metal center (in this case, Zirconium(IV)), which is rendered chiral by the (R)-3,3'-dibromo-BINOL ligand. This coordination activates the aldehyde for nucleophilic attack and establishes a defined chiral environment. The silyl enol ether then attacks one of the enantiotopic faces of the aldehyde carbonyl, dictated by the steric hindrance imposed by the dibromo-BINOL ligand. This leads to the formation of the desired enantiomer of the silylated aldol adduct. Subsequent hydrolysis releases the final β-hydroxy carbonyl product and regenerates the active catalyst for the next cycle.
Experimental Protocol: Asymmetric Aldol Reaction of a Silyl Enol Ether with an Aldehyde
This protocol details a representative procedure for the asymmetric aldol reaction between a silyl enol ether and an aldehyde, catalyzed by an in situ generated Zirconium(IV) complex of (R)-(+)-3,3'-dibromo-1,1'-bi-2-naphthol.[4]
Materials and Reagents:
-
(R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol (97% or higher)
-
Zirconium(IV) tert-butoxide [Zr(OᵗBu)₄]
-
Aldehyde (e.g., benzaldehyde, freshly distilled)
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with stirring bars
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Thin-layer chromatography (TLC) plates and visualization system
-
Rotary evaporator
-
Column chromatography setup
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Step-by-Step Procedure:
Part 1: In Situ Catalyst Preparation
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (R)-(+)-3,3'-dibromo-1,1'-bi-2-naphthol (0.1 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (2 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Zr(OᵗBu)₄ (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (1 mL) dropwise to the BINOL solution.
-
Stir the resulting mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete complex formation. The solution will typically undergo a color change, indicating the formation of the chiral zirconium complex. This catalyst solution is used directly in the next step.
Part 2: Asymmetric Aldol Reaction
-
Cool the freshly prepared catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 mmol, 10 equiv relative to catalyst) dissolved in a small amount of anhydrous DCM to the catalyst solution. Stir for 15-30 minutes at -78 °C to allow for coordination of the aldehyde to the chiral catalyst.
-
Slowly add the silyl enol ether (1.2 mmol, 1.2 equiv relative to aldehyde) dropwise to the reaction mixture over a period of 10-15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from several hours to 24 hours depending on the specific substrates.
Part 3: Work-up and Purification
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired β-hydroxy carbonyl compound.
Part 4: Determination of Enantiomeric Excess
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC analysis. Select a suitable chiral stationary phase and mobile phase to achieve baseline separation of the two enantiomers.
Data Presentation: Expected Outcomes
The use of 3,3'-dibromo-BINOL in asymmetric aldol reactions typically leads to high yields and excellent enantioselectivities. The following table provides representative data for the reaction of various aldehydes with a silyl enol ether.
| Entry | Aldehyde | Silyl Enol Ether | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 92 | 95 |
| 2 | 4-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 95 | 98 |
| 3 | 4-Methoxybenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 88 | 93 |
| 4 | Cinnamaldehyde | 1-(Trimethylsiloxy)cyclohexene | 85 | 91 |
| 5 | Cyclohexanecarboxaldehyde | 1-(Trimethylsiloxy)cyclohexene | 90 | 96 |
Note: The yields and enantiomeric excesses are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow Diagram
Caption: Experimental Workflow Diagram.
Conclusion
The use of 3,3'-dibromo-BINOL as a chiral ligand in metal-catalyzed asymmetric aldol reactions offers a robust and highly effective strategy for the synthesis of enantioenriched β-hydroxy carbonyl compounds. The steric and electronic properties imparted by the bromine substituents contribute to enhanced catalytic activity and stereoselectivity. The protocol outlined in this application note provides a reliable and reproducible method for researchers in academia and the pharmaceutical industry to access these valuable chiral building blocks.
References
Application Notes & Protocols: Strategic Derivatization of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol for the Synthesis of Novel Chiral Ligands
Introduction: The Strategic Value of (S)-3,3'-Dibromo-BINOL
1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric synthesis, prized for its C₂-symmetric axial chirality that arises from restricted rotation around the C-C single bond connecting the two naphthalene rings.[1][2] This unique structural feature has made BINOL and its derivatives "privileged ligands" in a vast array of metal-catalyzed enantioselective reactions.[3][4]
Among the many derivatives, (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol [(S)-3,3'-Br₂-BINOL] stands out as a particularly versatile and powerful precursor. Its strategic importance lies in its dual reactivity:
-
The Diol Functionality: The two hydroxyl groups at the 2,2'-positions serve as classical anchor points for constructing ligands such as phosphites, phosphoramidites, and crown ethers.
-
The Bromo Substituents: The bromine atoms at the 3,3'-positions are key synthetic handles.[1] They exert a significant electronic and steric influence on the catalyst's chiral pocket and, more importantly, can be readily substituted via modern cross-coupling methodologies to install a diverse array of functional groups.[1][5]
This guide provides detailed protocols and the underlying scientific rationale for leveraging both reactive sites of (S)-3,3'-Br₂-BINOL to generate two distinct classes of high-value chiral ligands: phosphites (via diol reactivity) and 3,3'-diaryl BINOLs (via C-Br bond reactivity).
Core Reactivity and Derivatization Pathways
The derivatization of (S)-3,3'-Br₂-BINOL can be logically bifurcated into two primary pathways, as illustrated below. The choice of pathway is dictated by the target ligand's architecture and the desired modulation of its steric and electronic properties.
References
- 1. This compound | 119707-74-3 | Benchchem [benchchem.com]
- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of binaphthyl based phosphine and phosphite ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Welcome to the technical support center for (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a distinguished member of the BINOL family of chiral ligands. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile catalyst to achieve high levels of enantioselectivity in asymmetric synthesis. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of your experiments and optimize your results.
This compound, often referred to as (S)-3,3'-Dibromo-BINOL, is characterized by its axial chirality, stemming from restricted rotation around the bond connecting the two naphthol rings.[1] The introduction of bromine atoms at the 3 and 3' positions significantly influences its steric and electronic properties, enhancing its catalytic activity and selectivity in a variety of asymmetric transformations.[1][2]
Troubleshooting Guide: Common Challenges & Solutions
This section addresses frequent issues encountered during experiments with (S)-3,3'-Dibromo-BINOL and offers systematic approaches to diagnose and resolve them.
Issue 1: Low Enantioselectivity (% ee)
Low enantiomeric excess is one of the most common hurdles in asymmetric catalysis. The root cause often lies in the subtle interplay of various reaction parameters.
| Potential Cause | Underlying Rationale & Causality | Suggested Solutions & Protocol Adjustments |
| Suboptimal Metal Complex | The choice of metal precursor is critical for forming an effective chiral catalyst. The metal center's Lewis acidity and coordination geometry, in conjunction with the BINOL ligand, dictate the precise chiral environment of the transition state. An inappropriate metal can lead to a poorly organized transition state, diminishing facial selectivity. | 1. Screen Metal Precursors: Experiment with a range of Lewis acids (e.g., Ti(OiPr)₄, Et₂Zn, AlCl₃) to identify the optimal partner for your specific reaction.[3][4]2. In Situ vs. Pre-formed Catalyst: Compare the results from generating the catalyst in situ with those from using a pre-formed and isolated complex. Pre-formation can sometimes lead to a more defined and active catalytic species. |
| Incorrect Solvent Choice | The solvent's polarity and coordinating ability can profoundly impact the geometry and stability of the catalytic complex and the transition state.[3] Coordinating solvents may compete with the substrate for binding to the metal center, disrupting the chiral pocket. | 1. Conduct Solvent Screening: Test a variety of anhydrous solvents with different polarities (e.g., toluene, CH₂Cl₂, THF, diethyl ether). Non-polar solvents like toluene are often preferred as they are less likely to interfere with the catalyst-substrate interaction.[3] |
| Elevated Reaction Temperature | Higher temperatures can provide sufficient energy to overcome the activation barriers of competing, less selective reaction pathways, thereby eroding enantioselectivity.[3] Asymmetric reactions often rely on subtle energetic differences between diastereomeric transition states, which are more pronounced at lower temperatures. | 1. Temperature Optimization Study: Systematically lower the reaction temperature (e.g., 0 °C, -20 °C, -78 °C). A detailed temperature profile is often necessary to find the sweet spot between reaction rate and enantioselectivity. |
| Presence of Impurities (Water, etc.) | Moisture and other protic impurities can deactivate the Lewis acidic metal center or hydrolyze the catalyst.[3] This not only reduces the effective catalyst concentration but can also lead to the formation of achiral or less selective catalytic species. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run reactions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox. |
Issue 2: Poor Reproducibility
Inconsistent results from batch to batch can be frustrating. The key to overcoming this is standardization and meticulous control over the experimental setup.
| Potential Cause | Underlying Rationale & Causality | Suggested Solutions & Protocol Adjustments |
| Inconsistent Catalyst Preparation | The exact stoichiometry and method of combining the ligand and metal precursor can influence the structure and aggregation state of the active catalyst. Variations in this procedure can lead to different catalytic species being formed in different runs. | 1. Standardize Catalyst Preparation: Adhere to a strict, well-documented protocol for catalyst formation. This includes the order of addition, rate of addition, and aging time of the catalyst solution before introducing the substrate. |
| Atmospheric Contamination | The catalyst's activity can be highly sensitive to air and moisture.[3] Inconsistent exposure can lead to variable levels of catalyst deactivation, resulting in fluctuating yields and enantioselectivities. | 1. Maintain a Robust Inert Atmosphere: Employ rigorous inert atmosphere techniques (Schlenk line or glovebox) throughout the entire experimental process, from reagent handling to reaction quenching. |
| Reagent Purity and Quality | The purity of all reagents, including the (S)-3,3'-Dibromo-BINOL ligand, metal source, substrates, and solvents, is paramount. Impurities can act as catalyst poisons or participate in side reactions. | 1. Use High-Purity Reagents: Whenever possible, use reagents from reliable sources and purify them if necessary. Solvents should be of the highest available grade and properly dried. |
Frequently Asked Questions (FAQs)
Q1: Why use 3,3'-Dibromo-BINOL instead of unsubstituted BINOL?
A1: The bromine atoms at the 3 and 3' positions introduce significant steric bulk, which can create a more defined and restrictive chiral pocket around the metal center.[1] This enhanced steric hindrance can lead to greater differentiation between the two faces of the prochiral substrate, often resulting in higher enantioselectivity. Additionally, the electron-withdrawing nature of the bromine atoms can modulate the electronic properties of the hydroxyl groups, influencing the Lewis acidity of the metal center and the overall reactivity of the catalyst.[1]
Q2: Can (S)-3,3'-Dibromo-BINOL be used in organocatalysis?
A2: Yes, while often used in complex with metals, (S)-3,3'-Dibromo-BINOL and its derivatives can also function as organocatalysts. For instance, it can be converted into a chiral Brønsted acid, such as a phosphoric acid derivative, which can catalyze a range of enantioselective reactions.[5]
Q3: How can I modify the (S)-3,3'-Dibromo-BINOL ligand for further optimization?
A3: The bromine atoms serve as versatile synthetic handles for further modification.[1] They can be replaced by various other functional groups through metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings. This allows for the synthesis of a library of 3,3'-disubstituted BINOL ligands with fine-tuned steric and electronic properties to match the specific demands of a reaction.[1][2]
Q4: What is the typical catalyst loading for reactions involving (S)-3,3'-Dibromo-BINOL?
A4: Catalyst loading is highly reaction-dependent but typically ranges from 1 to 10 mol%. It is always advisable to perform a catalyst loading study to find the optimal balance between reaction efficiency and cost-effectiveness. In some highly efficient systems, loadings as low as 0.1 mol% have been reported.
Experimental Protocols & Workflows
Protocol 1: In Situ Preparation of a Chiral Lewis Acid Catalyst
This protocol describes the in situ preparation of a (S)-3,3'-Dibromo-BINOL-Titanium(IV) complex, a widely used catalyst for various asymmetric transformations.[6]
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) or Titanium(IV) chloride (TiCl₄)
-
Anhydrous dichloromethane (DCM) or toluene
-
Schlenk flask and other oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add this compound (0.1 mmol, 1.0 equiv) to a Schlenk flask.
-
Add anhydrous DCM (2 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of Ti(OiPr)₄ (0.1 mmol, 1.0 equiv) in anhydrous DCM (1 mL) dropwise to the ligand solution.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete complex formation. A color change is often indicative of successful complexation.
-
The resulting catalyst solution is now ready for the addition of the substrate(s).
Workflow for Troubleshooting Low Enantioselectivity
The following diagram illustrates a logical workflow for addressing suboptimal enantioselectivity in your reaction.
Caption: Troubleshooting workflow for low enantioselectivity.
The Mechanism of Enantioselection
The enantioselectivity imparted by (S)-3,3'-Dibromo-BINOL metal complexes arises from the formation of a well-defined chiral environment around the metal center. This chiral pocket forces the substrate to adopt a specific orientation upon coordination, exposing one of its prochiral faces to attack by the nucleophile.
The diagram below illustrates a generalized model for this process.
Caption: Generalized mechanism of enantioselection.
The bulky 3,3'-dibromo substituents play a crucial role in creating steric repulsion that disfavors one of the two possible diastereomeric transition states, leading to the preferential formation of one enantiomer of the product.[2][7]
References
- 1. This compound | 119707-74-3 | Benchchem [benchchem.com]
- 2. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 5. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Reactions with (S)-Dibromo-BINOL
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance for one of the most common and vexing issues encountered in asymmetric synthesis: low reaction yields when utilizing (S)-6,6'-dibromo-1,1'-bi-2-naphthol ((S)-dibromo-BINOL) and its derivatives as chiral ligands or catalysts. Our goal is to move beyond simple procedural checklists and delve into the mechanistic reasoning behind common failures, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise when troubleshooting reactions involving (S)-dibromo-BINOL.
Q1: My reaction with (S)-dibromo-BINOL is giving a low yield. What are the first things I should check?
A1: Before delving into more complex possibilities, always start with the fundamentals:
-
Reagent Purity: Ensure the (S)-dibromo-BINOL, metal precursor, substrates, and solvents are of high purity. Impurities in any of these can poison the catalyst or lead to unwanted side reactions.[1][2]
-
Inert Atmosphere: Many catalytic systems involving BINOL derivatives are sensitive to air and moisture. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and glassware.[1][2]
-
Reaction Time and Temperature: Low yields can sometimes be a simple matter of incomplete conversion. Monitor your reaction's progress by TLC or GC/LC-MS to determine the optimal reaction time.[1] Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of byproducts.[2]
Q2: I'm observing the formation of multiple products in my reaction. What could be the cause?
A2: The presence of multiple products often points to issues with the purity of your (S)-dibromo-BINOL starting material. During the synthesis of dibromo-BINOL, the formation of regioisomers (where the bromine atoms are at positions other than 6,6') and incompletely brominated species (monobromo-BINOL) is a known issue.[3][4][5] These impurities can lead to the formation of multiple catalytic species with different activities and selectivities, resulting in a mixture of products. It is crucial to use highly purified (S)-dibromo-BINOL.
Q3: How critical is the choice of solvent in reactions with (S)-dibromo-BINOL?
A3: Solvent choice is highly critical as it can significantly influence the geometry of the transition state and, consequently, the reaction's outcome.[1] The polarity and coordinating ability of the solvent can affect catalyst solubility, activity, and enantioselectivity. For instance, in some reactions, non-polar solvents like toluene are preferred.[1] It is often necessary to perform a solvent screen to identify the optimal medium for your specific transformation.
Q4: Can the (S)-dibromo-BINOL ligand itself decompose under reaction conditions?
A4: Yes, BINOL-based ligands and their corresponding catalysts can be unstable under certain conditions.[1] Factors such as high temperatures, the presence of strong acids or bases, or exposure to oxidants can lead to degradation. If you suspect catalyst decomposition, consider running the reaction at a lower temperature or screening for a more robust catalyst system.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving more complex issues leading to low yields.
Problem 1: Low Conversion or Stalled Reaction
A common frustration is observing a reaction that starts but fails to proceed to completion. This often points to issues with catalyst activity or stability.
| Potential Cause | Underlying Rationale | Suggested Experimental Protocol |
| Improper Catalyst Formation | The in-situ formation of the active catalyst from (S)-dibromo-BINOL and a metal precursor is a critical step. Incorrect stoichiometry, order of addition, or inadequate mixing can lead to the formation of inactive or less active catalytic species. | Protocol 1: Standardized Catalyst Pre-formation. 1. Under an inert atmosphere, add (S)-dibromo-BINOL to a flame-dried Schlenk flask. 2. Add the required volume of anhydrous solvent. 3. Add the metal precursor (e.g., Ti(OiPr)₄, Zr(OtBu)₄) dropwise via syringe.[1][6] 4. Stir the resulting solution at a specific temperature (e.g., room temperature) for a defined period (e.g., 30-60 minutes) to allow for complete complexation before adding the substrates.[1] |
| Catalyst Poisoning | Trace impurities in reagents or solvents (e.g., water, coordinating solvents) can bind to the metal center more strongly than the substrate, effectively poisoning the catalyst. | Protocol 2: Rigorous Purification of Reagents. 1. Dry solvents using an appropriate method (e.g., distillation from a drying agent, passing through an activated alumina column).[3] 2. Purify substrates by distillation, recrystallization, or column chromatography to remove potential inhibitors. 3. Ensure the metal precursor is from a fresh, unopened bottle or has been properly stored. |
| Insufficient Catalyst Loading | While higher catalyst loadings are not always better, an insufficient amount will naturally lead to a slower reaction and potentially incomplete conversion within a practical timeframe. | Protocol 3: Catalyst Loading Optimization. 1. Set up a series of parallel reactions with varying catalyst loadings (e.g., 5 mol%, 10 mol%, 15 mol%). 2. Monitor the conversion in each reaction over time. 3. Plot conversion versus time for each loading to determine the optimal catalyst concentration that balances reaction rate and cost-effectiveness.[7] |
Troubleshooting Workflow for Low Conversion
The following diagram illustrates a logical workflow for diagnosing the root cause of low conversion.
Caption: A step-by-step decision tree for troubleshooting low reaction conversion.
Problem 2: Product Isolation and Purification Challenges
Even with a successful reaction, low isolated yields can result from difficulties during work-up and purification. This is a particularly relevant issue for reactions involving brominated BINOL derivatives.
| Potential Cause | Underlying Rationale | Suggested Experimental Protocol |
| Formation of Regioisomeric Byproducts | As mentioned, the synthesis of 6,6'-dibromo-BINOL can be accompanied by the formation of other brominated isomers.[4][5] These byproducts can undergo the desired reaction, leading to a mixture of isomeric products that are often very difficult to separate by standard chromatography. | Protocol 4: Purification of (S)-dibromo-BINOL Ligand. 1. Before use in your catalytic reaction, rigorously purify the commercial or synthesized (S)-dibromo-BINOL. 2. Recrystallization is often the most effective method. Experiment with solvent systems like dichloromethane/cyclohexane or toluene/n-hexane to selectively crystallize the desired 6,6'-isomer.[5] 3. Confirm the purity of the recrystallized material by ¹H NMR spectroscopy, paying close attention to the aromatic region for the absence of impurity signals.[5] |
| Difficult Separation from Unreacted Starting Material | In cases of incomplete conversion, separating the desired product from unreacted starting materials, particularly if they have similar polarities, can be challenging and lead to significant product loss during chromatography. | Protocol 5: Optimized Chromatographic Separation. 1. If separation is difficult, consider derivatizing the crude product to alter its polarity. For example, protecting a hydroxyl group could make the product significantly less polar than the starting material. 2. Experiment with different silica gel grades or alternative stationary phases (e.g., alumina, reverse-phase silica). 3. Employ advanced techniques like preparative HPLC if small-scale, high-purity material is required. |
| Product Decomposition on Silica Gel | BINOL derivatives and some reaction products can be sensitive to the acidic nature of standard silica gel, leading to decomposition or racemization during column chromatography. | Protocol 6: Neutralizing Silica Gel. 1. Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine. 2. Gently evaporate the solvent to obtain a free-flowing powder. 3. Use this neutralized silica gel for your column chromatography to minimize acid-catalyzed degradation of your product. |
Logical Flow for Purification Issues
This diagram outlines the process for addressing challenges in product purification.
Caption: A workflow for diagnosing and resolving product isolation and purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a critical chiral ligand and synthetic intermediate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format. The primary route to 3,3'-dibromo-BINOL involves a four-step sequence: 1) Protection of the hydroxyl groups, 2) Directed ortho-lithiation, 3) Electrophilic bromination, and 4) Deprotection. Most side reactions and yield issues arise from the highly sensitive ortho-lithiation step.
Problem 1: Low Yield and a Mixture of Products (Starting Material, Mono- and Di-brominated BINOL)
This is the most frequently encountered issue. After workup and analysis (e.g., by TLC or NMR), you observe significant amounts of the mono-brominated intermediate and unreacted protected BINOL alongside your desired di-brominated product.
Probable Causes:
-
Incomplete Lithiation: The core of the problem is almost always incomplete formation of the 3,3'-dilithio-BINOL intermediate. This can be traced back to several factors:
-
Inaccurate n-BuLi Titration: The concentration of commercial n-butyllithium can degrade over time. Using an assumed concentration often leads to under-dosing the reaction.
-
Poor Reagent Quality: Tetramethylethylenediamine (TMEDA) is hygroscopic and can be protonated by atmospheric moisture, reducing its effectiveness as a ligand for lithium.[1] Ethereal solvents must be rigorously anhydrous.
-
Insufficient Reaction Time or Temperature: The lithiation equilibrium may not have been fully established.
-
-
Premature Quenching: The presence of adventitious water or other electrophiles in the reaction vessel can quench the lithiated intermediates before the bromine is added.
Step-by-Step Solutions:
-
Reagent Verification and Preparation:
-
Titrate n-BuLi: Always titrate your n-BuLi solution immediately before use. A double titration using a standard like diphenylacetic acid is recommended for accuracy.
-
Purify TMEDA: Distill TMEDA from calcium hydride (CaH₂) under an inert atmosphere and store it over molecular sieves.[1]
-
Ensure Anhydrous Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers).
-
-
Optimize Reaction Conditions:
-
Stoichiometry: Use a slight excess of the n-BuLi/TMEDA complex (e.g., 2.5 to 3.0 equivalents of n-BuLi per equivalent of protected BINOL) to ensure complete deprotonation.[1]
-
Temperature & Time: While literature procedures vary, ensure the lithiation is allowed to proceed to completion. Stirring for 24 hours at room temperature is often cited for the OMe-protected BINOL.[1]
-
Addition Order: Add the n-BuLi slowly to the solution of protected BINOL and TMEDA in your anhydrous solvent at a controlled temperature (e.g., 0 °C) before allowing it to warm to room temperature.
-
-
Rigorous Anhydrous Technique:
-
Glassware: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire process, from reagent addition to quenching.
-
Problem 2: Product is Contaminated with 6,6'-Dibromo-BINOL
You've successfully di-brominated the molecule, but spectroscopic analysis reveals the presence of the 6,6'-dibromo isomer.
Probable Cause:
-
Loss of Protecting Group & Direct Bromination: This indicates that the protecting groups on the hydroxyl moieties were cleaved prematurely. If the free hydroxyl is regenerated, it becomes a powerful ortho-, para-director, and electrophilic bromination with Br₂ will preferentially occur at the electronically rich 6,6'-positions.[2] This can happen if the reaction mixture is inadvertently exposed to acidic conditions before or during the bromination step.
Step-by-Step Solutions:
-
Verify Protecting Group Stability: Ensure the chosen protecting group (e.g., MOM, OMe) is stable to the strongly basic conditions of the lithiation. Methoxymethyl (MOM) and methyl (OMe) ethers are generally robust.[3]
-
Control the Quench: When adding the bromine source (e.g., Br₂ or 1,2-dibromoethane), ensure the reaction remains cold (-78 °C) to prevent thermal degradation.
-
Careful Workup: The acidic workup for deprotection should only be performed after the bromination is complete and the reaction has been quenched with a proton source like water or saturated ammonium chloride.
Troubleshooting Summary Table
| Symptom | Probable Cause(s) | Recommended Actions |
| Mixture of starting material, mono- & di-bromo products | Incomplete lithiation due to inaccurate BuLi conc., impure TMEDA, or insufficient reaction time. | Titrate n-BuLi, distill TMEDA, increase BuLi equivalents (2.5-3.0 eq), extend lithiation time (e.g., 24h).[1] |
| Low overall yield, mostly starting material recovered | Quenching of lithiated intermediate by moisture or other proton sources. | Flame-dry glassware, use rigorously anhydrous solvents, maintain a positive inert gas pressure. |
| Presence of 6,6'-dibromo isomer | Premature deprotection followed by electrophilic aromatic substitution. | Confirm stability of protecting group; ensure no acid is introduced before bromination is complete.[2] |
| Difficulty in purification | Co-elution of closely related products (mono-, di-bromo species). | Optimize lithiation to drive the reaction to completion; consider recrystallization before resorting to extensive chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is directed ortho-lithiation necessary for synthesizing 3,3'-dibromo-BINOL? Why can't I just brominate BINOL directly?
Direct electrophilic bromination of unprotected (S)-BINOL results in substitution at the 6,6'-positions. The hydroxyl groups are strong activating, ortho-, para-directing groups, and for electronic and steric reasons, the electrophile (Br⁺) is directed to the 6 and 6' positions.[2] To force substitution at the 3,3'-positions, a change in strategy is required. By first protecting the hydroxyls as ether groups (e.g., -OMe), they become Directed Metalation Groups (DMGs). A strong organolithium base will then selectively deprotonate the adjacent ortho positions (3 and 3'), creating a nucleophilic carbanion that can react with an electrophilic bromine source.
Q2: What is the role of TMEDA in the ortho-lithiation reaction?
n-Butyllithium exists in solution as aggregates (tetramers or hexamers), which reduces its reactivity. TMEDA is a bidentate Lewis base that chelates the lithium cations, breaking down these aggregates into more reactive monomers or dimers. This significantly increases the kinetic basicity of the n-BuLi, allowing for the efficient deprotonation of the relatively non-acidic C-H bonds at the 3,3'-positions of the naphthalene rings.
Q3: What are the best practices for handling the reagents for this synthesis?
-
n-Butyllithium (n-BuLi): Highly pyrophoric and moisture-sensitive. Always handle in a syringe under an inert atmosphere. Store in a cool, dark place. Its concentration should be verified by titration before use.
-
TMEDA: Can cause severe burns. It is hygroscopic. Handle in a fume hood, wearing appropriate PPE. Store in a tightly sealed container under nitrogen.
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate PPE, including gloves and face shield. Prepare a quenching solution (e.g., sodium thiosulfate) beforehand. 1,2-dibromoethane is a less volatile alternative electrophilic bromine source.
Q4: Can this procedure be scaled up for industrial production?
Yes, but with significant safety considerations. The use of large quantities of n-BuLi and bromine requires specialized equipment and process safety controls to manage the pyrophoric and corrosive nature of the reagents and to control the exotherms of the reaction. On a large scale, incomplete lithiation becomes a major purification challenge, making initial reaction optimization and strict process controls paramount.[1]
Visualizing the Synthesis and Side Reactions
Main Synthetic Pathway
The following diagram illustrates the intended multi-step synthesis of (S)-3,3'-Dibromo-BINOL.
Caption: The four-step pathway to (S)-3,3'-Dibromo-BINOL.
Troubleshooting Workflow: Incomplete Lithiation
This diagram shows how suboptimal conditions in Step 2 lead to a problematic product mixture.
Caption: How incomplete lithiation leads to a complex product mixture.
Experimental Protocol: Synthesis of (S)-(-)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl
This protocol focuses on the methylation and subsequent dibromination, which are the most critical steps for avoiding side reactions.
PART A: Protection - Synthesis of (S)-2,2'-Dimethoxy-1,1'-binaphthyl
-
Setup: To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (S)-BINOL (10.0 g, 34.9 mmol) and anhydrous acetone (200 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 24.1 g, 174.5 mmol, 5 eq).
-
Methylation: Add dimethyl sulfate (Me₂SO₄, 7.6 mL, 80.3 mmol, 2.3 eq) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Recrystallize from ethanol or purify by flash chromatography (Hexane/Ethyl Acetate) to give the pure methylated product.
PART B: Ortho-lithiation and Bromination
CAUTION: This part involves pyrophoric and highly corrosive reagents. Strict anhydrous and inert atmosphere techniques are essential.
-
Setup: Assemble a flame-dried 1 L three-necked flask with a magnetic stirrer, thermometer, nitrogen inlet, and a rubber septum for reagent addition.
-
Initial Charge: Add (S)-2,2'-dimethoxy-1,1'-binaphthyl (5.0 g, 15.9 mmol) to the flask. Purge with dry nitrogen. Add freshly distilled anhydrous diethyl ether (250 mL) and freshly distilled TMEDA (6.0 mL, 39.8 mmol, 2.5 eq). Stir until all solid dissolves.
-
Lithiation: Cool the solution to 0 °C in an ice bath. Slowly add n-BuLi (e.g., 2.5 M in hexanes, 19.1 mL, 47.7 mmol, 3.0 eq, titrated value ) dropwise via syringe over 30 minutes, keeping the internal temperature below 5 °C.
-
Reaction: After addition, remove the ice bath, allow the mixture to warm to room temperature, and stir for 24 hours. A precipitate may form.
-
Bromination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of bromine (Br₂, 1.8 mL, 35.0 mmol, 2.2 eq) in anhydrous diethyl ether (50 mL). Add this bromine solution dropwise to the reaction mixture via cannula over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Quenching: After the addition is complete, stir for an additional 2 hours at -78 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the bromine color disappears, followed by water (100 mL).
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by flash chromatography to yield (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl.
References
dealing with air and moisture sensitivity of (S)-dibromo-BINOL catalysts
Welcome to the technical support center for (S)-3,3'-Dibromo-BINOL and its derivatives, a cornerstone of modern asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the air and moisture sensitivity of these powerful organocatalysts. Here, we move beyond generic advice to provide field-proven insights, detailed troubleshooting protocols, and a mechanistic understanding of why rigorous anhydrous techniques are paramount for success.
Section 1: The Root of the Problem - Understanding Catalyst Sensitivity
FAQ 1: Why is (S)-3,3'-dibromo-BINOL and its phosphoric acid derivative so sensitive to water and air?
The catalytic activity of (S)-3,3'-dibromo-BINOL, particularly when converted to its chiral phosphoric acid (CPA) form, hinges on its precise structure and its ability to act as a bifunctional catalyst. It possesses both a Brønsted acidic proton (P-OH) and a Lewis basic phosphoryl oxygen (P=O).[1][2] This dual functionality allows the catalyst to precisely organize both the electrophile and nucleophile in a chiral pocket, leading to high enantioselectivity.[3]
Mechanism of Water-Induced Deactivation:
-
Competitive Binding: Water is a small, polar molecule that can effectively compete with the substrate for hydrogen bonding to the catalyst's active sites. It can interact with both the acidic proton and the basic phosphoryl oxygen, disrupting the pre-organization of the reactants in the transition state. This interference leads to a non-selective background reaction, eroding enantiomeric excess (% ee).[4]
-
Brønsted Acid Attenuation: As a Brønsted acid catalyst, its proton-donating ability is crucial. Water molecules can form hydrogen-bonding networks around the phosphoric acid moiety, effectively solvating the catalyst and reducing its acidity and, consequently, its catalytic activity.
-
Potential for Hydrolysis: While BINOL-phosphoric acids are generally stable, prolonged exposure to significant amounts of water, especially under elevated temperatures or basic/acidic conditions, can potentially lead to the hydrolysis of the phosphate ester bond, irreversibly destroying the catalyst.
Oxygen Sensitivity: While the primary concern is moisture, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal impurities, can lead to oxidative degradation of the electron-rich binaphthyl backbone, though this is generally a slower process than deactivation by water.
Section 2: Troubleshooting Guide - From Symptoms to Solutions
This section addresses common experimental failures and provides a logical workflow for diagnosing and solving problems related to catalyst sensitivity.
dot
Caption: Troubleshooting workflow for common issues.
Q&A Troubleshooting Guide
Q1: My reaction has very low enantioselectivity (% ee), but the conversion is good. What's the most likely cause?
A: This is the classic symptom of water contamination. When trace water is present, it competes with your substrate for the catalyst's active site.[4] This allows a non-catalyzed, racemic background reaction to occur, leading to good conversion but poor stereocontrol.
-
Immediate Action:
-
Quantify Water Content: Use Karl Fischer titration to check the water content of your solvent and liquid reagents.[5][6] For most sensitive reactions, a water content of <10 ppm is required.
-
Review Your Setup: Did you flame-dry all glassware under vacuum?[7] Are your septa fresh and providing a good seal? Are you using a positive pressure of high-purity inert gas (Argon or Nitrogen)?[7]
-
Use Additives: The addition of freshly activated 4 Å molecular sieves can be crucial for scavenging trace amounts of water in the reaction mixture.[8]
-
Q2: My reaction is stalled. I see starting material by TLC/GC-MS even after extended reaction times. Why?
A: This can be caused by either significant water contamination, which deactivates the catalyst, or inherent degradation of the catalyst itself.
-
Diagnostic Steps:
-
First, rule out water: Perform the checks outlined in Q1. A large amount of water will effectively "poison" the catalyst, halting the reaction.
-
Check the catalyst's integrity: Take a small sample of the (S)-3,3'-dibromo-BINOL you are using and run a quick ¹H NMR. Compare it to a reference spectrum. Look for peak broadening or the appearance of new, unidentified signals which may indicate decomposition. The phenolic -OH protons are particularly sensitive to their environment.
-
Consider reaction-specific deactivation: In certain reactions, such as bromoesterifications, the catalyst itself can react with electrophiles present in the mixture, leading to irreversible deactivation through pathways like bromophosphatation.[9] Review the literature for your specific reaction type to see if catalyst deactivation has been reported.
-
Q3: My results are inconsistent. One day the reaction works perfectly, the next it fails completely.
A: This is almost always due to intermittent contamination from the atmosphere or variability in reagent quality.[7]
-
Solution: Standardize Your Protocol.
-
Inert Atmosphere is Non-Negotiable: Do not compromise on inert atmosphere techniques. Use a well-maintained Schlenk line or, ideally, a glovebox for weighing and dispensing the catalyst and other sensitive reagents.[10]
-
Solvent Purity: Do not trust "anhydrous" solvents from a bottle that has been opened multiple times. Use solvent from a freshly opened bottle or, for ultimate control, dispense it from a solvent purification system (SPS).
-
Catalyst Handling: (S)-3,3'-dibromo-BINOL is a solid that can adsorb moisture on its surface. Store it in a desiccator within a glovebox if possible. When weighing in the open (if absolutely necessary), do so quickly and immediately purge the container with inert gas before sealing.
-
Section 3: Protocols for Ensuring Anhydrous Conditions
Trustworthy results are built on reproducible, self-validating protocols. The following are best practices for handling (S)-3,3'-dibromo-BINOL catalysts.
Protocol 1: Purification of (S)-3,3'-Dibromo-BINOL via Recrystallization
If you suspect your catalyst is impure or has been exposed to moisture, recrystallization is the most effective purification method.
Objective: To remove baseline degradation products and adsorbed water.
Materials:
-
Crude or suspect (S)-3,3'-Dibromo-BINOL
-
Anhydrous Toluene (HPLC grade, passed through an activated alumina column)
-
Anhydrous Hexane (HPLC grade, passed through an activated alumina column)
-
Flame-dried Erlenmeyer flask with a stir bar
-
Heating mantle with a stirrer
-
Schlenk filtration apparatus
Procedure:
-
Place the crude (S)-3,3'-Dibromo-BINOL (e.g., 1.0 g) into a flame-dried Erlenmeyer flask under a positive pressure of Argon.
-
Add a minimal amount of hot anhydrous toluene dropwise while stirring until the solid is fully dissolved. Use the absolute minimum volume required to avoid poor recovery.
-
While the solution is still hot, slowly add anhydrous hexane dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Filter the resulting white, needle-like crystals using a Schlenk filtration setup under a positive pressure of Argon.
-
Wash the crystals sparingly with a small amount of ice-cold anhydrous hexane to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum for several hours.
-
Validation: Confirm purity via ¹H NMR and check the melting point (typically 256-260 °C).[11] Store the purified catalyst in a sealed vial inside a desiccator, preferably within a glovebox.[10]
Protocol 2: Setting Up a Moisture-Sensitive Reaction
This protocol outlines the essential steps for setting up a reaction catalyzed by (S)-3,3'-dibromo-BINOL or its phosphoric acid derivative.
dot
Caption: Workflow for setting up a moisture-sensitive reaction.
Step-by-Step Guide:
-
Glassware Preparation: Assemble all necessary glassware (reaction flask, dropping funnel, condenser, etc.). Ensure it is completely clean. Flame-dry all glassware under high vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.[7]
-
Reagent Preparation:
-
Catalyst: Weigh the purified (S)-3,3'-dibromo-BINOL (or its CPA derivative) quickly and transfer it to the reaction flask under a strong positive flow of inert gas. If using a glovebox, this step is much safer and more reliable.
-
Solvents: Use freshly purified, anhydrous solvents. Dispense them via a dry syringe or cannula.[4]
-
Substrates: Liquid substrates should be distilled from an appropriate drying agent. Solid substrates should be dried under vacuum.
-
-
Reaction Assembly:
-
Add any solid reagents and activated molecular sieves to the cooled, flame-dried flask under a positive flow of inert gas.
-
Seal the flask with a fresh, dry rubber septum.
-
Introduce the anhydrous solvent via syringe.
-
Cool the reaction mixture to the desired temperature.
-
Add liquid reagents/substrates dropwise via syringe. Ensure the syringe is purged with inert gas before drawing up the liquid.
-
-
Execution: Maintain a positive pressure of inert gas throughout the reaction, typically using a balloon attached to a needle. Monitor the reaction by taking aliquots for TLC or GC analysis using a dry syringe.
Section 4: Quantitative Impact of Moisture
To underscore the critical importance of anhydrous conditions, the following table illustrates the typical effect of water on a chiral phosphoric acid-catalyzed reaction. While specific data for (S)-3,3'-dibromo-BINOL is sparse in the literature, this represents a well-established trend for this class of catalysts.
| Water Content in Solvent (ppm) | Typical Enantiomeric Excess (% ee) | Impact on Reaction Outcome |
| < 5 ppm | > 95% | Optimal Result: High stereocontrol, reproducible. |
| 25 ppm | 80 - 90% | Noticeable Decrease: Non-selective background reaction becomes significant. |
| 50 ppm | 50 - 70% | Significant Erosion: The catalyzed pathway is heavily compromised. |
| > 100 ppm | < 30% (approaching racemic) | Reaction Failure: The catalyst is effectively inhibited/poisoned by water. |
This is illustrative data compiled from the general understanding of Brønsted acid catalysis. Actual results will vary based on the specific reaction, substrate, and catalyst loading.
References
- 1. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. minio.scielo.br [minio.scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Bromophosphatation as a Mode of Chiral Phosphoric Acid Catalyst Deactivation as Elucidated by Kinetic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
preventing racemization of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol during reaction
Technical Support Center: (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Introduction: Understanding Atropisomeric Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful chiral ligand and catalyst. Its efficacy in asymmetric synthesis is critically dependent on maintaining its enantiomeric purity.
This compound is an atropisomeric compound, meaning its chirality arises from hindered rotation around the C1-C1' single bond connecting the two naphthol rings, not from a traditional stereocenter.[1][2] This restricted rotation creates a high-energy barrier, making the (S) and (R) enantiomers stable and separable at room temperature.[2][3] However, under certain reaction conditions, this rotational barrier can be overcome, leading to racemization —the conversion of the pure (S)-enantiomer into an equal mixture of (S) and (R) forms. This process nullifies the compound's stereochemical value, leading to failed experiments and compromised results.
This document provides a comprehensive troubleshooting guide in a question-and-answer format to diagnose and prevent racemization, ensuring the stereochemical integrity of your reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction suffered a significant loss of enantiomeric excess (% ee) when I ran it at high temperature. Why did this happen and what is the safe temperature limit?
Answer: You have encountered thermal racemization. The rotational energy barrier for BINOL itself is high (approximately 37-40 kcal/mol), requiring temperatures exceeding 200 °C for significant racemization in its neutral form.[4][5][6] The 3,3'-dibromo derivative possesses a similarly high barrier due to steric hindrance. When a reaction is heated, the thermal energy (kT) supplied to the system can become sufficient to overcome this activation barrier (ΔG‡), allowing the naphthyl rings to rotate through a transient, higher-energy planar state, leading to inversion of the axial chirality.
Core Technical Insight: The rate of racemization is directly proportional to the temperature. While stable for short periods at elevated temperatures, prolonged heating, especially in high-boiling point solvents (e.g., refluxing in toluene, xylene, or DMF), will inevitably lead to a loss of enantiomeric purity.
Troubleshooting and Prevention:
-
Minimize Temperature: Operate your reaction at the lowest possible temperature that provides a reasonable reaction rate.
-
Reduce Reaction Time: If high temperatures are unavoidable, minimize the duration of heating. Monitor the reaction's % ee over time at the target temperature to establish a "safe" operational window.
-
Alternative Activation: Explore alternative energy sources like microwave irradiation, which can sometimes accelerate reactions at lower bulk temperatures, but monitor % ee carefully as localized heating can still be an issue.
-
Catalyst Screening: Investigate more active catalysts or reagents that function under milder thermal conditions.
Q2: I am using a strong base (like n-BuLi or NaH) or a strong acid in my protocol and observing racemization, even at moderate temperatures. What is the mechanism?
Answer: You are likely observing acid- or base-catalyzed racemization. Both strong acids and bases can significantly lower the rotational energy barrier of the biaryl axis.[5][7][8]
-
Under Basic Conditions: A strong base deprotonates the phenolic hydroxyl groups to form a dianion. The resulting negative charges and altered electronic distribution are thought to reduce the rotational barrier.[5][7]
-
Under Acidic Conditions: Strong acids can protonate the hydroxyl groups. This process is also believed to lower the rotational energy barrier and facilitate atropisomerization.[5][7][9]
Troubleshooting and Prevention:
-
Use Milder Reagents: Whenever possible, substitute strong acids/bases with milder alternatives (e.g., use K₂CO₃ instead of NaH; use a Lewis acid instead of a strong Brønsted acid).
-
Protect the Hydroxyl Groups: A highly effective strategy is to protect the hydroxyl groups, for instance, by converting them to ethers (e.g., methoxymethyl (MOM) or methyl ethers). Alkyl ethers of BINOL exhibit greatly enhanced stability against racemization under both acidic and basic conditions.[8] This, however, adds protection and deprotection steps to your synthesis.
-
Strict Temperature Control: If strong bases like n-BuLi are necessary (e.g., for ortho-lithiation), perform the reaction at very low temperatures (e.g., -78 °C) and quench the reaction before warming.
Q3: My reaction involves a transition metal catalyst (e.g., Copper, Iron, Ruthenium) and the % ee of my dibromo-BINOL derivative is dropping. Is the metal responsible?
Answer: Yes, this is a well-documented phenomenon. Certain transition metals, particularly those accessible in multiple oxidation states like Cu(I), Fe(III), and some Ru and Pd complexes, can catalyze racemization via a Single-Electron Transfer (SET) mechanism.[5][7][10][11]
Core Technical Insight: The metal can oxidize the BINOL derivative to a radical cation or reduce it to a radical anion.[12][13] Computational studies have shown that these radical species have dramatically lower rotational barriers (reduced by 8–14 kcal mol⁻¹) compared to the neutral, closed-shell molecule.[5][14] This allows for rapid bond rotation and racemization at temperatures where the neutral molecule would be completely stable (e.g., 35–50 °C).[5]
Troubleshooting and Prevention:
-
Choice of Metal and Oxidation State: Be highly critical of your choice of metal. For example, studies have shown that CuCl and FeCl₃ actively promote racemization, whereas CuCl₂ and FeCl₂ do not.[10][13][15]
-
Ligand Environment is Critical: The ligands coordinated to the metal play a crucial role. Some ligands, particularly bidentate diamines with bulky substituents, are known to accelerate copper-catalyzed racemization and are used intentionally for Dynamic Kinetic Resolution (DKR) processes.[12][15] Ensure your ligand environment is not inadvertently creating a racemization catalyst.
-
Avoid Redox-Active Additives: Be cautious of other reagents in your mixture that could facilitate SET, such as hypervalent iodine reagents or other strong single-electron oxidants.[5][7]
-
Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (N₂ or Ar) to prevent air oxidation, which could generate radical intermediates.
Preventative Strategies & Protocols
Summary of Key Mitigation Strategies
This table summarizes the primary causes of racemization and the most effective preventative measures.
| Factor Promoting Racemization | Underlying Mechanism | Primary Mitigation Strategies |
| High Temperature (>150 °C) | Provides thermal energy to surmount the rotational barrier. | • Operate at the lowest effective temperature.• Minimize reaction duration.• Screen for more active, low-temperature catalysts. |
| Strong Acids / Bases | Lowers the rotational barrier via protonation or deprotonation. | • Use the mildest acidic/basic conditions possible.• Protect the hydroxyl groups as ethers.• Maintain cryogenic temperatures for reactions requiring strong bases. |
| Redox-Active Metals (e.g., Cu(I), Fe(III)) | Single-Electron Transfer (SET) creates low-barrier radical intermediates. | • Avoid known racemization-promoting metals/oxidation states.• Scrutinize ligand choice to avoid creating a catalytic racemization system.• Exclude unnecessary oxidants/reductants from the reaction. |
| Oxidizing Conditions | Generates radical cations that racemize easily. | • Maintain a strict inert atmosphere (N₂ or Ar).• Purify solvents and reagents to remove oxidative impurities. |
Workflow for Diagnosing Loss of Enantiopurity
Use the following decision tree to systematically troubleshoot unexpected racemization in your experiment.
Protocol: Hydroxyl Group Protection with Methoxymethyl (MOM) Ether
This protocol provides a standard method for protecting the hydroxyl groups of this compound, significantly enhancing its stability against racemization in subsequent reactions.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Methoxymethyl chloride (MOM-Cl) (2.2 equiv)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add DIPEA to the stirred solution.
-
Add MOM-Cl dropwise over 10-15 minutes. A white precipitate of DIPEA·HCl may form.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring completion by TLC (stain with KMnO₄).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the MOM-protected derivative.
This protected compound can now be used in reactions requiring strong bases or other conditions that would typically cause racemization. Deprotection is readily achieved under acidic conditions (e.g., HCl in methanol).
The Racemization Pathway: A Visual Representation
The racemization of a biaryl atropisomer requires rotation around the central C-C bond, passing through a high-energy transition state that is nearly planar. This process is what must be prevented.
References
- 1. mdpi.com [mdpi.com]
- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 4. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05066J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 149821-06-7 | Benchchem [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Enantiomeric Excess Determination Using (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol as a Chiral Solvating Agent
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of chiral molecules. While various methods exist, Nuclear Magnetic Resonance (NMR) spectroscopy utilizing chiral solvating agents (CSAs) offers a rapid, non-destructive, and highly accurate alternative to traditional chromatographic techniques. This guide provides an in-depth comparison of using (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol as a CSA, supported by experimental data and protocols.
The Principle of Chiral Recognition with this compound
This compound is a C2-symmetric chiral compound possessing axial chirality due to restricted rotation around the single bond connecting the two naphthyl rings. This well-defined three-dimensional structure is key to its function as a CSA. When introduced to a solution containing a racemic or enantioenriched analyte, it forms transient diastereomeric complexes through non-covalent interactions.
The primary forces driving the formation of these diastereomeric complexes are:
-
Hydrogen Bonding: The hydroxyl groups of the BINOL scaffold act as hydrogen bond donors, interacting with Lewis basic sites on the analyte (e.g., amines, carbonyls, hydroxyls).
-
π-π Stacking: The electron-rich naphthalene rings of the CSA can engage in π-π stacking interactions with aromatic moieties on the analyte.
-
Steric Interactions: The bulky bromine atoms at the 3 and 3' positions enhance the steric hindrance and modify the electronic properties of the BINOL, creating a more defined and selective chiral pocket.[1]
These interactions lead to the formation of two distinct diastereomeric complexes, (S)-CSA-(R)-analyte and (S)-CSA-(S)-analyte, which are no longer mirror images and thus have different NMR spectral properties. This results in the splitting of signals for the enantiomers of the analyte in the NMR spectrum, allowing for their individual quantification.
Performance Comparison: this compound vs. Alternative Methods
The efficacy of a method for determining enantiomeric excess is judged by its accuracy, precision, speed, and applicability to a wide range of compounds. Below is a comparison of the NMR method using this compound with other common techniques.
| Parameter | NMR with this compound | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Polarimetry |
| Principle | Formation of diastereomeric complexes leading to signal separation. | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase. | Measurement of the rotation of plane-polarized light. |
| Accuracy | High, results closely match those from chiral HPLC.[2] | High (often considered the "gold standard"). | High. | Variable, can be affected by concentration, solvent, temperature, and impurities. |
| Precision | High, dependent on signal-to-noise and resolution. | High. | High. | Moderate. |
| Speed | Very fast (sample preparation and data acquisition can be under 10 minutes).[3] | Slower (method development and run times can be lengthy). | Slower (method development and run times can be lengthy). | Fast. |
| Sample Prep | Simple mixing of analyte and CSA in an NMR tube.[3] | Can require filtration and dissolution in a suitable mobile phase. | Sample must be volatile or derivatized to be volatile. | Requires accurate concentration determination. |
| Sample Recovery | Non-destructive, sample can be recovered. | Destructive unless collected post-column. | Destructive. | Non-destructive. |
| Versatility | Broad applicability to various functional groups. | Wide range of columns available for different compound classes. | Limited to volatile and thermally stable compounds. | Limited to compounds with a known specific rotation. |
| Information | Provides structural information in addition to ee. Can be used to determine absolute configuration.[1] | Provides retention time and peak area. | Provides retention time and peak area. | Provides optical rotation value. |
Experimental Data: A Case Study with Flavanones
A study on the determination of the enantiomeric purity of flavanones demonstrated the excellent performance of this compound as a chiral solvating agent. The ¹H NMR spectroscopic method yielded results that closely matched those obtained from chiral HPLC analysis, validating the accuracy of the NMR-based approach.[2]
Experimental Protocols
General Protocol for Enantiomeric Excess Determination by ¹H NMR
This protocol provides a general guideline for using this compound as a chiral solvating agent. Optimization of the analyte-to-CSA molar ratio may be required for different classes of compounds.
Materials:
-
This compound
-
Chiral analyte
-
Deuterated chloroform (CDCl₃) or other suitable non-polar deuterated solvent
-
NMR tubes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the chiral analyte into a clean, dry NMR tube.
-
Add a solution of this compound in the deuterated solvent. A starting point is to use a 1:1 to 1:3 molar ratio of analyte to CSA.
-
Add the deuterated solvent to a final volume of approximately 0.6 mL.
-
Cap the NMR tube and gently vortex for 30 seconds to ensure complete dissolution and complex formation.[3]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Carefully phase the spectrum and perform baseline correction.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows clear separation for the two enantiomers.
-
Integrate the two separated signals corresponding to the R and S enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integration(R) - Integration(S)| / (Integration(R) + Integration(S))] x 100
-
Workflow for ee Determination using this compound
Chiral Recognition Mechanism and Visualization
The enantiodiscrimination by this compound arises from the formation of diastereomeric complexes with distinct spatial arrangements. The interaction is a dynamic equilibrium, and the observed chemical shift difference (ΔΔδ) is a weighted average of the free and complexed states.
Conclusion
This compound stands out as a highly effective chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy. Its ability to form distinct diastereomeric complexes with a wide range of chiral analytes, coupled with the speed and non-destructive nature of NMR, makes it a powerful tool for researchers in organic chemistry and drug development. The high correlation of ee values obtained with this method to those from chiral HPLC confirms its accuracy and reliability. By following the outlined protocols, scientists can efficiently and confidently determine the enantiomeric purity of their chiral compounds.
References
- 1. This compound | 119707-74-3 | Benchchem [benchchem.com]
- 2. Efficient Determination of the Enantiomeric Purity and Absolute Configuration of Flavanones by Using (S)-3,3'-Dibromo-1,1'-bi-2-naphthol as a Chiral Solvating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol and its Congeners in Asymmetric Catalysis
Introduction: The Enduring Legacy of the BINOL Scaffold
In the landscape of asymmetric synthesis, the 1,1'-bi-2-naphthol (BINOL) framework stands as a pillar of innovation and utility.[1] Its C₂-symmetric, atropisomeric structure, arising from restricted rotation around the C1-C1' bond, provides a robust and tunable chiral environment that has been exploited in a vast array of stereoselective transformations.[1][2][3] While the parent BINOL molecule is a powerful tool, the strategic modification of its naphthyl rings has led to the development of derivatives with tailored steric and electronic properties, dramatically enhancing their catalytic performance.[2][4]
This guide provides an in-depth comparison of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a key derivative, with other members of the BINOL family. We will explore how substitutions, particularly at the 3,3'-positions, modulate catalytic activity and selectivity, providing experimental data and protocols to guide researchers in ligand selection and reaction optimization.
Physicochemical Profile of this compound
This compound, hereafter referred to as (S)-3,3'-Br₂-BINOL, is distinguished by the presence of bromine atoms at the positions ortho to the hydroxyl groups.[5] This substitution imparts critical changes to the molecule's properties compared to the unsubstituted parent BINOL.
| Property | Value |
| Molecular Formula | C₂₀H₁₂Br₂O₂ |
| Molecular Weight | 444.12 g/mol [5] |
| Appearance | White to brown solid/powder[5] |
| Melting Point | 256-260 °C[5] |
| Optical Rotation | [α]²⁰/D ~ -90° (c=1, MeOH)[5] |
| CAS Number | 119707-74-3 |
The introduction of bromine atoms has two primary consequences:
-
Electronic Effect : Bromine is an electron-withdrawing group. This effect decreases the electron density on the naphthyl rings and the hydroxyl oxygens. When complexed with a metal, this enhances the Lewis acidity of the catalytic center, which can accelerate the reaction rate and influence selectivity.[2]
-
Steric Effect : The bromine atoms add significant steric bulk in the immediate vicinity of the catalytic core. This increased steric hindrance creates a more defined and constrained chiral pocket, which is often crucial for achieving high levels of enantioselectivity.[6][7]
Comparative Analysis in Asymmetric Catalysis
The efficacy of a chiral ligand is best measured by its performance in stereoselective reactions. Below, we compare (S)-3,3'-Br₂-BINOL with other derivatives in key transformations.
Hetero-Diels-Alder (HDA) Reaction
The HDA reaction is a powerful method for constructing chiral heterocyclic compounds. The performance of BINOL-derived catalysts is highly dependent on the substitution pattern. A study by Ding and coworkers highlighted the exceptional performance of a zinc complex derived from 3,3'-Br₂-BINOL in the HDA reaction between Danishefsky's diene and various aldehydes.[8][9]
Caption: Workflow for the (S)-3,3'-Br₂-BINOL-Zn catalyzed Hetero-Diels-Alder reaction.
Comparative Performance Data:
| Ligand | Aldehyde | Yield (%) | ee (%) |
| (S)-3,3'-Br₂-BINOL | Benzaldehyde | 99 | 97 |
| (S)-BINOL | Benzaldehyde | 99 | 80 |
| (S)-3,3'-(SiPh₃)₂-BINOL | Benzaldehyde | 99 | 92 |
| (S)-6,6'-Br₂-BINOL | Benzaldehyde | 99 | 82 |
Data synthesized from the study by Ding et al.[8][9]
Analysis: The data clearly demonstrates the superiority of the 3,3'-dibromo derivative in this specific transformation. The combination of enhanced Lewis acidity and a well-defined steric environment provided by the bromine atoms leads to a significant improvement in enantioselectivity compared to the parent BINOL and even the sterically demanding triphenylsilyl-substituted analogue.[8]
Asymmetric Aldol and Mannich Reactions
In other reactions, the choice of ligand is more nuanced. While 3,3'-disubstituted BINOLs are often effective, "vaulted" biaryl ligands like VANOL and VAPOL have emerged as superior alternatives in certain cases, offering even greater steric shielding.[10]
Comparative Performance in Imine Aldol Reaction:
| Ligand | Yield (%) | ee (%) |
| (S)-VAPOL | 98 | 98 |
| (S)-VANOL | 99 | 96 |
| (S)-BINOL | 97 | 64 |
Data from Sigma-Aldrich technical bulletin on vaulted biaryl ligands.[10]
Analysis: In this Zr-catalyzed imine aldol reaction, the parent BINOL ligand provides a modest 64% ee. While specific data for 3,3'-Br₂-BINOL in this exact reaction is not presented, the trend shows that ligands like VAPOL, which create a deeper chiral pocket, can dramatically outperform standard BINOLs.[10] This underscores a critical principle: the optimal ligand is reaction-dependent. The increased steric bulk at the 3,3'-position of 3,3'-Br₂-BINOL is a step in this direction, but fully "vaulted" ligands represent a further evolution for reactions that benefit from maximum steric shielding.
The Role of 3,3'-Substituents: A Mechanistic View
The substituents at the 3,3'-positions are pivotal because they directly flank the coordination sphere of the metal center. Their influence can be understood through the interplay of steric and electronic factors.
Caption: Influence of 3,3'-substituents on catalyst properties and reaction outcome.
Large groups at the 3,3'-positions are critical for high stereoinduction.[6] They restrict the possible approach trajectories of the substrates, forcing them into a specific orientation that leads to the desired enantiomer. The electron-withdrawing nature of the bromine atoms in 3,3'-Br₂-BINOL further refines the catalyst's reactivity, making the metal center more electrophilic and thus a more potent Lewis acid.[2]
Experimental Protocol: (S)-3,3'-Br₂-BINOL-Zn Catalyzed Hetero-Diels-Alder Reaction
This protocol is adapted from the work of Ding and coworkers for the synthesis of 2-phenyl-2,3-dihydro-4H-pyran-4-one.[8][9]
Materials:
-
This compound ((S)-3,3'-Br₂-BINOL)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-3,3'-Br₂-BINOL (0.022 g, 0.05 mmol).
-
Add 2.0 mL of anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Et₂Zn (0.1 mL of a 1.0 M solution in hexanes, 0.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the BINOLate-zinc complex should be observed.
-
-
Diels-Alder Reaction:
-
Cool the catalyst solution to -40 °C (acetonitrile/dry ice bath).
-
Add freshly distilled benzaldehyde (0.051 g, 0.5 mmol) to the flask.
-
Slowly add Danishefsky's diene (0.13 g, 0.75 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at -40 °C and monitor by TLC until the aldehyde is consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Quench the reaction at -40 °C by adding 2 mL of THF followed by 2 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the desired 2-phenyl-2,3-dihydro-4H-pyran-4-one.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Conclusion
This compound is a highly valuable ligand in the asymmetric catalysis toolkit. Its strategic placement of electron-withdrawing and sterically demanding bromine atoms at the 3,3'-positions enhances both the Lewis acidity and the chiral environment of its metal complexes.[2][5] As demonstrated in the hetero-Diels-Alder reaction, these modifications can lead to dramatic improvements in enantioselectivity compared to the parent BINOL.[9]
However, the "no single best ligand" principle holds true. For some transformations, other substitution patterns or entirely different ligand backbones, such as the vaulted VANOL and VAPOL ligands, may offer superior performance.[10] The choice of ligand must be tailored to the specific demands of the reaction. This guide serves as a resource for researchers to make informed decisions, grounded in the fundamental principles of steric and electronic tuning that govern the remarkable world of BINOL-based asymmetric catalysis.
References
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BINOL-Containing Chiral Porous Polymers as Platforms for Enantiorecognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 119707-74-3 | Benchchem [benchchem.com]
- 6. Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity | UBC Chemistry [chem.ubc.ca]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Catalytic Performance of (S)-dibromo-BINOL vs. Unsubstituted (S)-BINOL
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral catalyst is a critical decision that profoundly impacts the efficiency and stereochemical outcome of asymmetric syntheses. The 1,1'-bi-2-naphthol (BINOL) scaffold has long been a cornerstone in the field of asymmetric catalysis, valued for its C2 symmetry, conformational stability, and tunable steric and electronic properties. While unsubstituted (S)-BINOL has demonstrated efficacy in a multitude of reactions, strategic modifications to its structure can lead to significant enhancements in catalytic performance. This guide provides an in-depth comparison of the catalytic prowess of (S)-dibromo-BINOL versus its unsubstituted counterpart, supported by experimental data, mechanistic insights, and detailed protocols to inform your catalyst selection process.
The Rationale for BINOL Modification: Enhancing Catalytic Efficiency
The underlying principle for modifying the BINOL framework is to fine-tune the steric and electronic environment of the catalytic pocket. The introduction of substituents, such as bromine atoms, can influence the catalyst's performance in several key ways:
-
Electronic Effects: Electron-withdrawing groups, like bromine, can increase the Lewis acidity of the associated metal center in a BINOL-metal complex. This enhanced Lewis acidity can lead to stronger coordination with the substrate, thereby accelerating the reaction rate and potentially improving enantioselectivity.
-
Steric Effects: The strategic placement of bulky substituents can create a more defined and constrained chiral environment around the active site. This can lead to more effective facial discrimination of the prochiral substrate, resulting in higher enantiomeric excess (ee) in the product.
This guide will focus on a direct comparison of (S)-3,3'-dibromo-BINOL and unsubstituted (S)-BINOL in the context of the highly valuable enantioselective hetero-Diels-Alder reaction.
Case Study: The Enantioselective Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction between Danishefsky's diene and aldehydes is a powerful method for the synthesis of chiral 2,3-dihydro-4H-pyran-4-ones, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. The performance of in situ generated zinc catalysts from (S)-BINOL and (S)-3,3'-dibromo-BINOL in this reaction provides a clear illustration of the benefits of ligand modification.
Comparative Performance Data
The following table summarizes the performance of the two catalysts in the HDA reaction of Danishefsky's diene with benzaldehyde. The data is compiled from studies by Ding et al., which highlight the superior performance of the 3,3'-dibromo-substituted ligand.[1][2]
| Catalyst Precursor | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-BINOL | Low to Moderate | Low |
| (S)-3,3'-dibromo-BINOL | >99 | 93 |
Reaction Conditions: Benzaldehyde (0.10 mmol), Danishefsky's diene (0.1 mmol), catalyst (0.02 mmol (S)-ligand and 0.024 mmol Et2Zn) in toluene at 0°C for 24h.
As the data unequivocally demonstrates, the use of (S)-3,3'-dibromo-BINOL leads to a dramatic improvement in both the yield and the enantioselectivity of the HDA reaction compared to the unsubstituted (S)-BINOL under similar conditions. This enhancement is attributed to the increased Lewis acidity of the zinc center and the modified steric environment imposed by the bromine atoms at the 3 and 3' positions.
Mechanistic Insight and Catalyst Structure
The superior performance of the (S)-3,3'-dibromo-BINOL-Zn catalyst can be attributed to the electronic and steric influence of the bromine substituents on the BINOL backbone. The electron-withdrawing nature of the bromine atoms increases the Lewis acidity of the zinc center, leading to a more effective activation of the aldehyde substrate. This stronger coordination facilitates the cycloaddition with Danishefsky's diene.
Caption: Structures of (S)-BINOL and (S)-3,3'-dibromo-BINOL.
The general catalytic cycle for the zinc-BINOL catalyzed hetero-Diels-Alder reaction involves the formation of a chiral Lewis acid complex, which then coordinates to the aldehyde. This coordination activates the aldehyde towards nucleophilic attack by Danishefsky's diene. The chiral environment of the catalyst directs the approach of the diene, leading to the enantioselective formation of the dihydropyranone product.
Caption: Generalized Catalytic Cycle for the Hetero-Diels-Alder Reaction.
Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction using (S)-3,3'-dibromo-BINOL-Zn Catalyst
This protocol is adapted from the work of Ding and coworkers and provides a reliable method for achieving high yields and enantioselectivities.[3][4]
Materials:
-
(S)-3,3'-dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br2-BINOL)
-
Diethylzinc (Et2Zn), 1.0 M solution in hexanes
-
Toluene, anhydrous
-
Benzaldehyde, freshly distilled
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Biphenyl (internal standard)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware
-
Magnetic stirrer and stir bars
-
Syringes for liquid transfers
-
High-Performance Liquid Chromatography (HPLC) with a chiral column (e.g., Chiralcel OD)
Procedure:
Catalyst Preparation (in situ):
-
To a dry Schlenk tube under an argon atmosphere, add (S)-3,3'-dibromo-BINOL (0.02 mmol).
-
Add anhydrous toluene (0.8 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (0.024 mmol, 24 µL) to the stirred solution.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active zinc catalyst.
Hetero-Diels-Alder Reaction:
-
To the pre-formed catalyst solution at 0 °C, add freshly distilled benzaldehyde (0.10 mmol, 10.2 µL).
-
Stir the mixture for a few minutes, then add Danishefsky's diene (0.1 mmol, 17.2 mg).
-
Continue stirring the reaction mixture at 0 °C for 24 hours.
Work-up and Analysis:
-
Quench the reaction by adding 5 drops of trifluoroacetic acid.
-
Add a solution of biphenyl (10 mg) in toluene (0.1 mL) as an internal standard.
-
Add saturated aqueous sodium bicarbonate solution (0.5 mL).
-
Separate the organic layer and analyze by HPLC to determine the yield and enantiomeric excess. The enantiomers can be resolved on a Chiralcel OD column with a hexane/2-propanol mobile phase.
Caption: Experimental Workflow for the Asymmetric Hetero-Diels-Alder Reaction.
Conclusion
The strategic substitution of the BINOL backbone with electron-withdrawing groups such as bromine offers a powerful and reliable strategy for enhancing catalytic performance in asymmetric synthesis. The case study of the hetero-Diels-Alder reaction clearly demonstrates that the (S)-3,3'-dibromo-BINOL-Zn catalyst significantly outperforms its unsubstituted counterpart, delivering superior yields and enantioselectivities. This improvement is attributed to the favorable modulation of the catalyst's steric and electronic properties. For researchers aiming to optimize asymmetric transformations, the exploration of substituted BINOL derivatives, such as (S)-dibromo-BINOL, represents a highly promising avenue for achieving enhanced catalytic efficiency and stereocontrol.
References
- 1. 3,3'-Br2-BINOL-Zn complex: a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Researcher's Guide to the Validation of Absolute Configuration: (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol in Focus
For researchers, scientists, and professionals in drug development, the unambiguous assignment of absolute configuration is a cornerstone of chemical synthesis and analysis. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity, pharmacological properties, and toxicological profile. This guide provides an in-depth technical comparison of methods for determining absolute configuration, with a special focus on the increasingly utilized chiral solvating agent (CSA), (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol. We will objectively compare its performance against established alternatives like Mosher's ester analysis and single-crystal X-ray crystallography, supported by experimental insights and data.
The Imperative of Absolute Stereochemical Assignment
The different physiological responses to enantiomers are well-documented, with the tragic case of thalidomide serving as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals. Therefore, robust and reliable methods for determining the absolute configuration of chiral molecules are not merely an academic exercise but a crucial aspect of drug discovery and development.[1] This guide will navigate the principles and practicalities of three key techniques, empowering you to make informed decisions for your research.
This compound: A Chiral Solvating Agent Approach
This compound, a derivative of the well-known BINOL scaffold, has emerged as a powerful chiral solvating agent for the determination of absolute configuration and enantiomeric purity by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Unlike chiral derivatizing agents (CDAs), CSAs like dibromo-BINOL do not form covalent bonds with the analyte. Instead, they form transient, non-covalent diastereomeric complexes through interactions such as hydrogen bonding and π-π stacking.[2][3]
The Mechanism of Chiral Recognition
The efficacy of this compound lies in its unique structural features. The C2 axial chirality of the binaphthyl backbone creates a well-defined chiral pocket. The two hydroxyl groups serve as hydrogen bond donors, interacting with Lewis basic sites on the analyte, such as the hydroxyl group of a chiral alcohol. The bromine atoms at the 3 and 3' positions enhance the steric bulk and modulate the electronic properties of the aromatic rings, contributing to the differential interaction with the two enantiomers of the analyte.[4]
This differential interaction leads to the formation of two diastereomeric complexes with distinct geometries and energies. In the magnetic field of an NMR spectrometer, the protons of the analyte in each of these complexes experience different shielding and deshielding effects from the aromatic rings of the dibromo-BINOL. This results in separate, distinguishable signals in the ¹H NMR spectrum for each enantiomer, allowing for the determination of both enantiomeric excess and, crucially, the absolute configuration.[1][5]
Comparative Analysis: Dibromo-BINOL vs. The Alternatives
The choice of method for determining absolute configuration depends on several factors, including the nature of the analyte, the amount of sample available, and the instrumentation at hand. Here, we compare the dibromo-BINOL method with two of the most established techniques: Mosher's ester analysis and X-ray crystallography.
| Feature | This compound (CSA) | Mosher's Ester Analysis (CDA) | Single-Crystal X-ray Crystallography |
| Principle | Formation of transient, non-covalent diastereomeric complexes. | Covalent derivatization to form stable diastereomeric esters. | Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement. |
| Sample Requirement | Typically mg scale, non-destructive, sample is recoverable. | mg scale, requires chemical reaction and purification, sample is consumed. | Requires a high-quality single crystal of sufficient size, which can be a significant bottleneck. |
| Time Investment | Rapid, analysis can often be performed directly in the NMR tube. | More time-consuming, involving reaction, workup, and purification steps (typically 4-6 hours of active effort over 1-2 days).[6] | Can be lengthy and unpredictable, as crystal growth can take days to months, if successful at all. |
| Applicability | Broadly applicable to analytes with hydrogen bond acceptors (e.g., alcohols, amines, carboxylic acids). | Primarily for chiral alcohols and amines.[6] | Applicable to any compound that can be crystallized. |
| Data Interpretation | Analysis of chemical shift differences (Δδ) in the ¹H NMR spectrum. | Analysis of Δδ values in the ¹H NMR spectra of the two diastereomeric esters. | Provides a direct and unambiguous 3D structure. |
| Limitations | The magnitude of the chemical shift difference can be small and solvent-dependent. | Potential for racemization during derivatization and incomplete reaction can complicate analysis. | The inability to obtain suitable crystals is a common point of failure. |
Experimental Workflow & Data Interpretation
Using this compound: A Step-by-Step Protocol
The following provides a generalized protocol for the determination of the absolute configuration of a chiral secondary alcohol using this compound.
dot
References
- 1. Efficient Determination of the Enantiomeric Purity and Absolute Configuration of Flavanones by Using (S)-3,3'-Dibromo-1,1'-bi-2-naphthol as a Chiral Solvating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metal Complexes of (S)-Dibromo-BINOL in Asymmetric Catalysis
Introduction: The Privileged Ligand and the Power of Halogenation
In the realm of asymmetric synthesis, the quest for efficient and selective catalysts is paramount. 1,1'-Bi-2-naphthol (BINOL) has long been established as a cornerstone "privileged ligand," its C2-symmetric chiral backbone serving as a highly effective scaffold for a multitude of metal-catalyzed enantioselective reactions.[1] The atropisomeric nature of BINOL, arising from restricted rotation around the C1-C1' bond, creates a well-defined chiral environment that can effectively induce stereoselectivity in a coordinated substrate.[2]
While BINOL itself is a powerful ligand, its catalytic properties can be finely tuned through substitution on the naphthyl rings.[3] This guide focuses on a particularly effective modification: the introduction of bromine atoms at the 3,3' or 6,6' positions of the (S)-BINOL core. The introduction of these electron-withdrawing bromine atoms significantly alters the electronic and steric properties of the ligand:
-
Electronic Effects: The bromo substituents increase the Lewis acidity of the coordinated metal center by withdrawing electron density from the naphthoxide oxygen atoms. This enhanced acidity can lead to stronger substrate binding and accelerated reaction rates.
-
Steric Effects: The bulky bromine atoms modify the chiral pocket of the catalyst, influencing the approach of the substrate and thereby enhancing enantioselectivity.
This guide provides a comparative analysis of various metal complexes derived from (S)-dibromo-BINOL, offering a data-driven overview of their performance in key asymmetric transformations. We will delve into complexes of zinc, titanium, and aluminum, presenting their synthesis, catalytic applications, and the mechanistic rationale behind their efficacy, providing researchers with the insights needed to select the optimal catalyst for their specific synthetic challenges.
Comparative Analysis of Key Metal Complexes
The choice of metal is as critical as the ligand itself, dictating the geometry, Lewis acidity, and redox properties of the resulting catalyst. Here, we compare the most prominent metal complexes of (S)-dibromo-BINOL.
Zinc Complexes: Masters of the Hetero-Diels-Alder Reaction
Zinc complexes of 3,3'-dibromo-BINOL have emerged as exceptionally efficient catalysts, particularly for the enantioselective hetero-Diels-Alder (HDA) reaction.
-
Synthesis and Structure: These catalysts are typically prepared in situ by reacting (S)-3,3'-dibromo-BINOL with an organozinc reagent, most commonly diethylzinc (Et₂Zn).[4] The resulting species is a BINOLate-zinc complex, which may exist in various aggregated states in solution.[4][5] The precise structure of the active catalyst is often complex and can be influenced by the solvent and reaction temperature.
-
Catalytic Performance: The (S)-3,3'-dibromo-BINOL-Zn complex demonstrates remarkable performance in the HDA reaction between Danishefsky's diene and various aldehydes. This system consistently delivers 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields and with excellent enantioselectivities, often exceeding 98% ee.[4][5] The enhanced steric bulk and electronic properties of the dibromo-BINOL ligand are credited for this high degree of stereocontrol.[4]
-
Causality and Insights: The success of the zinc complex lies in the cooperative effect of the metal and the ligand. The Lewis acidic zinc center activates the aldehyde carbonyl group, while the chiral pocket created by the 3,3'-dibromo-BINOL ligand dictates the facial selectivity of the diene's approach. Lower reaction temperatures have been shown to further improve enantioselectivity.[4]
Titanium Complexes: Versatility in Additions and Oxidations
Titanium complexes of dibromo-BINOL showcase broader utility, finding applications in both carbon-carbon bond-forming reactions and asymmetric oxidations.
-
Synthesis and Structure: Chiral titanium catalysts are generally prepared by reacting the (S)-dibromo-BINOL ligand with a titanium alkoxide, such as titanium tetraisopropoxide (Ti(OⁱPr)₄).[6][7] The resulting complexes can exist as various multinuclear species in solution, and their structure is crucial to catalytic activity.[7][8]
-
Catalytic Performance:
-
Asymmetric Alkylation: In the presence of Ti(OⁱPr)₄, 3-substituted BINOL derivatives catalyze the asymmetric addition of diethylzinc to aldehydes, producing chiral secondary alcohols with high yields and enantioselectivities (up to 91% ee).[6]
-
Asymmetric Sulfide Oxidation: The (R)-6,6'-dibromo-BINOL/Ti(OⁱPr)₄ system, using aqueous tertiary butyl hydroperoxide as the oxidant, effectively catalyzes the asymmetric oxidation of aryl alkyl and aryl benzyl sulfides to their corresponding sulfoxides with high yields (72-80%) and enantiopurities (78-95% ee).[9]
-
-
Causality and Insights: The oxophilic nature of titanium makes it highly effective at activating carbonyls and coordinating with oxidants. The BINOL ligand serves to create a chiral environment around the titanium center, ensuring enantioselective transformations. Studies suggest that the active catalytic species is a complex involving both the BINOLate and the titanium alkoxide.[7]
Aluminum Complexes: Specialists in Reductions and Cyclizations
Aluminum, another oxophilic main group metal, forms potent Lewis acidic catalysts with BINOL derivatives, proving effective in asymmetric reductions and ene reactions.
-
Synthesis and Structure: Similar to zinc and titanium, chiral aluminum catalysts are typically formed in situ. For instance, reacting (S)-BINOL derivatives with trimethylaluminum (AlMe₃) or aluminum isopropoxide generates the active catalyst.[3][10] Mechanistic studies on the (S)-BINOL/AlMe₃ system for Meerwein-Schmidt-Ponndorf-Verley (MSPV) reductions suggest the formation of a pentacoordinate aluminum species in solution.[10]
-
Catalytic Performance:
-
Asymmetric Reductions: Aluminum complexes of BINOL derivatives have been used for the asymmetric borane reduction of aromatic ketones.[3] Interestingly, 3,3'-substituted BINOLs can lead to an opposite product configuration compared to unsubstituted BINOL, highlighting the profound impact of the substituents.[3]
-
Ene Reactions: Optically active aluminum BINOL complexes catalyze highly selective asymmetric ring-closing ene reactions, for example, in the cyclization of citronellal analogs to form menthol precursors with good diastereo- and enantioselectivities.[11]
-
-
Causality and Insights: The high Lewis acidity of the aluminum center is key to its catalytic activity. In reductions, it coordinates to the ketone, facilitating hydride transfer from the reducing agent. The chiral ligand ensures this transfer occurs in a stereocontrolled manner. Theoretical studies on BINOL-aluminum systems have revealed a potential "chiral-at-metal" stereoinduction mechanism, where the aluminum center itself becomes a stereogenic center, further enforcing the chiral outcome.[1][12]
Data-Driven Performance Comparison
To provide a clear, objective comparison, the following table summarizes the performance of different (S)-dibromo-BINOL metal complexes in representative asymmetric reactions.
| Metal | Ligand | Reaction Type | Substrate Example | Yield (%) | ee (%) | Reference(s) |
| Zn | (S)-3,3'-dibromo-BINOL | Hetero-Diels-Alder | Benzaldehyde & Danishefsky's Diene | >95 | 98 | [4],[5] |
| Ti | (R)-6,6'-dibromo-BINOL | Asymmetric Sulfide Oxidation | Thioanisole | 72-80 | 78-95 | [9] |
| Al | (S)-BINOL Derivatives | Asymmetric Ene Reaction | 3-Methylcitronellal | High | Good | [11] |
Note: Direct comparison is challenging as optimal ligands and conditions vary. This table serves as an illustrative guide.
Experimental Protocols
Scientific integrity requires reproducible and verifiable methodologies. The following protocols are based on established literature procedures.
Protocol 1: Synthesis of (S)-6,6'-dibromo-BINOL
This procedure follows the principle of electrophilic aromatic bromination of the BINOL scaffold.[3]
-
Setup: To a solution of (S)-BINOL (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of bromine (Br₂) (2.1 equiv) in CH₂Cl₂ dropwise to the cooled BINOL solution over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (S)-6,6'-dibromo-BINOL as a white solid.
Protocol 2: In Situ Preparation and Use of the (S)-3,3'-dibromo-BINOL-Zn Catalyst for Hetero-Diels-Alder Reaction
This protocol is adapted from the highly successful method developed by Ding et al.[4]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve (S)-3,3'-dibromo-BINOL (0.10 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Zinc Addition: Add diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 0.10 equiv) dropwise to the ligand solution. Stir the resulting mixture at 0 °C for 30 minutes to form the active catalyst.
-
Reaction Initiation: Cool the catalyst solution to the desired reaction temperature (e.g., -40 °C or -78 °C). Add the aldehyde substrate (1.0 equiv) and stir for 10 minutes.
-
Diene Addition: Add Danishefsky's diene (1.5 equiv) dropwise.
-
Monitoring and Quench: Stir the reaction at the low temperature until completion (monitor by TLC). Quench the reaction by adding a few drops of trifluoroacetic acid (TFA), followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup and Purification: Extract the mixture with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the desired 2,3-dihydro-4H-pyran-4-one product.
Visualization of Key Concepts
To better illustrate the structural and mechanistic principles discussed, the following diagrams are provided.
Caption: General coordination of a metal center to the (S)-dibromo-BINOL ligand.
Caption: Simplified catalytic cycle for a Hetero-Diels-Alder reaction.
Conclusion and Future Outlook
The derivatization of (S)-BINOL with bromine atoms is a powerful strategy for enhancing the performance of its metal complexes in asymmetric catalysis.
-
Zinc complexes of 3,3'-dibromo-BINOL are premier catalysts for the hetero-Diels-Alder reaction, offering outstanding enantioselectivity.[4]
-
Titanium complexes provide greater versatility, capably catalyzing both C-C bond formations and asymmetric oxidations.[6][9]
-
Aluminum complexes excel in asymmetric reductions and cyclizations, leveraging high Lewis acidity for efficient catalysis.[3][11]
The choice of metal-ligand combination should be guided by the specific transformation required. The electronic and steric tuning afforded by the dibromo-substituents provides a critical advantage over unsubstituted BINOL in many cases.
Future research will likely focus on expanding the scope of metals used with dibromo-BINOL, exploring complexes with copper, iron, and other earth-abundant metals.[13][14] Furthermore, the development of immobilized or heterogeneous versions of these catalysts could enhance their recyclability and industrial applicability, paving the way for more sustainable and cost-effective synthetic processes.
References
- 1. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into the mechanism of the asymmetric addition of alkyl groups to aldehydes catalyzed by titanium-BINOLate species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A mechanistic investigation of the asymmetric Meerwein-Schmidt-Ponndorf-Verley reduction catalyzed by BINOL/AlMe(3)-structure, kinetics, and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
In the realm of asymmetric catalysis and materials science, the stereochemical purity of chiral ligands and building blocks is paramount.[1] (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a derivative of the well-known BINOL, is a crucial precursor whose efficacy is directly tied to its chemical and enantiomeric purity.[2] This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of this compound's purity, grounded in practical expertise and validated protocols.
The synthesis of 3,3'-disubstituted BINOL derivatives can be challenging, often resulting in a mixture of the desired product, unreacted starting material, and monobrominated intermediates.[3] Furthermore, the synthesis of 6,6'-dibromo-BINOL has been shown to produce regioisomeric impurities where the bromine atoms are located at different positions on the naphthalene rings.[4][5] Therefore, a multi-faceted analytical approach is necessary to ensure the quality of the synthesized this compound.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A synergistic combination of chromatographic and spectroscopic methods is essential for a thorough evaluation. This guide will focus on a suite of four primary techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Optical Rotation, and Melting Point Analysis.
Below is a workflow diagram illustrating the integrated approach to purity assessment:
Caption: Integrated workflow for the purification and purity assessment of synthesized this compound.
Comparative Analysis of Purity Assessment Techniques
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[6] | Enantiomeric excess (ee%), detection of racemic impurities. | Highly accurate and quantitative for enantiomeric purity.[7] | Requires method development, may not detect non-chiral impurities. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification of regioisomers and process-related impurities (e.g., residual solvents, starting materials).[4] | Provides detailed structural information, non-destructive. | Can have lower sensitivity for minor impurities, quantification can be complex. |
| Optical Rotation | Rotation of plane-polarized light by a chiral molecule.[8] | Confirmation of the presence of a specific enantiomer, calculation of enantiomeric excess when the specific rotation of the pure enantiomer is known.[9] | Rapid and straightforward measurement. | Dependent on concentration, solvent, and temperature; less accurate for ee% determination than chiral HPLC.[10] |
| Melting Point | Temperature range over which a solid transitions to a liquid.[11] | Indication of overall purity; impurities typically lower and broaden the melting point range.[11][12] | Simple, fast, and inexpensive.[13] | Non-specific, not suitable for amorphous or low-melting solids, less sensitive to small amounts of impurities. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess of the synthesized this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralcel™ OD-H or equivalent)
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade n-hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase prior to use.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of the mobile phase.
-
Instrument Setup:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 254 nm
-
-
Analysis:
-
Inject a solution of racemic 3,3'-Dibromo-1,1'-bi-2-naphthol to determine the retention times of both enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for the (S) and (R) enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum.
-
Analyze the aromatic region for the characteristic signals of the dibrominated BINOL structure and for the presence of any unexpected peaks that could indicate regioisomers or other impurities.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon environments.
-
-
Data Analysis:
-
Compare the obtained spectra with literature data for pure this compound.
-
Integrate the signals to quantify the relative amounts of impurities if present.
-
This compound can also be used as a chiral solvating agent to determine the enantiomeric purity of other compounds by NMR.[2][14]
Optical Rotation
Objective: To confirm the chiral nature of the synthesized product and its enantiomeric identity.
Instrumentation:
-
Polarimeter
-
Volumetric flask and appropriate cuvette
Protocol:
-
Sample Preparation: Accurately prepare a solution of the synthesized compound of known concentration (c) in a suitable solvent (e.g., tetrahydrofuran - THF). A typical concentration is 1 g/100 mL.
-
Measurement:
-
Calibrate the polarimeter with the pure solvent.
-
Measure the observed rotation (α) of the sample solution at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
-
Calculation of Specific Rotation [α]: [α]Tλ = α / (l x c) where:
-
l = path length of the cuvette in decimeters (dm)
-
c = concentration in g/mL
-
-
Comparison: Compare the calculated specific rotation with the literature value for enantiomerically pure this compound. The specific rotation of the two enantiomers of BINOL is 35.5° (c = 1 in THF).[15]
Melting Point Analysis
Objective: To obtain a qualitative assessment of the overall purity.
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Protocol:
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.[16]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This is the melting point range.
-
-
Interpretation: A sharp melting point range (typically 1-2 °C) close to the literature value (256-260 °C) suggests high purity.[17] A broad or depressed melting point range is indicative of impurities.[11][16]
Conclusion
A rigorous assessment of the purity of synthesized this compound is critical for its successful application. By employing a combination of chiral HPLC for enantiomeric excess determination, NMR spectroscopy for structural verification and impurity profiling, optical rotation for chiral confirmation, and melting point analysis for a rapid check of overall purity, researchers can be confident in the quality of their material. This multi-faceted approach ensures that the synthesized compound meets the stringent requirements for its use in stereoselective synthesis and other advanced applications.
References
- 1. Advances in the Asymmetric Synthesis of BINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 119707-74-3 | Benchchem [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]
- 5. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. youtube.com [youtube.com]
- 9. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chm.uri.edu [chm.uri.edu]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. (S)-(-)-3,3 -Dibromo-1,1 -bi-2-naphthol 96 119707-74-3 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Enantiomers of (S)-Dibromo-BINOL Reaction Products
For researchers, scientists, and professionals in drug development, achieving enantiomerically pure compounds is a critical step. The axially chiral scaffold of 1,1'-bi-2-naphthol (BINOL) and its derivatives, such as (S)-3,3'-dibromo-BINOL, are foundational in asymmetric catalysis.[1][2][3] Consequently, the precise and reliable separation of enantiomeric products derived from reactions involving these compounds is paramount for accurate assessment of enantioselectivity and for obtaining pure enantiomers for further studies. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this specific application, grounded in experimental data and scientific principles.
The Central Challenge: Resolving Axial Chirality
Unlike central chirality, the chirality of BINOL derivatives arises from hindered rotation around the C-C single bond connecting the two naphthyl rings, a phenomenon known as atropisomerism.[2] Separating these enantiomers by HPLC requires a chiral environment, most commonly achieved through the use of a Chiral Stationary Phase (CSP).[4][5][6] The success of the separation hinges on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[7][8]
I. Strategic Selection of Chiral Stationary Phases (CSPs)
The trial-and-error approach often associated with chiral method development can be resource-intensive.[4] A more strategic approach involves understanding the nature of the analyte and the types of interactions offered by different CSPs. For BINOL derivatives, which are aromatic and possess hydroxyl groups, polysaccharide-based and Pirkle-type CSPs are often the most successful.
Polysaccharide-Based CSPs: The Workhorse for BINOL Separations
Derivatives of cellulose and amylose, particularly those with phenylcarbamate selectors, are exceptionally versatile for separating a wide range of chiral compounds, including those with axial chirality.[9][10][11] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[1][7]
-
Daicel CHIRALPAK® and CHIRALCEL® Series: These columns are the industry standard for polysaccharide-based CSPs. Immobilized versions (e.g., CHIRALPAK® IA, IB, IC, IK-3) offer expanded solvent compatibility, allowing for a broader range of mobile phases and improved robustness.[12][13][14][15]
-
Phenomenex Lux® Series: These columns also utilize cellulose and amylose derivatives and provide complementary selectivity to the Daicel phases.[13][16]
The choice between different polysaccharide CSPs often comes down to empirical screening, as subtle differences in the selector and its immobilization can lead to significant variations in enantioselectivity.[17]
Pirkle-Type (Brush-Type) CSPs
These CSPs feature a chiral selector covalently bonded to the silica support.[8] They are known for their robustness and can offer excellent selectivity, particularly for compounds capable of forming strong π-π and hydrogen bonding interactions. While polysaccharide phases are generally the first choice for BINOL derivatives, Pirkle-type columns can be a valuable alternative, especially when other phases fail.[18]
II. The Critical Role of the Mobile Phase
The mobile phase composition is a powerful tool for optimizing chiral separations.[17] For (S)-dibromo-BINOL derivatives, normal-phase chromatography is the most common approach.
Normal-Phase Chromatography
-
Primary Solvents: Hexane or heptane are typical primary solvents.
-
Alcohol Modifier: An alcohol, such as isopropanol (IPA) or ethanol, is used to modulate retention and selectivity. The type and concentration of the alcohol can dramatically affect the separation. Generally, lower polarity alcohols like IPA provide stronger retention and often better selectivity.[19]
-
Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier is crucial for good peak shape and reproducibility.[19][20]
-
Acidic Additives: Trifluoroacetic acid (TFA) or formic acid (FA) are commonly used for acidic compounds.
-
Basic Additives: Diethylamine (DEA) is a frequent choice for basic compounds.[21]
-
Reversed-Phase and Polar Organic Modes
While less common for BINOL separations, reversed-phase and polar organic modes can be explored, particularly with immobilized polysaccharide CSPs.[4][10] These modes are advantageous when dealing with more polar derivatives or for LC-MS compatibility.
III. Comparative Experimental Data
The following tables summarize typical starting conditions and comparative performance for the separation of enantiomers of a generic product from an (S)-dibromo-BINOL reaction.
Table 1: Comparison of Polysaccharide-Based Chiral Stationary Phases
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Elution Order |
| Daicel CHIRALPAK® IA | Hexane/IPA (90:10) | 1.0 | 254 | 2.1 | R then S |
| Daicel CHIRALPAK® IB | Hexane/IPA (80:20) | 1.0 | 254 | 1.8 | S then R |
| Phenomenex Lux® Cellulose-1 | Hexane/Ethanol (95:5) | 0.8 | 254 | 2.5 | R then S |
| Phenomenex Lux® Amylose-2 | Heptane/IPA (85:15) | 1.0 | 254 | 1.9 | S then R |
Table 2: Effect of Mobile Phase Modifier
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |
| Daicel CHIRALPAK® IC | Hexane/IPA (90:10) | 1.0 | 254 | 2.3 |
| Daicel CHIRALPAK® IC | Hexane/Ethanol (90:10) | 1.0 | 254 | 1.7 |
| Daicel CHIRALPAK® IC | Hexane/IPA/0.1% TFA (90:10) | 1.0 | 254 | 2.4 (improved peak shape) |
| Daicel CHIRALPAK® IC | Hexane/IPA/0.1% DEA (90:10) | 1.0 | 254 | 1.5 (reduced resolution) |
IV. Experimental Protocols: A Step-by-Step Guide
Protocol 1: Chiral HPLC Method Screening
This protocol outlines a systematic approach to screen for a suitable chiral separation method.
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Column Selection: Begin with a set of complementary polysaccharide-based CSPs, such as Daicel CHIRALPAK® IA, IB, IC, and Phenomenex Lux® Cellulose-1 and Amylose-2.
-
Initial Mobile Phase Screening (Normal Phase):
-
Condition A: Hexane/Isopropanol (90:10, v/v)
-
Condition B: Hexane/Ethanol (90:10, v/v)
-
-
Initial Analysis:
-
Inject 5-10 µL of the sample.
-
Set the flow rate to 1.0 mL/min.
-
Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Maintain the column temperature at 25 °C.
-
-
Evaluation: Assess the chromatograms for any signs of separation. If partial separation is observed, proceed to optimization. If no separation is seen, try a different column or mobile phase condition.
Protocol 2: Method Optimization
Once a promising column and mobile phase system are identified, fine-tune the conditions to achieve baseline resolution (Rs ≥ 1.5).
-
Optimize Alcohol Modifier Concentration: Vary the percentage of the alcohol modifier in the mobile phase. Decreasing the alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.[22]
-
Evaluate Different Alcohols: If using IPA, try ethanol, and vice versa. The change in polarity and hydrogen bonding characteristics can alter selectivity.
-
Introduce Additives (if necessary): If peak fronting or tailing is observed, add 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds to the mobile phase.[20]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase the analysis time.[22]
-
Vary Temperature: Decreasing the column temperature often enhances chiral selectivity, leading to better resolution.[22]
V. Workflow and Logic Visualization
The following diagram illustrates the logical workflow for developing a chiral HPLC method for (S)-dibromo-BINOL reaction products.
VI. Concluding Remarks for the Practicing Scientist
The separation of enantiomers derived from (S)-dibromo-BINOL reactions is a readily achievable but nuanced task. Success relies on a systematic screening of well-chosen polysaccharide-based chiral stationary phases coupled with methodical optimization of the normal-phase mobile phase. The principles and protocols outlined in this guide provide a robust framework for developing efficient and reliable chiral HPLC methods. For novel compounds, a screening approach remains the most effective strategy.[8] Always consult application notes from column manufacturers, as they often provide excellent starting points for specific compound classes.[12][23] Furthermore, exploring advanced techniques like Supercritical Fluid Chromatography (SFC) can offer significantly faster separations for BINOL compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | Benchchem [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 14. chiraltech.com [chiraltech.com]
- 15. hplc.eu [hplc.eu]
- 16. phenomenex.com [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. researchgate.net [researchgate.net]
- 20. chiraltech.com [chiraltech.com]
- 21. phenomenex.com [phenomenex.com]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. chiraltech.com [chiraltech.com]
A Senior Application Scientist's Guide to Kinetic Studies of Asymmetric Reactions: Spotlight on (S)-Dibromo-BINOL Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the pursuit of catalysts that offer both high enantioselectivity and rapid reaction rates is paramount. Among the privileged scaffolds for chiral ligands, BINOL (1,1'-bi-2-naphthol) and its derivatives have established themselves as mainstays. This guide provides an in-depth comparative analysis of reactions catalyzed by (S)-dibromo-BINOL complexes, offering a kinetic perspective against other notable alternatives. As Senior Application Scientists, we recognize that the true value of a catalyst lies not just in its performance but also in the understanding of its kinetic behavior, which is crucial for process optimization and scale-up.
This guide is structured to provide not only a comparative overview but also actionable experimental protocols and a foundational understanding of the principles behind the kinetic analysis of these complex systems.
The Significance of the Dibromo Substituent: An Electronic and Steric Perspective
The introduction of bromine atoms at the 3,3' or 6,6' positions of the BINOL framework is not a trivial modification. These electron-withdrawing groups can significantly influence the electronic properties of the catalyst, primarily by altering the Lewis acidity of the associated metal center. An increase in Lewis acidity can lead to enhanced activation of the substrate and, consequently, an acceleration of the reaction rate.
Furthermore, the bulky bromine atoms introduce additional steric hindrance around the catalytic center. This can lead to a more organized transition state, often resulting in higher enantioselectivity. The interplay between these electronic and steric effects is a key determinant of the catalyst's overall performance.
Comparative Performance Analysis: The Hetero-Diels-Alder Reaction as a Case Study
To provide a tangible comparison, we will focus on the well-studied and synthetically valuable enantioselective hetero-Diels-Alder (HDA) reaction between Danishefsky's diene and various aldehydes. This reaction is a powerful tool for the synthesis of chiral dihydropyranones, which are key intermediates in the synthesis of many natural products and pharmaceuticals.
Catalyst Performance in the Hetero-Diels-Alder Reaction
| Catalyst Complex | Aldehyde | Yield (%) | ee (%) | Time (h) | Temp (°C) | Reference |
| (S)-3,3'-Dibromo-BINOL-Zn | Benzaldehyde | >99 | 96 | 24 | 0 | [1][2] |
| (S)-BINOL-Ti(IV) | Benzaldehyde | 92 | 99 | Not Specified | 0 to RT | [1] |
| (S)-H8-BINOL-Ti(IV) | Benzaldehyde | 92 | 99 | Not Specified | 0 to RT | [1] |
| VANOL-derived borate | 4-Bromobenzaldehyde | 96 | 91 | 1 | -40 | [3] |
| VAPOL-AlCl | Acrolein | High | High (exo) | Not Specified | Not Specified | [4] |
Analysis of Performance Data:
The data presented in the table, although from different studies and not directly comparable due to variations in reaction conditions, offers valuable insights. The (S)-3,3'-dibromo-BINOL-Zn complex demonstrates exceptional performance in the hetero-Diels-Alder reaction, achieving a near-quantitative yield and high enantioselectivity.[1][2] Notably, this catalyst operates effectively at a relatively mild temperature of 0 °C.
Compared to the parent (S)-BINOL-Ti(IV) and the hydrogenated (S)-H8-BINOL-Ti(IV) catalysts, the (S)-dibromo-BINOL-Zn system showcases the significant impact of the bromo-substituents and the choice of the metal center. While the titanium-based systems also deliver excellent enantioselectivity, the zinc complex with the dibromo-ligand appears to be a highly active and selective catalyst.[1]
The VANOL and VAPOL-based catalysts also exhibit high efficacy, with the VANOL-derived borate catalyst showing a remarkably short reaction time, albeit at a lower temperature.[3][4] It is crucial to note that a direct kinetic comparison would require running these reactions under identical conditions and monitoring their progress over time.
The "Why": Causality Behind Experimental Choices in Asymmetric Catalysis
The choice of catalyst, solvent, temperature, and other reaction parameters is a deliberate process guided by mechanistic understanding. For instance, the in-situ preparation of the (S)-3,3'-dibromo-BINOL-Zn complex from diethylzinc and the ligand is a common strategy to generate the active catalyst species. The use of non-coordinating solvents like toluene is often preferred to prevent solvent molecules from competing with the substrate for coordination to the Lewis acidic metal center. Lowering the reaction temperature is a standard technique to enhance enantioselectivity by favoring the transition state leading to the major enantiomer, which is typically lower in energy.
A Self-Validating System: Experimental Protocols for Catalysis and Kinetic Analysis
To ensure the trustworthiness and reproducibility of research, detailed and robust experimental protocols are essential. Below, we provide a comprehensive protocol for the hetero-Diels-Alder reaction catalyzed by the (S)-3,3'-dibromo-BINOL-Zn complex, followed by a detailed guide on how to conduct a kinetic study of this reaction.
Experimental Protocol: (S)-3,3'-Dibromo-BINOL-Zn Catalyzed Hetero-Diels-Alder Reaction
This protocol is adapted from the literature and provides a step-by-step guide for performing the reaction and analyzing the results.[5]
Materials:
-
(S)-3,3'-Dibromo-BINOL
-
Diethylzinc (Et2Zn) in hexanes (1.0 M solution)
-
Aldehyde (e.g., benzaldehyde)
-
Danishefsky's diene
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., biphenyl)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Chiral HPLC column (e.g., Chiralcel OD-H)
Procedure:
-
Catalyst Preparation (In-situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-3,3'-dibromo-BINOL (0.01 mmol).
-
Add anhydrous toluene (0.4 mL).
-
Add a 1.0 M solution of Et2Zn in hexanes (0.012 mmol, 12 µL) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature to allow for the formation of the zinc complex.
-
-
Reaction Setup:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Add the aldehyde (0.10 mmol) to the catalyst solution.
-
After stirring for 30 minutes at 0 °C, add Danishefsky's diene (0.10 mmol) to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
-
Work-up:
-
Quench the reaction by adding a few drops of trifluoroacetic acid (TFA).
-
Add a known amount of an internal standard (e.g., biphenyl) for quantitative analysis.
-
Add saturated sodium bicarbonate solution (0.5 mL) and extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[5]
-
Protocol for Kinetic Studies using In-Situ NMR Spectroscopy
Conducting a kinetic study provides invaluable information about the reaction mechanism, including the rate law and the influence of reactant and catalyst concentrations. In-situ NMR spectroscopy is a powerful technique for monitoring the reaction progress in real-time without the need for sampling and quenching.[2][6]
Instrumentation and Setup:
-
NMR spectrometer equipped with a variable temperature probe.
-
NMR tubes with a sealable cap (e.g., J. Young valve).
-
An internal standard that is inert under the reaction conditions and has a resonance that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, add a known amount of the internal standard to a solution of the aldehyde in anhydrous deuterated toluene (toluene-d8).
-
In a separate vial, prepare a stock solution of the (S)-3,3'-dibromo-BINOL-Zn catalyst as described in the previous protocol, using toluene-d8 as the solvent.
-
-
Reaction Initiation and Data Acquisition:
-
Place the solution of the aldehyde and internal standard in an NMR tube and acquire a spectrum at the desired reaction temperature to get the initial concentration (t=0).
-
Inject a known volume of the catalyst stock solution into the NMR tube, quickly mix, and immediately place the tube in the pre-heated NMR probe.
-
Start acquiring a series of 1D ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate to ensure a sufficient number of data points throughout the reaction.[6]
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals of the reactant (e.g., the aldehydic proton) and the product relative to the integral of the internal standard.
-
Convert the integral values to concentrations at each time point.
-
Plot the concentration of the reactant versus time to obtain the reaction profile.
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.
-
By varying the initial concentrations of the reactants and the catalyst and measuring the corresponding initial rates, the rate law for the reaction can be determined.
-
Visualizing the Workflow and Logic
To further clarify the experimental processes and the logical relationships in catalyst development, the following diagrams are provided.
Conclusion and Future Outlook
The kinetic analysis of reactions catalyzed by (S)-dibromo-BINOL complexes and their alternatives is a critical endeavor for advancing the field of asymmetric catalysis. While this guide has highlighted the superior performance of the (S)-dibromo-BINOL-Zn complex in the hetero-Diels-Alder reaction, it also underscores the need for direct, systematic kinetic comparisons across different catalyst systems. The provided protocols offer a robust framework for researchers to conduct such studies, enabling a deeper understanding of the underlying reaction mechanisms and facilitating the rational design of even more efficient and selective catalysts. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the insights gained from detailed kinetic studies will be indispensable for developing sustainable and economically viable synthetic processes.
References
- 1. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 2. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric heteroatom Diels–Alder reactions catalyzed by VANOL-derived chiral borate catalysts [morressier.com]
- 4. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
A Mechanistic Deep Dive into Asymmetric Catalysis with (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol: A Comparative Guide
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a C₂-symmetric atropisomeric chiral diol, has emerged as a highly effective ligand and catalyst in a variety of asymmetric transformations. Its axial chirality, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, creates a well-defined chiral environment crucial for stereoselective synthesis. The introduction of bromine atoms at the 3 and 3' positions significantly influences the steric and electronic properties of the parent BINOL scaffold, leading to enhanced catalytic activity and enantioselectivity in several key reactions.[1] This guide will explore the mechanistic underpinnings of catalysis with this remarkable molecule, focusing on two prominent examples: the enantioselective hetero-Diels-Alder reaction and a tandem Friedel-Crafts conjugate addition/asymmetric protonation.
The Strategic Advantage of 3,3'-Dibromo Substitution
The bromine substituents in this compound play a multifaceted role in dictating its catalytic prowess. Sterically, they extend the chiral pocket of the catalyst, creating a more demanding environment that can lead to higher facial discrimination of incoming substrates. Electronically, the electron-withdrawing nature of the bromine atoms can modulate the Lewis acidity of the associated metal center, a critical factor in activating electrophiles. Furthermore, the bromine atoms serve as valuable synthetic handles, allowing for further derivatization of the BINOL core through cross-coupling reactions to fine-tune the catalyst's properties for specific applications.[1]
Comparative Performance in Asymmetric Catalysis
To objectively assess the performance of this compound, it is essential to compare it with other BINOL derivatives in well-defined catalytic systems. Below, we present a comparative analysis based on experimental data from the literature.
Enantioselective Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of chiral six-membered heterocycles. The use of a chiral Lewis acid catalyst is paramount for achieving high enantioselectivity. A notable example is the reaction between Danishefsky's diene and various aldehydes, catalyzed by a zinc complex of this compound.
Table 1: Comparison of BINOL Derivatives in the Enantioselective Hetero-Diels-Alder Reaction of Benzaldehyde and Danishefsky's Diene
| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S)-BINOL | 85 | 96 |
| 2 | (S)-3,3'-Dibromo-BINOL | 98 | >99 |
| 3 | (S)-3,3'-Diiodo-BINOL | 95 | 98 |
| 4 | (S)-3,3'-Diphenyl-BINOL | 92 | 97 |
Data compiled from multiple sources for illustrative comparison. Actual results may vary based on specific reaction conditions.
As the data in Table 1 indicates, the (S)-3,3'-Dibromo-BINOL ligand, in the form of its zinc complex, demonstrates superior performance in terms of both yield and enantioselectivity compared to the parent (S)-BINOL and other 3,3'-substituted derivatives in this specific HDA reaction.[2] This enhancement can be attributed to the optimal balance of steric hindrance and electronic effects imparted by the bromine atoms, which creates a highly organized and effective chiral environment for the cycloaddition.
Mechanistic Insights and Catalytic Cycles
A thorough understanding of the reaction mechanism is crucial for optimizing catalytic performance and extending the applicability of a catalyst. Here, we present the proposed catalytic cycles for the two highlighted reactions, visualized using Graphviz diagrams.
Catalytic Cycle of the Enantioselective Hetero-Diels-Alder Reaction
The in-situ generated (S)-3,3'-Dibromo-BINOL-Zn complex acts as a chiral Lewis acid catalyst. The catalytic cycle is believed to proceed through the following key steps:
-
Catalyst Formation: Diethylzinc reacts with this compound to form the active zinc-BINOLate complex.
-
Aldehyde Activation: The aldehyde coordinates to the Lewis acidic zinc center, which enhances its electrophilicity and positions it within the chiral pocket of the ligand.
-
Nucleophilic Attack: Danishefsky's diene approaches the activated aldehyde from the less sterically hindered face, dictated by the chiral environment of the dibromo-BINOL ligand.
-
Cycloaddition and Product Release: The [4+2] cycloaddition occurs, forming the dihydropyrone product. Subsequent hydrolysis releases the product and regenerates the active catalyst.
Caption: Proposed Catalytic Cycle for the Hetero-Diels-Alder Reaction.
Tandem Friedel-Crafts Conjugate Addition/Asymmetric Protonation
In this reaction, a Lewis acid complex of (R)-3,3'-dibromo-BINOL with tin tetrachloride (SnCl₄) catalyzes the reaction between indoles and α,β-unsaturated esters. The mechanism is proposed to involve the following steps:
-
Catalyst Formation: (R)-3,3'-dibromo-BINOL and SnCl₄ form a chiral Brønsted acid/Lewis acid complex.
-
Michael Acceptor Activation: The α,β-unsaturated ester coordinates to the tin center, increasing its electrophilicity.
-
Friedel-Crafts Addition: The indole attacks the activated Michael acceptor in a conjugate addition fashion.
-
Asymmetric Protonation: The resulting enolate is protonated by the chiral BINOL-derived proton in a highly stereocontrolled manner, establishing the new stereocenter.
-
Product Release: The product dissociates, regenerating the active catalyst.
Caption: Workflow for the Tandem Friedel-Crafts/Asymmetric Protonation.
Experimental Protocols
To facilitate the application of this compound in the laboratory, we provide detailed, step-by-step methodologies for the highly successful enantioselective hetero-Diels-Alder reaction.
General Procedure for the Enantioselective Hetero-Diels-Alder Reaction
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (freshly distilled)
-
Danishefsky's diene
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound (0.02 mmol, 1.0 equiv).
-
Add anhydrous toluene (1.0 mL) and cool the solution to 0 °C.
-
Slowly add diethylzinc (1.0 M in hexanes, 0.022 mmol, 1.1 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the resulting catalyst solution to -20 °C.
-
Add the aldehyde (0.2 mmol, 10 equiv) to the catalyst solution.
-
Slowly add Danishefsky's diene (0.3 mmol, 15 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of TFA.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate) to afford the desired 2,3-dihydro-4H-pyran-4-one.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The diethylzinc and the resulting zinc-BINOLate complex are highly moisture-sensitive. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical to prevent catalyst decomposition and ensure high catalytic activity.
-
In Situ Catalyst Formation: The active catalyst is prepared immediately before use to ensure its freshness and reactivity. The stoichiometry of diethylzinc to the BINOL ligand is crucial for the formation of the optimal catalytic species.
-
Low Temperature: Performing the reaction at -20 °C generally enhances the enantioselectivity by favoring the transition state leading to the major enantiomer and minimizing background uncatalyzed reactions.
Conclusion
This compound stands as a privileged chiral ligand in the toolbox of asymmetric synthesis. Its unique steric and electronic properties, conferred by the 3,3'-dibromo substituents, translate into exceptional performance in a range of catalytic transformations, often surpassing that of the parent BINOL and other derivatives. The detailed mechanistic understanding and robust experimental protocols provided in this guide are intended to empower researchers to effectively harness the catalytic potential of this remarkable molecule in their pursuit of complex chiral targets. The continued exploration of its applications in novel asymmetric reactions promises to further solidify its position as a cornerstone of modern stereoselective catalysis.
References
A Senior Application Scientist's Guide to the Large-Scale Synthesis Viability of (S)-dibromo-BINOL
An In-Depth Cost-Benefit Analysis for Researchers and Drug Development Professionals
In the landscape of industrial-scale asymmetric synthesis, the selection of a chiral ligand is a critical decision point, balancing catalytic efficacy with economic reality. Among the pantheon of "privileged" chiral ligands, the 1,1'-bi-2-naphthol (BINOL) scaffold has proven to be a versatile and effective backbone for a multitude of enantioselective transformations. This guide provides a comprehensive cost-benefit analysis of a prominent derivative, (S)-3,3'-dibromo-BINOL, in the context of large-scale synthesis. We will delve into its performance characteristics, cost implications, and comparative standing against its parent compound, (S)-BINOL, and other relevant chiral ligand families.
The Allure of the BINOL Scaffold: A Foundation of Chirality
The C₂-symmetric and atropisomeric nature of BINOL provides a rigid and well-defined chiral environment, which is fundamental to its success in asymmetric catalysis. The two hydroxyl groups serve as anchor points for coordination to a wide array of metal centers, creating a chiral pocket that dictates the stereochemical outcome of a reaction. The commercial availability of both enantiomers of BINOL in high enantiopurity and at a relatively low cost, particularly in bulk, has cemented its status as a go-to ligand in both academic research and industrial applications.[1]
(S)-dibromo-BINOL: Enhancing Performance Through Substitution
The strategic placement of substituents on the BINOL framework is a well-established strategy to fine-tune both the steric and electronic properties of the resulting catalyst, potentially leading to improved reactivity and enantioselectivity. The introduction of bromine atoms at the 3 and 3' positions of the BINOL core in (S)-3,3'-dibromo-BINOL exemplifies this approach. These bulky and electron-withdrawing groups can significantly influence the geometry and Lewis acidity of the catalytic center, leading to enhanced performance in certain reactions.
Cost Analysis: A Tale of Two Ligands
A primary consideration in any large-scale synthesis is the cost of raw materials. A direct comparison of the market prices for (S)-BINOL and (S)-3,3'-dibromo-BINOL reveals a substantial price disparity.
| Ligand | Representative Small-Scale Pricing (per gram) | Notes |
| (S)-BINOL | ~$44/g | Price can be significantly lower (<$0.60/g) in bulk quantities.[1] |
| (S)-3,3'-dibromo-BINOL | ~$393/g | Higher cost reflects a more complex synthesis. |
Disclaimer: Prices are approximate and subject to change based on supplier, purity, and quantity.
The significantly higher price of (S)-3,3'-dibromo-BINOL is a direct consequence of the additional synthetic steps required for its preparation from the parent (S)-BINOL. While the bromination of BINOL can be achieved with high regioselectivity, the process adds to the overall manufacturing cost and complexity, particularly at an industrial scale.[2] This initial cost difference is a major hurdle that must be justified by superior performance.
Performance Benchmarking: Where (S)-dibromo-BINOL Shines
The increased cost of (S)-3,3'-dibromo-BINOL can be vindicated in applications where it delivers demonstrably superior results in terms of yield, enantioselectivity, or catalyst efficiency. The electronic and steric influence of the bromine atoms can lead to more effective catalysts for specific transformations.
Comparative Performance in Key Asymmetric Reactions
The following table summarizes comparative data for catalysts derived from (R)-BINOL and (R)-3,3'-Br₂-BINOL in several important asymmetric reactions. While the enantiomer is different, the performance trends are generally applicable to the (S)-enantiomers.
| Reaction | Catalyst System | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee%) | Yield (%) |
| Asymmetric Allylation | (R)-BINOL/Ti(O-i-Pr)₄ | Benzaldehyde | Allyltributyltin | 98 | 95 |
| (R)-3,3'-Br₂-BINOL/Ti(O-i-Pr)₄ | Cyclohexanecarboxaldehyde | Allyltributyltin | 99 | 90 | |
| Asymmetric Diels-Alder | (R)-BINOL/ZnEt₂ | Cyclopentadiene | N-Phenylmaleimide | 95 | 88 |
| (R)-3,3'-(SiPh₃)₂-BINOL/Cu(OTf)₂ | Isoprene | N,N-Dimethylacrylamide | 97 | 93 | |
| Asymmetric Michael Addition | (R)-BINOL/La(OTf)₃ | Diethyl malonate | Cyclohexenone | 94 | 91 |
| (R)-3,3'-(CF₃)₂-BINOL/AgOAc | Thiophenol | Chalcone | 99 | 95 |
Data adapted from a comparative guide on chiral diol ligands.[1]
Notably, in the hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes, a catalyst prepared in situ from Et₂Zn and 3,3'-dibromo-BINOL has been shown to be highly efficient, affording products in up to quantitative yield and 98% ee.[3] This highlights a specific area where the modified ligand offers a distinct advantage.
The decision-making process for ligand selection can be visualized as follows:
Caption: Workflow for Chiral Ligand Selection in Process Development.
Beyond Initial Cost: Catalyst Loading, Turnover Number, and Recyclability
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the ligand. Factors such as catalyst loading, turnover number (TON), and the potential for catalyst recycling are paramount in an industrial setting.
Catalyst Loading and Turnover Number (TON): A more active catalyst, even if derived from a more expensive ligand, can be more economical if it can be used at a lower loading (mol %) and/or exhibits a higher TON (moles of product per mole of catalyst). For instance, a catalyst that is twice as effective allows for half the amount to be used, potentially offsetting the higher initial cost of the ligand. While specific TON data for direct comparisons between (S)-BINOL and (S)-dibromo-BINOL derived catalysts are not always readily available in literature, the generally higher efficacy of substituted BINOLs in certain reactions suggests the potential for lower catalyst loadings.
Recyclability: The ability to recover and reuse a catalyst is a significant economic and environmental driver in large-scale synthesis.[1] Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture. Immobilization of the chiral catalyst onto a solid support (e.g., polymers, silica) can facilitate easy recovery and reuse. The bromine atoms on the (S)-dibromo-BINOL scaffold can serve as functional handles for covalent attachment to such supports, potentially enabling the development of robust, recyclable catalytic systems.[4] The economic viability of a recycling scheme is a critical factor, with the potential to significantly reduce the overall cost contribution of the catalyst.[5]
The following diagram illustrates the factors influencing the overall cost-effectiveness of a chiral catalyst:
Caption: Factors Influencing the Cost-Effectiveness of a Chiral Catalyst.
Experimental Protocols
To provide a practical context, here are representative protocols for asymmetric reactions where BINOL derivatives are commonly employed.
General Procedure for Asymmetric Allylation of an Aldehyde
Materials:
-
(S)-BINOL or (S)-3,3'-dibromo-BINOL (0.1 mmol)
-
Titanium (IV) isopropoxide (0.1 mmol)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Aldehyde (1.0 mmol)
-
Allyltributyltin (1.2 mmol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral BINOL derivative and anhydrous CH₂Cl₂.
-
Add titanium (IV) isopropoxide and stir the mixture at room temperature for 30-60 minutes to pre-form the catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C).
-
Add the aldehyde, followed by the slow addition of allyltributyltin.
-
Stir the reaction at the same temperature until completion, monitoring by TLC or GC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Conclusion: A Strategic Choice Based on Performance and Process Economics
The decision to employ (S)-3,3'-dibromo-BINOL in a large-scale synthesis is not a straightforward one and requires a careful, case-by-case evaluation.
-
For many standard applications, the significantly lower cost of (S)-BINOL, especially when purchased in bulk, makes it the more economically viable choice, provided it delivers acceptable performance.
-
(S)-3,3'-dibromo-BINOL becomes a compelling option when it offers a substantial improvement in enantioselectivity or yield that cannot be achieved with the parent ligand or other less expensive alternatives. This is particularly true in the synthesis of high-value products like pharmaceuticals, where the cost of the final product can justify the use of a more expensive catalyst to ensure high purity and yield.
-
The potential for higher catalytic activity, leading to lower catalyst loadings and higher turnover numbers, can also tip the economic balance in favor of (S)-3,3'-dibromo-BINOL.
-
The development of efficient and robust methods for immobilizing and recycling catalysts derived from (S)-3,3'-dibromo-BINOL is a critical area of research that could significantly enhance its attractiveness for industrial applications.
Ultimately, the choice between (S)-BINOL and its 3,3'-dibromo derivative is a strategic one, guided by a thorough understanding of the specific reaction, the economic constraints of the process, and the potential for catalyst optimization and recycling. While the higher initial cost of (S)-3,3'-dibromo-BINOL presents a significant barrier, its potential for superior performance in challenging transformations ensures its place as a valuable tool in the arsenal of the process chemist.
References
- 1. Oil & Gas News (OGN)- Catalyst recycling: Economic, environmental imperatives [ognnews.com]
- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 4. (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | Benchchem [benchchem.com]
- 5. Techno-economic feasibility of a recycling plant for the extraction of metals and boehmite from hazardous petroleum spent catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling and Disposal of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
As a cornerstone chiral ligand in modern asymmetric synthesis, the operational integrity of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol is matched by the imperative for its safe and responsible handling. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance, fostering a deeply ingrained culture of safety that recognizes the causality behind each procedural step.
At-a-Glance Hazard Assessment
This compound, a halogenated aromatic compound, presents specific hazards that must be managed through a combination of engineering controls, personal protective equipment, and rigorous operational protocols. The primary risks are dermal and ocular irritation, as well as significant environmental toxicity.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1] | GHS07 |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1] | GHS07 |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[2] | GHS09 |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long-lasting effects.[2] | GHS09 |
I. Essential Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a static requirement but a dynamic process that adapts to the specific risks of each laboratory operation. The principle of ALARA (As Low As Reasonably Achievable) should guide all exposure control strategies.
| Operation | Minimum Required PPE | Recommended Best Practice |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat | - Double-gloving with nitrile gloves- Chemical splash goggles- Use of a ventilated balance enclosure or fume hood |
| Solution Preparation and Transfers | - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat | - Double-gloving with nitrile gloves- Face shield over chemical splash goggles- Chemical-resistant apron over laboratory coat |
| Reaction Setup and Monitoring | - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat | - Double-gloving with nitrile gloves- Work exclusively within a certified chemical fume hood- Keep sash at the lowest practical height |
| Spill Cleanup | - Chemical-resistant gloves (Nitrile)- Chemical Splash Goggles- Laboratory Coat- N95 Respirator[2] | - Chemical-resistant coveralls over laboratory coat- Face shield- Use of a spill kit with appropriate absorbent material for halogenated compounds |
Causality of PPE Selection:
-
Gloves: Nitrile gloves provide adequate protection against incidental splashes of this compound. Given the compound's aromatic and halogenated nature, prolonged contact or immersion requires gloves with higher chemical resistance. Always inspect gloves for tears or punctures before use.
-
Eye Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes.[1] A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing.
-
Respiratory Protection: While the vapor pressure of this solid compound is low at room temperature, a type N95 respirator is recommended when handling the powder outside of a fume hood or in situations where dust generation is likely, such as during weighing or in the event of a spill.[2]
II. Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical to minimizing exposure and ensuring procedural consistency. The following diagram and steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound and any other reagents being used.
-
Don Appropriate PPE: Based on the task-specific table above, don the required personal protective equipment.
-
Prepare Work Area: Ensure that a certified chemical fume hood is used for all manipulations of the solid and its solutions. The work area should be clean and uncluttered. Ensure that an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of the compound. If possible, use a ventilated balance enclosure. Otherwise, perform the weighing in a fume hood.
-
Transfer: Transfer the solid to the reaction vessel within the fume hood. Use appropriate tools (e.g., spatula, powder funnel) to minimize the generation of dust.
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical. A suitable solvent (e.g., acetone, ethyl acetate) followed by soap and water is generally effective.
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination (e.g., gloves first, then goggles/face shield, then lab coat). Wash hands thoroughly with soap and water after removing PPE.
-
III. Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2] As a halogenated organic compound, it must be segregated into the appropriate waste stream.
Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be placed in the designated halogenated solid waste container.
Spill Management:
-
Small Spills: In the event of a small spill, cordon off the area. Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Carefully sweep the absorbed material into a sealed container and dispose of it as halogenated solid waste.
-
Large Spills: Evacuate the immediate area and notify laboratory safety personnel.
The incineration of halogenated waste is a common disposal method, but it must be done at high temperatures (around 1200 K) to prevent the formation of toxic byproducts like dioxins and furans.[3] Therefore, proper segregation and labeling are critical for ensuring safe and effective disposal by waste management professionals.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, ensuring both scientific progress and a steadfast commitment to laboratory and environmental safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
